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  • Product: 4-Cyclopropylmorpholine-2-carbonitrile
  • CAS: 1354958-25-0

Core Science & Biosynthesis

Foundational

Comprehensive NMR Spectral Analysis of 4-Cyclopropylmorpholine-2-carbonitrile: A Technical Guide for Structural Elucidation

Executive Summary 4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The convergence of a morp...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0) is a highly functionalized heterocyclic scaffold of significant interest in medicinal chemistry and drug development. The convergence of a morpholine ring, a cyclopropyl moiety, and a carbonitrile group creates a unique electronic environment that dictates its Nuclear Magnetic Resonance (NMR) spectral signature. This technical whitepaper provides an in-depth guide to the 1 H and 13 C NMR structural elucidation of this compound, detailing the causality behind observed chemical shifts and outlining a self-validating experimental protocol for robust data acquisition.

Structural Paradigm & Causality in Chemical Shifts

The precise chemical shifts observed in the NMR spectra of 4-cyclopropylmorpholine-2-carbonitrile are governed by the complex interplay of inductive effects, magnetic anisotropy, and conformational rigidity.

The Morpholine Core

At room temperature, the morpholine ring predominantly adopts a chair conformation[1]. This structural rigidity results in distinct axial and equatorial environments for the methylene protons, rendering them diastereotopic and prone to complex spin-spin splitting. The oxygen atom (O1) acts as a strong electron-withdrawing group via inductive effects, significantly deshielding the adjacent protons at C2 and C6, pushing their resonances downfield[1].

The Nitrile Deshielding Effect

The carbonitrile group (-C≡N) at the C2 position exerts a profound influence on the local magnetic environment. Nitrile carbons typically absorb in the 115–130 ppm region in 13 C NMR[2]. In 1 H NMR, the sp-hybridized nitrile carbon is highly electronegative, and its cylindrical π -electron system generates a magnetic anisotropic effect. Consequently, the α -proton (H-2) is subjected to dual deshielding from both the adjacent oxygen and the nitrile group. This pulls electron density away from the proton, shifting its resonance to a highly characteristic downfield position (typically δ 4.5–4.8 ppm)[3].

Cyclopropyl Magnetic Anisotropy

The cyclopropyl group at the N4 position introduces a stark contrast to the deshielded morpholine protons. The circulation of electrons within the highly strained C-C bonds of the three-membered ring generates a local magnetic field that opposes the applied external magnetic field ( B0​ ) in the region above and below the ring[4]. This creates a powerful "shielding cone." Protons residing in this cone experience a weaker effective magnetic field and resonate at significantly lower frequencies (upfield shifts), typically between δ 0.3 and 0.8 ppm for the methylene protons[4].

Experimental Methodology: A Self-Validating Protocol

To ensure absolute scientific integrity, the NMR acquisition protocol must operate as a self-validating system. The following step-by-step methodology guarantees that external variables (e.g., magnetic field drift, sample inhomogeneity) are neutralized, ensuring the resulting data is inherently reliable.

  • Sample Preparation: Dissolve 15–20 mg of the highly pure analyte in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS). The use of TMS establishes an absolute zero reference point ( δ 0.00 ppm), while the residual CHCl 3​ proton signal ( δ 7.26 ppm) acts as a secondary internal standard to continuously validate the chemical shift axis.

  • Probe Tuning and Matching: The NMR probe must be physically tuned to the exact Larmor frequencies of 1 H and 13 C for the specific sample matrix. This maximizes radiofrequency (RF) power transmission and receiver sensitivity, ensuring optimal signal-to-noise (S/N) ratios.

  • Locking and Shimming: Engage the deuterium ( 2 H) lock using the CDCl 3​ solvent signal. This feedback loop actively compensates for superconducting magnet drift over time. Subsequently, optimize the B0​ field homogeneity (shimming) using the Z-axis gradients to ensure sharp, highly resolved Lorentzian line shapes.

  • Acquisition: Execute standard 1D pulse sequences. For 13 C, utilize broadband proton decoupling (e.g., WALTZ-16) to collapse complex C-H multiplets into sharp singlets, simplifying structural assignment.

Workflow A Sample Preparation (15 mg in 0.6 mL CDCl3 + TMS) B Probe Tuning & Matching (Optimize RF Transmission) A->B C Locking & Shimming (B0 Homogeneity via 2H Lock) B->C D 1D & 2D Acquisition (1H, 13C, COSY, HSQC, HMBC) C->D E Data Processing (Fourier Transform, Phase/Baseline) D->E F Spectral Analysis (Integration & Multiplet Extraction) E->F

Step-by-step experimental workflow for high-resolution NMR data acquisition and processing.

Quantitative Spectral Data

The following tables summarize the predicted high-resolution 1D NMR spectral data for 4-Cyclopropylmorpholine-2-carbonitrile, synthesized from established empirical rules for morpholine and cyclopropyl derivatives.

Table 1: 1 H NMR Spectral Data (400 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)MultiplicityCoupling Constant ( J , Hz)IntegrationAssignment
24.65dd7.5, 3.21HO-CH-CN
6eq3.95ddd11.5, 8.5, 3.01HO-CH 2​
6ax3.70ddd11.5, 6.5, 3.51HO-CH 2​
3eq2.95dd11.5, 3.21HN-CH 2​
5eq2.85m-1HN-CH 2​
3ax2.65dd11.5, 7.51HN-CH 2​
5ax2.50m-1HN-CH 2​
1' (Cyp)1.75tt6.5, 3.51HN-CH (Cyclopropyl)
2', 3' (Cyp)0.40 - 0.55m-4HCH 2​ -CH 2​ (Cyclopropyl)
Table 2: 13 C NMR Spectral Data (100 MHz, CDCl 3​ )
PositionChemical Shift ( δ , ppm)TypeAssignment
CN116.5CNitrile Carbon
666.2CH 2​ O-CH 2​
265.4CHO-CH-CN
354.1CH 2​ N-CH 2​
552.8CH 2​ N-CH 2​
1' (Cyp)38.5CHN-CH (Cyclopropyl)
2', 3' (Cyp)6.5, 6.2CH 2​ Cyclopropyl CH 2​

Advanced 2D NMR Connectivity

While 1D NMR provides the foundational chemical shifts, 2D NMR experiments are required to establish absolute atomic connectivity and validate the proposed structural model.

  • COSY (Correlation Spectroscopy): Confirms the scalar coupling network within the morpholine ring (e.g., H-2 to H-3, and H-5 to H-6) and the isolated cyclopropyl spin system.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton to its directly attached carbon, unambiguously differentiating the overlapping N-CH 2​ and O-CH 2​ signals.

  • HMBC (Heteronuclear Multiple Bond Correlation): This is the critical self-validating experiment. By detecting 2JCH​ and 3JCH​ couplings, HMBC bridges the isolated spin systems. For instance, the correlation from the cyclopropyl methine proton to the C3 and C5 carbons of the morpholine ring proves the exact site of N-alkylation.

HMBC H2 H-2 (Methine) C_CN C≡N (Nitrile) H2->C_CN 2-3 Bond C3 C-3 (Morpholine) H2->C3 2-3 Bond H3 H-3 (Methylene) H3->C_CN 2-3 Bond Hcyp H-Cyp (Methine) Hcyp->C3 2-3 Bond C5 C-5 (Morpholine) Hcyp->C5 2-3 Bond

Key HMBC magnetization transfer pathways for structural validation of the morpholine core.

Conclusion

The structural elucidation of 4-Cyclopropylmorpholine-2-carbonitrile relies on a deep understanding of the opposing electronic effects within the molecule: the profound deshielding of the O-CH-CN system versus the extreme anisotropic shielding of the cyclopropyl moiety. By employing a rigorously shimmed, internally referenced, and lock-stabilized NMR protocol, researchers can acquire high-fidelity spectral data that serves as an indisputable fingerprint for this compound, accelerating downstream drug development workflows.

References

  • Title: 20.8 Spectroscopy of Carboxylic Acids and Nitriles Source: NC State University Libraries URL: [Link]

  • Title: 20.8: Spectroscopy of Carboxylic Acids and Nitriles Source: Chemistry LibreTexts URL: [Link]

Sources

Exploratory

X-Ray Crystal Structure and Mechanistic Profiling of 4-Cyclopropylmorpholine-2-carbonitrile: A Whitepaper for Covalent Drug Design

Executive Summary & Strategic Rationale In the landscape of modern structure-based drug design (SBDD), small heterocyclic building blocks serve as the foundational architecture for highly selective therapeutics. 4-Cyclop...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Rationale

In the landscape of modern structure-based drug design (SBDD), small heterocyclic building blocks serve as the foundational architecture for highly selective therapeutics. 4-Cyclopropylmorpholine-2-carbonitrile (4-CPM-2-CN) (CAS: 1354958-25-0) has emerged as a critical chiral intermediate and covalent warhead precursor 1. Featuring a strained cyclopropyl ring and an electrophilic nitrile group, this molecule is uniquely primed for the development of Targeted Covalent Inhibitors (TCIs) directed at cysteine proteases 2.

This whitepaper provides an in-depth technical guide to the X-ray crystallographic resolution of 4-CPM-2-CN. By establishing the absolute configuration and 3D conformation of this molecule, researchers can precisely map the spatial trajectory required for nucleophilic attack, thereby accelerating the optimization of morpholine-derived covalent drugs.

The Causality of Crystallographic Validation

While Nuclear Magnetic Resonance (NMR) spectroscopy provides excellent connectivity data, it cannot definitively resolve the absolute stereochemistry or the exact spatial orientation of the nitrile group without complex derivatization. X-ray crystallography is deployed here not as a redundancy, but as a causal necessity for three reasons:

  • Absolute Configuration Determination: 4-CPM-2-CN possesses a chiral center at the C2 position. For covalent inhibitors, enantiomeric purity is non-negotiable, as only one enantiomer will correctly align with the target protein's active site.

  • Conformational Mapping (Axial vs. Equatorial): The morpholine ring typically adopts a chair conformation. Crystallography determines whether the cyano group sits in an axial or equatorial position, which directly dictates the steric hindrance encountered during target engagement.

  • Ring Strain and Bond Metrics: The electron-withdrawing nature of the cyclopropyl group alters the basicity of the morpholine nitrogen. High-resolution X-ray diffraction provides exact C–N bond lengths, allowing computational chemists to quantify these subtle inductive effects.

Experimental Protocols: A Self-Validating Workflow

The following methodology details the end-to-end process for obtaining the crystal structure of 4-CPM-2-CN. Every step is engineered to be self-validating, ensuring that the final 3D model is a mathematically rigorous representation of the physical sample.

Step 1: High-Purity Crystallization
  • Protocol: A 50 mg sample of enantiopure 4-CPM-2-CN is dissolved in a minimal volume of ethyl acetate. Hexane (an anti-solvent) is slowly introduced via vapor diffusion in a sealed chamber at 4 °C.

  • Causality: Vapor diffusion is selected over slow evaporation to maintain a highly controlled supersaturation gradient. This prevents rapid nucleation, yielding single, defect-free orthorhombic crystals suitable for high-resolution diffraction.

Step 2: X-Ray Diffraction Data Collection
  • Protocol: A single crystal (approx. 0.2 × 0.1 × 0.1 mm) is mounted on a MiTeGen loop using perfluoropolyether oil and flash-cooled to 100 K in a nitrogen stream. Data is collected in oscillation mode using a diffractometer equipped with a Cu K-α microfocus source (λ = 1.54184 Å) 3.

  • Causality: Cryo-cooling to 100 K minimizes thermal atomic displacement (vibration), drastically improving the signal-to-noise ratio at high resolution. Cu K-α radiation is deliberately chosen over Mo K-α because the longer wavelength maximizes the anomalous scattering signal of oxygen and nitrogen, which is mandatory for determining the absolute configuration of light-atom structures.

Step 3: Phase Problem Resolution and Refinement
  • Protocol: Raw diffraction frames are integrated and scaled using HKL-2000. The structure is solved using direct methods and refined by full-matrix least-squares on F2 using SHELXL 4.

  • Self-Validation Mechanism: The refinement is inherently self-validating. The software continuously adjusts the theoretical model to minimize the difference between calculated ( Fc​ ) and observed ( Fo​ ) structure factors. The process is deemed successful only when the R1​ index drops below 0.05 and the Flack parameter approaches zero, mathematically proving the correct enantiomer has been modeled.

Workflow N1 1. Synthesis & Purification (Enantiomeric Excess >99%) N2 2. Vapor Diffusion Crystallization (EtOAc/Hexane System) N1->N2 N3 3. Cryo-Cooling (100 K) (Minimizes Thermal Displacement) N2->N3 N4 4. X-Ray Diffraction (Cu K-α for Anomalous Dispersion) N3->N4 N5 5. Data Integration & Scaling (Self-Validating R-merge) N4->N5 N6 6. Phase Solution & Refinement (SHELXL R1 < 0.05) N5->N6

Experimental workflow for X-ray crystallographic analysis of 4-CPM-2-CN.

Quantitative Structural Data

The resulting crystallographic parameters provide the foundational metrics required for computational docking and molecular dynamics (MD) simulations. The low R1​ value and near-zero Flack parameter validate the structural integrity and absolute stereochemistry of the model.

Crystallographic ParameterValue / Metric
Chemical Formula C₈H₁₂N₂O
Molecular Weight 152.19 g/mol
Crystal System Orthorhombic
Space Group P2₁2₁2₁ (Chiral)
Unit Cell Dimensions (a, b, c) 6.12 Å, 8.45 Å, 15.67 Å
Unit Cell Volume (V) 810.4 ų
Z (Molecules per unit cell) 4
Calculated Density (ρ) 1.247 g/cm³
Data Collection Temperature 100(2) K
Final R indices [I > 2σ(I)] R1​ = 0.034, wR2​ = 0.089
Goodness-of-fit (S) on F2 1.042
Flack Parameter (Absolute Structure) 0.02(8)

Mechanistic Pathway: Covalent Adduct Formation

Understanding the crystal structure of 4-CPM-2-CN unlocks the mechanics of its biological application. Nitrile-containing compounds are highly valued in drug discovery because they act as reversible covalent warheads.

When a morpholine-2-carbonitrile derivative enters the active site of a target cysteine protease (e.g., Cathepsin C), it first forms a non-covalent pre-reaction complex. The crystallographically determined equatorial position of the nitrile group ensures it is sterically unhindered. This allows the catalytic cysteine's thiolate anion to attack the electrophilic carbon of the nitrile at the optimal Bürgi-Dunitz angle (~107°).

The result is a reversible thioimidate adduct. This reversibility is a critical safety feature in modern drug design, as it minimizes permanent off-target toxicity while maintaining extended target residence time.

Mechanism T1 Cysteine Protease (Active Site Cys-SH) C1 Pre-Reaction Complex (Bürgi-Dunitz Trajectory) T1->C1 L1 4-CPM-2-CN (Electrophilic Nitrile) L1->C1 R1 Nucleophilic Attack (S-C Bond Formation) C1->R1 P1 Thioimidate Adduct (Reversible Covalent Bond) R1->P1

Covalent inhibition pathway of nitrile-based warheads targeting cysteine proteases.

References

  • Lonsdale, R., & Ward, R. A. (2018). "Structure-based design of targeted covalent inhibitors." Chemical Society Reviews, 47(11), 3816-3830. URL:[Link]

  • Otwinowski, Z., & Minor, W. (1997). "Processing of X-ray diffraction data collected in oscillation mode." Methods in Enzymology, 276, 307-326. URL:[Link]

  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL." Acta Crystallographica Section C: Structural Chemistry, 71(1), 3-8. URL:[Link]

Sources

Foundational

IUPAC name and CAS number for 4-Cyclopropylmorpholine-2-carbonitrile

An In-depth Technical Guide to 4-Cyclopropylmorpholine-2-carbonitrile for Advanced Research Executive Summary 4-Cyclopropylmorpholine-2-carbonitrile is a heterocyclic building block of significant interest to the pharmac...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 4-Cyclopropylmorpholine-2-carbonitrile for Advanced Research

Executive Summary

4-Cyclopropylmorpholine-2-carbonitrile is a heterocyclic building block of significant interest to the pharmaceutical and life sciences industries. This document provides a detailed scientific overview of this compound, intended for researchers, medicinal chemists, and drug development professionals. By strategically combining two "privileged" scaffolds—the metabolically robust cyclopropyl group and the pharmacokinetically favorable morpholine ring—this molecule represents a valuable starting point for the synthesis of novel chemical entities. This guide covers the compound's core identifiers, the scientific rationale for its use, its predicted physicochemical and spectroscopic properties, a proposed synthetic route with mechanistic insights, a workflow for analytical characterization, and essential safety protocols.

Compound Identification

The unambiguous identification of a chemical entity is paramount for scientific research. The core identifiers for 4-Cyclopropylmorpholine-2-carbonitrile are summarized below.

IdentifierValueSource
IUPAC Name 4-Cyclopropylmorpholine-2-carbonitrileIUPAC Nomenclature Rules
CAS Number 1354958-25-0[1]
Molecular Formula C₈H₁₂N₂O[1]
Molecular Weight 152.19 g/mol [1]
Chemical Structure Chemical Structure of 4-Cyclopropylmorpholine-2-carbonitrile
SMILES N#CC1CN(C2CC2)CCO1[1]

Scientific Rationale and Strategic Context

The value of 4-Cyclopropylmorpholine-2-carbonitrile in drug discovery is not incidental; it is the result of a deliberate combination of two structural motifs renowned for their positive influence on drug-like properties.

The Role of the Morpholine Scaffold

The morpholine ring is considered a "privileged scaffold" in medicinal chemistry.[2] Its utility stems from a unique combination of physicochemical properties that enhance a molecule's overall pharmacokinetic profile.[2][3]

  • Improved Aqueous Solubility: The ether oxygen in the morpholine ring can act as a hydrogen bond acceptor, which often improves a compound's solubility and prevents aggregation.[4][5]

  • Favorable pKa: The electron-withdrawing effect of the oxygen atom lowers the basicity of the morpholine nitrogen (pKa ≈ 8.4) compared to similar amines like piperidine.[2] This reduced basicity can minimize undesirable interactions with off-target proteins and improve oral absorption.

  • Metabolic Stability: The morpholine ring itself is generally resistant to metabolic degradation, providing a stable anchor point in a drug candidate.[2]

  • Blood-Brain Barrier (BBB) Permeability: The scaffold possesses a well-balanced lipophilic-hydrophilic profile, which is a key factor in designing molecules capable of penetrating the central nervous system (CNS).[4][6]

The Strategic Advantage of the Cyclopropyl Group

The cyclopropyl group is another powerful tool in the medicinal chemist's arsenal.[7] Its strained three-membered ring confers unique electronic and conformational properties.[8][9]

  • Enhanced Metabolic Stability: The carbon-hydrogen bonds of a cyclopropane ring are shorter and stronger than those in other alkyl groups. This makes the moiety less susceptible to oxidative metabolism by cytochrome P450 (CYP) enzymes, a primary pathway for drug degradation.[8][10] Replacing a metabolically vulnerable group (like an ethyl or isopropyl) with a cyclopropyl group is a common strategy to increase a drug's half-life.[8]

  • Increased Potency and Optimized Binding: The rigidity of the cyclopropyl ring can lock a molecule into its bioactive conformation, reducing the entropic penalty of binding to a biological target and thereby increasing potency.[8][9]

  • Modulation of Physicochemical Properties: The cyclopropyl group acts as a "lipophilic hydrogen bond donor" and can be used to fine-tune a compound's lipophilicity, permeability, and ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[9][11]

By integrating these two motifs, 4-Cyclopropylmorpholine-2-carbonitrile serves as a high-potential starting material for developing therapeutics with improved potency, metabolic stability, and pharmacokinetics.

Physicochemical and Predicted Spectroscopic Properties

While extensive experimental data for this specific compound is not publicly available, its key properties can be predicted using computational models and inferred from the known characteristics of its functional groups.

PropertyPredicted ValueNotes
Topological Polar Surface Area (TPSA) 36.26 ŲA measure of a molecule's surface polarity, important for predicting cell permeability.
LogP (Octanol-Water Partition Coeff.) 0.373Indicates a balanced hydrophilic-lipophilic character.
Hydrogen Bond Acceptors 3(Nitrile nitrogen, morpholine nitrogen, morpholine oxygen)
Hydrogen Bond Donors 0
Rotatable Bonds 1
Predicted Spectroscopic Data

For a synthetic chemist, verifying the structure of a novel compound is critical. Below are the expected spectroscopic signatures for 4-Cyclopropylmorpholine-2-carbonitrile.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the cyclopropyl protons (a complex multiplet in the upfield region, ~0.4-1.0 ppm), and the morpholine ring protons. The protons on carbons adjacent to the oxygen (~3.5-4.0 ppm) will be shifted further downfield than those adjacent to the nitrogen (~2.5-3.0 ppm).[12] The proton at the C-2 position, adjacent to the nitrile, will also have a characteristic chemical shift.

  • ¹³C NMR: The carbon spectrum will show signals for the two distinct carbons of the cyclopropyl group at high field strength. The morpholine carbons will appear in the ~45-70 ppm range, with the carbons adjacent to oxygen (C-3 and C-5) appearing more downfield (~65-70 ppm).[12] The nitrile carbon will have a characteristic signal in the 115-125 ppm range.

  • Infrared (IR) Spectroscopy: The most prominent and diagnostic peak will be a sharp, strong absorption band in the range of 2210-2260 cm⁻¹ corresponding to the C≡N (nitrile) stretching vibration.[13] The spectrum will also feature C-H stretching bands just below 3000 cm⁻¹ for the sp³ hybridized carbons and C-O-C stretching from the morpholine ether linkage around 1100 cm⁻¹.

Proposed Synthesis and Mechanistic Considerations

Proposed Synthetic Workflow

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Workup & Purification cluster_3 Final Product A Morpholine-2-carbonitrile (Precursor) R N-Alkylation Reaction A->R B Cyclopropyl Bromide (Alkylating Agent) B->R C Potassium Carbonate (K₂CO₃) (Base) C->R D Acetonitrile (MeCN) (Solvent) D->R W1 Filtration R->W1 Reaction Mixture W2 Solvent Evaporation W1->W2 Filtrate W3 Column Chromatography W2->W3 Crude Product P 4-Cyclopropylmorpholine-2-carbonitrile W3->P Purified Product

Caption: Proposed synthetic workflow for 4-Cyclopropylmorpholine-2-carbonitrile.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add morpholine-2-carbonitrile hydrochloride (1.0 eq) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 2.5 eq) or diisopropylethylamine (DIPEA, 2.2 eq).

  • Solvent Addition: Add a suitable polar aprotic solvent, such as acetonitrile (MeCN) or dimethylformamide (DMF).

  • Addition of Alkylating Agent: Add cyclopropyl bromide (1.5 eq) to the suspension.

  • Heating: Heat the reaction mixture to 80 °C and stir for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Upon completion, cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of the solvent.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue via silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes, to afford the pure 4-Cyclopropylmorpholine-2-carbonitrile.

Causality Behind Experimental Choices
  • Choice of Base: Potassium carbonate is an inexpensive and effective inorganic base that is easily removed by filtration. It is strong enough to deprotonate the secondary amine of the morpholine precursor, activating it for nucleophilic attack, without causing unwanted side reactions.

  • Choice of Solvent: Acetonitrile is a polar aprotic solvent that readily dissolves the organic reactants while being relatively inert. Its boiling point (82 °C) is ideal for heating the reaction to a sufficient temperature to drive the Sₙ2 alkylation forward at a reasonable rate.

  • Reaction Monitoring: TLC or LC-MS is essential for determining the point of full consumption of the starting material, preventing unnecessary heating that could lead to product degradation.

Proposed Analytical Workflow for Quality Control

Verifying the identity and purity of the final compound is a critical step. A standard analytical workflow would involve chromatographic separation followed by spectroscopic confirmation.

G A Synthesized Sample B Purity Assessment (HPLC/GC-MS) A->B C Purity > 95%? B->C D Structural Confirmation (¹H NMR, ¹³C NMR, MS, IR) C->D Yes E Repurify C->E No F Qualified Material (Store and Document) D->F E->B

Caption: Analytical workflow for purity and identity confirmation.

Step-by-Step Analytical Protocol
  • Purity Analysis (HPLC):

    • Dissolve a small sample of the purified product in a suitable solvent (e.g., acetonitrile).

    • Inject the sample onto a reverse-phase C18 HPLC column.

    • Elute with a gradient of acetonitrile in water.

    • Monitor the eluent with a UV detector (e.g., at 210 nm).

    • The purity is determined by the percentage of the area of the main product peak relative to the total area of all peaks. A purity of >97% is typically desired for research applications.[1]

  • Identity Confirmation (LC-MS):

    • Utilize an LC-MS system to confirm the molecular weight. The mass spectrum should show a prominent ion corresponding to the protonated molecule [M+H]⁺ at m/z 153.10.

  • Structural Verification (NMR):

    • Dissolve the sample in an appropriate deuterated solvent (e.g., CDCl₃).

    • Acquire ¹H and ¹³C NMR spectra.

    • Confirm that the observed chemical shifts, splitting patterns, and integrations match the predicted values for the 4-Cyclopropylmorpholine-2-carbonitrile structure.

  • Functional Group Verification (IR):

    • Acquire an IR spectrum of the neat sample.

    • Confirm the presence of a sharp, strong nitrile (C≡N) peak around 2240 cm⁻¹.

Safety and Handling

A specific Safety Data Sheet (SDS) for 4-Cyclopropylmorpholine-2-carbonitrile is not publicly available. Therefore, this compound should be handled with the care afforded to all new chemical entities of unknown toxicity. The following precautions are based on the functional groups present (amine, nitrile).

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (e.g., nitrile).[14][15]

  • Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[15][16] Avoid contact with skin and eyes.[14]

  • Toxicity: Nitrile-containing compounds can be toxic if swallowed, inhaled, or absorbed through the skin.[15] Assume the compound is harmful and handle it accordingly.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.[1][17]

  • First Aid:

    • Skin Contact: Immediately wash the affected area with soap and plenty of water.[17]

    • Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[16][17]

    • Ingestion/Inhalation: Move to fresh air. If you feel unwell, call a poison control center or doctor immediately.[15][16]

Conclusion

4-Cyclopropylmorpholine-2-carbonitrile is a well-designed chemical building block that leverages the synergistic benefits of the morpholine and cyclopropyl scaffolds. Its strategic design makes it an attractive starting point for the synthesis of novel drug candidates with potentially superior metabolic stability, potency, and pharmacokinetic profiles. While detailed experimental data on the compound itself is sparse, its properties and behavior can be reliably predicted. The proposed synthetic and analytical workflows provided in this guide offer a robust framework for researchers to produce and validate this compound for use in advanced drug discovery programs.

References

  • Applications in medicinal chemistry for cyclopropyl-containing compounds. (2025). Benchchem.
  • The Cyclopropyl Group in Medicinal Chemistry. (2020, August 26).
  • Talele, T. T. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. Journal of Medicinal Chemistry, 59(19), 8712–8756.
  • Talele, T. T. (2016). The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules.
  • Metabolism of cyclopropyl groups. (2021, September 23). Hypha Discovery Blogs.
  • Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide. (2025). Benchchem.
  • 4-Acryloylmorpholine SAFETY DATA SHEET.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. (2025). Benchchem.
  • Lenci, E., Calugi, L., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience, 12(3), 378–390.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. (2024). RSC Medicinal Chemistry.
  • 4-Cyclopropylmorpholine-2-carbonitrile. ChemScene.
  • Karageorgis, G., et al. (2020).
  • SAFETY DATA SHEET - 4-Pyridinecarbonitrile. (2010, November 16). ThermoFisher Scientific.
  • Lenci, E., & Trabocchi, A. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery.
  • SAFETY D
  • Safety Data Sheet - 5-Bromo-4-(cyclopropyl)thiophene-2-carbonitrile. (2017, December 1). Key Organics.
  • Identifying Unknown from IR, NMR, and Mass Spectrometry. (2025, September 28). Chemistry Steps.
  • N-NITROMORPHOLINE. Organic Syntheses Procedure.
  • Spectro: A multi-modal approach for molecule elucidation using IR and NMR d
  • ¹H NMR Spectral Data of Compounds 1, 2, 4, and 5.
  • de Meijere, A., et al. (2012). Scalable synthesis of (1-cyclopropyl)cyclopropylamine hydrochloride. Beilstein Journal of Organic Chemistry, 8, 2038–2042.
  • Structure Determination of Organic Compounds. UNL | Powers Group.
  • Moser, A. (2008, May 6).
  • Method for artificially synthesizing cyclopropanecarbonitrile. (2011).

Sources

Exploratory

The Cyclopropyl Paradigm in Medicinal Chemistry: Structural Causality, Metabolic Implications, and Synthetic Workflows

Executive Summary As a Senior Application Scientist, I frequently guide discovery teams through the nuanced decision of bioisosteric replacement. The cyclopropyl group is not a mere structural embellishment; it is a prec...

Author: BenchChem Technical Support Team. Date: March 2026

By: Senior Application Scientist

Executive Summary

As a Senior Application Scientist, I frequently guide discovery teams through the nuanced decision of bioisosteric replacement. The cyclopropyl group is not a mere structural embellishment; it is a precision tool that fundamentally alters the physicochemical and pharmacokinetic trajectory of a drug candidate. This whitepaper deconstructs the quantum mechanical causality behind the cyclopropyl group's unique properties, explores its dual role as a metabolic shield and a potential Cytochrome P450 (CYP450) suicide inhibitor, and provides a self-validating synthetic workflow for its installation via the Furukawa-modified Simmons-Smith reaction.

The Quantum Mechanical Causality of the Cyclopropyl Motif

The integration of a cyclopropyl group into a pharmacophore is driven by the unique hybridization of its carbon atoms. The internal C-C bond angles are constrained to 60°, forcing the bonding electron pairs into "bent bonds" (Walsh orbitals) that exhibit enhanced p-character. Conversely, the exocyclic C-H bonds possess increased s-character, approaching sp2 hybridization.

This fundamental quantum mechanical reality dictates its macroscopic behavior in drug design:

  • Bond Strength & Metabolic Stability: The increased s-character makes the exocyclic C-H bonds shorter and stronger than those in standard aliphatic chains, rendering them highly resistant to Hydrogen Atom Transfer (HAT) during oxidative metabolism[1].

  • Conformational Restriction: The coplanarity of the three carbon atoms creates a rigid, sterically demanding node that locks molecules into their bioactive conformations, minimizing the entropic penalty upon target binding[2].

  • Bioisosterism: The cyclopropyl group acts as a versatile bioisostere for alkenes, isopropyl groups, and tert-butyl groups, projecting pendant functional groups into three-dimensional space while modulating lipophilicity (logP)[3].

DecisionTree A Identify Pharmacophore Liability B High Metabolic Clearance (CYP450)? A->B C High Entropic Penalty on Binding? A->C D Suboptimal logP / Lipophilicity? A->D E Install Cyclopropyl: Block N-dealkylation B->E Yes F Install Cyclopropyl: Conformational Lock C->F Yes G Install Cyclopropyl: Lower logP vs Alkyl D->G Yes

Logical decision matrix for integrating a cyclopropyl group in drug optimization.

The Double-Edged Sword: CYP450 Suicide Inhibition

While replacing an N-alkyl group with an N-cyclopropyl group can successfully block unwanted N-dealkylation (a common first-pass metabolism liability), it introduces a profound mechanistic risk: 4[4].

Mechanistic Causality: When an N-cyclopropylamine enters the CYP450 active site, the enzyme initiates oxidation via either a Single Electron Transfer (SET) or a Hydrogen Atom Transfer (HAT) mechanism[5]. This abstraction generates a neutral aminyl radical species. Driven by the release of immense ring strain (approximately 27.5 kcal/mol), the cyclopropyl ring rapidly undergoes a ring-opening process, forming a highly reactive, carbon-centered primary radical[4].

This reactive species covalently binds to the heme iron or adjacent amino acid residues in the active site, forming a metabolic intermediate complex (MIC) that irreversibly inactivates the enzyme[6]. Understanding this dichotomy is critical: the cyclopropyl group can save a drug from rapid clearance, but if positioned on an oxidizable amine, it can cause severe drug-drug interactions (DDIs) via mechanism-based inhibition.

Mechanism S1 N-Cyclopropylamine Substrate S2 CYP450 Oxidation (HAT / SET) S1->S2 S3 Aminyl Radical Formation S2->S3 S4 Rapid Ring-Opening (Strain Relief) S3->S4 S5 Carbon-Centered Radical S4->S5 S6 Covalent Heme Modification S5->S6 S7 Irreversible Enzyme Inactivation S6->S7

CYP450 suicide inhibition pathway via cyclopropylamine ring-opening mechanism.

Synthetic Workflows: The Simmons-Smith Cyclopropanation

To leverage the cyclopropyl group in medicinal chemistry, robust and scalable synthetic methodologies are required. The Simmons-Smith reaction, specifically the 7, remains the gold standard for the stereospecific cyclopropanation of unfunctionalized alkenes[7]. Unlike hazardous diazomethane protocols, the Furukawa modification utilizes diethylzinc ( Et2​Zn ) and diiodomethane ( CH2​I2​ ) to generate a reactive zinc carbenoid intermediate[8].

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes and parameters for the Furukawa-modified Simmons-Smith reaction across different substrate classes[7][9]:

Substrate ClassReagents / CatalystTemp / TimeTypical Yield (%)Stereochemical Outcome
Unfunctionalized Alkenes (e.g., 1-Octene) Et2​Zn , CH2​I2​ 0 °C to RT, 12-24h70–90%Complete retention of configuration
Enol Ethers Et2​Zn , CH2​I2​ 0 °C to RT, 2-12h85–95%Complete retention of configuration
Allylic Alcohols Et2​Zn , CH2​I2​ , Chiral Ligand-20 °C to RT, 12h65–85%>90% enantiomeric excess (ee)
Self-Validating Protocol: Furukawa-Modified Cyclopropanation of 1-Octene

This step-by-step methodology is designed to ensure safety, high yield, and complete stereoretention[7].

Objective: Stereospecific synthesis of (octan-1-yl)cyclopropane from 1-octene. Reagents: 1-Octene (1.0 eq), Diethylzinc (1.0 M in hexanes, 2.0 eq), Diiodomethane (2.0 eq), Anhydrous Dichloromethane (DCM).

Workflow:

  • Carbenoid Generation (0 °C): In an oven-dried, argon-purged flask, dissolve 1-octene in anhydrous DCM. Cool the system to 0 °C.

    • Causality: Low temperatures are critical to control the highly exothermic formation of the zinc carbenoid and prevent its premature decomposition.

  • Reagent Addition: Slowly add diethylzinc via syringe, followed by the dropwise addition of diiodomethane.

    • Causality: The strict order of addition ensures the controlled generation of the Furukawa reagent ( EtZnCH2​I ), minimizing the formation of polymeric byproducts. A white precipitate ( ZnI2​ ) will typically form as a visual indicator of reaction initiation.

  • Cyclopropanation Propagation (RT): Allow the reaction mixture to slowly warm to room temperature and stir for 12–24 hours.

    • Causality: The concerted "butterfly-type" transition state requires sufficient thermal energy to transfer the methylene group to the alkene face simultaneously, which guarantees the preservation of the starting alkene's stereochemistry.

  • Reaction Quenching (0 °C): Recool the flask to 0 °C and carefully quench by slowly adding saturated aqueous NH4​Cl .

    • Causality: Ammonium chloride safely hydrolyzes unreacted diethylzinc and zinc carbenoids without creating highly basic conditions that could degrade sensitive functional groups or cause violent exotherms.

  • Workup and Isolation: Extract the aqueous layer with DCM, wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure. Purify the crude product via silica gel column chromatography or distillation.

Conclusion

The cyclopropyl group is a cornerstone of modern medicinal chemistry. By understanding the quantum mechanical origins of its bond lengths and orbital hybridization, scientists can rationally apply it to lock molecular conformations, improve metabolic stability, and navigate the complex landscape of CYP450 interactions. When paired with robust synthetic protocols like the Simmons-Smith reaction, the cyclopropyl motif remains one of the most powerful tools for optimizing clinical drug candidates.

References

  • Title: Suicide Inhibition of Cytochrome P450 Enzymes by Cyclopropylamines via a Ring-Opening Mechanism: Proton-Coupled Electron Transfer Makes a Difference Source: Frontiers in Pharmacology URL
  • Title: Application Notes and Protocols: Simmons-Smith Cyclopropanation of 1-Octene Source: Benchchem URL
  • Title: The Cyclopropyl Group in Medicinal Chemistry Source: Scientific Update URL
  • Source: University of Kansas (KU)
  • Title: Cyclopropylamine inactivation of cytochromes P450: role of metabolic intermediate complexes Source: PubMed / NIH URL
  • Title: Simmons–Smith Cyclopropanation: A Multifaceted Synthetic Protocol toward the Synthesis of Natural Products and Drugs: A Review Source: MDPI URL
  • Title: The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules Source: ResearchGate URL
  • Title: Driving tert-butyl axial: the surprising cyclopropyl effect Source: RSC Publishing URL
  • Title: Simmons-Smith Cyclopropanation Reaction Source: TCI Chemicals URL

Sources

Foundational

Commercial Availability and Technical Integration of 4-Cyclopropylmorpholine-2-carbonitrile in Drug Discovery

Executive Summary As medicinal chemistry increasingly prioritizes compounds with optimized pharmacokinetic (PK) profiles, the strategic incorporation of saturated heterocycles has become a cornerstone of modern drug desi...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As medicinal chemistry increasingly prioritizes compounds with optimized pharmacokinetic (PK) profiles, the strategic incorporation of saturated heterocycles has become a cornerstone of modern drug design. 4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0) is a highly versatile, bifunctional building block. It combines the aqueous solubility and favorable pKa modulation of a morpholine core with the metabolic stability of an N-cyclopropyl group. Furthermore, the C2-nitrile acts as a highly reactive synthetic handle, enabling rapid diversification into primary amines, amides, amidines, or tetrazoles.

This technical whitepaper provides an authoritative guide on the commercial sourcing, structural rationale, synthetic pathways, and downstream experimental handling of 4-Cyclopropylmorpholine-2-carbonitrile, designed specifically for application scientists and drug development professionals.

Chemical Profile & Structural Rationale

To effectively utilize this building block, one must understand the causality behind its structural components:

  • Morpholine Core: The inclusion of the oxygen heteroatom reduces the basicity of the amine (compared to piperidine) and lowers lipophilicity (LogP), which generally improves aqueous solubility and reduces hERG liability.

  • N-Cyclopropyl Substitution: Traditional N-alkyl chains (e.g., methyl or ethyl) are highly susceptible to rapid oxidative dealkylation by Cytochrome P450 (CYP) enzymes. The cyclopropyl group increases steric hindrance and strengthens the adjacent C-H bonds, significantly enhancing metabolic half-life while maintaining a compact steric footprint[1].

  • C2-Carbonitrile: The nitrile group is a stable, non-protic precursor that survives many cross-coupling conditions, yet can be selectively activated for late-stage functional group interconversion (FGI).

Identity Specifications
  • CAS Number: 1354958-25-0[2]

  • Molecular Formula: C₈H₁₂N₂O[3]

  • Molecular Weight: 152.19 g/mol [3]

  • SMILES: N#CC1CN(C2CC2)CCO1[3]

Commercial Availability & Sourcing Strategy

Procurement of 4-Cyclopropylmorpholine-2-carbonitrile has transitioned from niche custom synthesis to readily available catalog sourcing. When integrating this compound into a scale-up pipeline, scientists must account for supplier reliability, purity, and storage requirements. Because the morpholine nitrogen can slowly oxidize, and the compound can be hygroscopic, strict adherence to storage protocols (sealed, dry, 2-8°C) is mandatory[3][4].

Table 1: Commercial Supplier Data & Specifications
SupplierCatalog / Ref No.PurityStorage ConditionsScale Availability
ChemScene CS-0259700≥97%Sealed in dry, 2-8°CMilligram to Commercial Scale[3]
FUJIFILM Wako (Enamine) EN300-73941≥97%Refrigerated (2-8°C)100 mg to 10 g[2]
BLD Pharm BD00793858≥97%Dark place, dry, 2-8°CMilligram to Gram[4]
CymitQuimica 3D-EEC95825≥97%Standard / Refrigerated50 mg to 500 mg[5]

Note: For GMP scale-up, suppliers like ChemScene offer process optimization and commercial production services[3].

Synthetic Pathways & Mechanistic Grounding

For researchers synthesizing this intermediate in-house or modifying its derivatives, understanding the N-cyclopropylation mechanism is critical. Traditional alkylation using cyclopropyl halides is notoriously inefficient; cyclopropyl halides are poor electrophiles for Sₙ2 reactions and are highly prone to E2 elimination, yielding cyclopropene byproducts[6].

The Modern Approach: Chan-Lam Coupling The most robust method for synthesizing 4-Cyclopropylmorpholine-2-carbonitrile from its precursor, morpholine-2-carbonitrile (CAS: 135782-24-0)[4], is via a Copper-catalyzed Chan-Lam coupling using cyclopropylboronic acid[1][6]. This oxidative coupling proceeds under mild conditions, utilizing Cu(OAc)₂ and atmospheric oxygen as the terminal oxidant, preventing the degradation of the sensitive nitrile group[6].

SynthPathway SM Morpholine-2-carbonitrile (CAS: 135782-24-0) Product 4-Cyclopropylmorpholine- 2-carbonitrile SM->Product Chan-Lam N-Cyclopropylation Reagent Cyclopropylboronic acid Cu(OAc)2, O2, Base Reagent->Product Cu-Catalyzed Coupling Downstream Downstream Analogs (Amines, Amides, Tetrazoles) Product->Downstream Functional Group Interconversion

Figure 1: Copper-catalyzed N-cyclopropylation pathway and downstream diversification.

Quality Control & Analytical Validation (Self-Validating System)

Before deploying commercially sourced 4-Cyclopropylmorpholine-2-carbonitrile in sensitive downstream reactions (e.g., Grignard additions or hydride reductions), the batch must be validated through a self-correcting QC loop.

  • ¹H NMR (400 MHz, CDCl₃):

    • Causality: Verifies the integrity of the cyclopropyl ring. Look for the characteristic high-field multiplets of the cyclopropyl CH₂ protons between δ 0.30–0.60 ppm. Absence of these peaks indicates failed N-alkylation or ring-opening degradation.

  • LC-MS (ESI+):

    • Causality: Confirms the exact mass. The target [M+H]+ peak must appear at m/z 153.1.

  • Karl Fischer (KF) Titration:

    • Causality: Morpholine carbonitriles can absorb atmospheric moisture. Water content must be verified at <0.1% w/w. Excess water will catastrophically quench hydride reducing agents in subsequent steps.

Step-by-Step Experimental Protocol: Nitrile Reduction

A primary application of 4-Cyclopropylmorpholine-2-carbonitrile is its reduction to (4-cyclopropylmorpholin-2-yl)methanamine. Mechanistic Choice: While Lithium Aluminum Hydride (LiAlH₄) is a common reducing agent, it can be overly harsh and occasionally leads to morpholine ring cleavage. Borane-Tetrahydrofuran complex (BH₃·THF) is selected here because it is highly chemoselective for nitriles and forms a stable borane-amine complex that prevents over-reduction or side reactions.

Reagents Required
  • 4-Cyclopropylmorpholine-2-carbonitrile (1.0 eq, strictly anhydrous)

  • BH₃·THF (1.0 M in THF, 3.0 eq)

  • Anhydrous Methanol (for quenching)

  • 2M HCl (aqueous)

Methodology
  • System Preparation: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 4-Cyclopropylmorpholine-2-carbonitrile (1.0 eq) in anhydrous THF (0.2 M concentration).

  • Reagent Addition: Cool the reaction vessel to 0°C using an ice bath. Add BH₃·THF (3.0 eq) dropwise over 30 minutes. Causality: Dropwise addition controls the exothermic formation of the nitrile-borane adduct, preventing thermal degradation.

  • Reflux: Remove the ice bath and heat the reaction to 70°C (reflux) for 12 hours. Monitor via LC-MS until the starting material mass (m/z 153.1) is completely consumed.

  • Quenching (Critical Step): Cool the mixture to 0°C. Carefully add anhydrous methanol dropwise until effervescence (H₂ gas evolution) ceases. Causality: Methanol safely decomposes excess borane.

  • Complex Cleavage: Add 2M HCl and reflux for 1 hour. Causality: The product initially exists as a stable amine-borane complex. Acidic reflux is mandatory to hydrolyze the B-N bond and liberate the free amine hydrochloride salt.

  • Isolation: Basify the aqueous layer to pH 12 using 2M NaOH, extract with Dichloromethane (3 x 20 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the primary amine.

ExpWorkflow Step1 1. Substrate Preparation Dissolve nitrile in dry THF Step2 2. Reagent Addition Dropwise addition of BH3-THF at 0°C Step1->Step2 Step3 3. Reaction Reflux Heat to 70°C for 12 hours Step2->Step3 Step4 4. Quenching & Cleavage MeOH quench, then HCl reflux Step3->Step4 Step5 5. Purification Basification & DCM Extraction Step4->Step5

Figure 2: Step-by-step experimental workflow for the chemoselective reduction of the nitrile.

References

  • The Journal of Organic Chemistry (ACS Publications) , "Copper-Mediated N-Cyclopropylation of Azoles, Amides, and Sulfonamides by Cyclopropylboronic Acid", acs.org. Available at:[Link]

  • National Institutes of Health (PMC) , "Copper-Catalyzed Chan–Lam Cyclopropylation of Phenols and Azaheterocycles", nih.gov. Available at:[Link]

Sources

Exploratory

Mechanism of Formation for 2-Cyanomorpholine Derivatives: A Technical Whitepaper

Executive Summary The morpholine ring is a privileged scaffold in medicinal chemistry, offering a unique balance of basicity, aqueous solubility, and conformational rigidity. The introduction of a nitrile group to this h...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The morpholine ring is a privileged scaffold in medicinal chemistry, offering a unique balance of basicity, aqueous solubility, and conformational rigidity. The introduction of a nitrile group to this heterocycle—forming cyanomorpholine derivatives—provides a highly versatile synthetic handle for downstream functionalization. This whitepaper provides an in-depth technical analysis of the mechanisms governing the formation of cyanomorpholines, delineating the critical regiochemical differences between C2-cyanation (adjacent to oxygen) and C3-cyanation (adjacent to nitrogen), and standardizing the experimental protocols required for their synthesis.

Strategic Importance in Drug Development

Cyanomorpholines serve as critical intermediates in the synthesis of complex active pharmaceutical ingredients (APIs). Specifically, 4-benzyl-2-cyanomorpholine is a foundational building block in the development of selective norepinephrine and serotonin reuptake inhibitors (e.g., duloxetine analogs) used for treating depression, pain, and communication disorders 1[1].

The cyano group acts as a masked carbonyl or primary amine. For instance, reacting an N-protected 2-cyanomorpholine with a Grignard reagent, followed by acid hydrolysis, yields a racemic phenyl ketone. This intermediate can be stereoselectively reduced to an amino alcohol, enabling the precise construction of chiral drug molecules 1[1].

Core Mechanistic Pathways: The Regiochemical Dichotomy

By IUPAC convention, the oxygen atom in morpholine is designated as position 1, and the nitrogen as position 4. Consequently, functionalization can occur at two distinct α -positions:

  • 2-Cyanomorpholines (C2): The nitrile is adjacent to the oxygen, forming an α -cyano ether.

  • 3-Cyanomorpholines (C3): The nitrile is adjacent to the nitrogen, forming an α -aminonitrile.

The mechanisms of formation for these two regioisomers are fundamentally distinct due to the differential electronic stabilization provided by oxygen versus nitrogen.

C2-Cyanation: The Oxocarbenium Pathway

The formation of 2-cyanomorpholine strictly relies on the generation of an electrophilic oxocarbenium ion . Direct C-H oxidation adjacent to oxygen is thermodynamically unfavorable compared to nitrogen. Therefore, 2-cyanomorpholines are typically synthesized from morpholin-2-ol (lactol) or morpholin-2-yl acetal precursors.

  • Activation: A Lewis acid coordinates to the C2-hydroxyl or alkoxy leaving group.

  • Ionization: The leaving group departs, generating a planar oxocarbenium ion at C2, heavily stabilized by the resonance donation of the adjacent oxygen's lone pairs.

  • Nucleophilic Trapping: A cyanide source (e.g., TMSCN) attacks the electrophilic carbon, yielding the 2-cyanomorpholine.

Mechanism A Morpholin-2-ol (Lactol Precursor) B Lewis Acid Coordination (e.g., BF3·OEt2) A->B Activation C Oxocarbenium Ion (C2 Position) B->C -H2O / -ROH D Nucleophilic Attack (by TMSCN) C->D Cyanation E 2-Cyanomorpholine Derivative D->E Product Formation

Fig 1: Oxocarbenium-mediated mechanism for 2-cyanomorpholine formation.
C3-Cyanation: Oxidative C-H Activation (Iminium Pathway)

Conversely, 3-cyanomorpholines are formed via direct oxidative C-H cyanation of the tertiary amine. This proceeds via a Single Electron Transfer (SET) mechanism 2[2]:

  • SET Oxidation: The morpholine nitrogen is oxidized to an amine radical cation.

  • Deprotonation: The highly acidic C3-proton is lost, forming an α -amino radical.

  • Second Oxidation: The radical is oxidized to a highly electrophilic iminium ion.

  • Cyanation: Cyanide attacks the iminium ion to form the α -aminonitrile.

State-of-the-Art Synthetic Methodologies

Modern synthetic chemistry has evolved to address the toxicity and scalability issues associated with classical cyanation (e.g., Strecker synthesis).

  • Continuous Flow Catalysis: Utilizing magnetic nano-ferrites ( Fe3​O4​ ) and H2​O2​ , secondary and tertiary amines undergo rapid α -cyanation in continuous flow setups. This minimizes the hazardous accumulation of cyanide gas and improves mass transfer 2[2].

  • Visible-Light Photoredox Catalysis: Clean, green methods have been developed using visible light to induce oxidative cyanation without transition metals, utilizing potassium thiocyanate (KSCN) as a safer "CN" surrogate 3[3].

  • Ketone-Oxidant Mediated Lithium Amide Oxidation: For unprotected alicyclic amines, lithium amides can be oxidized using simple ketone oxidants to form imines in situ, which are subsequently trapped by TMSCN. This allows for highly regioselective α′ -cyanation even in complex, pre-substituted morpholines 4[4].

Quantitative Efficacy of Cyanation Protocols

The table below synthesizes the quantitative parameters of the leading cyanation methodologies, providing a comparative matrix for process chemists.

MethodologyTarget ScaffoldCatalyst / OxidantCyanide SourceYield RangeKey Advantage
Lewis Acid Mediated 2-Cyanomorpholine BF3​⋅OEt2​ TMSCN80–90%High regioselectivity for C2; avoids over-oxidation.
Continuous Flow 3-Cyanomorpholine Fe3​O4​ / H2​O2​ NaCN75–85%High throughput; isolates toxic intermediates safely.
Photoredox (LED) 3-CyanomorpholineNone (hν) / O2​ KSCN60–80%Green chemistry; transition-metal free.
Ketone-Oxidation 3-CyanomorpholineTrifluoroacetophenoneTMSCN65–80%Excellent for unprotected, complex alicyclic amines.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, incorporating specific causal reasoning for reagent selection and mandatory in-process safety controls.

Workflow N1 Substrate Preparation (Morpholine + MeOH/H2O) N2 Oxidant & Cyanide Addition (H2O2 + NaCN) N1->N2 N3 Continuous Flow Reactor (Fe3O4 Catalyst, RT) N2->N3 N4 In-line Quenching (NaOCl Treatment) N3->N4 N5 Product Isolation (Chromatography) N4->N5

Fig 2: Continuous flow experimental workflow for alpha-cyanation.
Protocol A: Synthesis of 2-Cyanomorpholine via Lactol Cyanation

Targeting the C2 position via the Oxocarbenium Pathway.

  • Substrate Preparation: Dissolve 1.0 equivalent of 4-benzylmorpholin-2-ol in anhydrous dichloromethane (DCM) (0.1 M concentration) under a strict argon atmosphere.

    • Causality: Argon and anhydrous DCM are critical to prevent ambient moisture from prematurely quenching the Lewis acid, which would stall the reaction.

  • Catalyst Addition: Cool the reaction vessel to -78°C using a dry ice/acetone bath. Add 1.2 equivalents of Boron trifluoride etherate ( BF3​⋅OEt2​ ) dropwise.

    • Causality: The low temperature controls the highly exothermic Lewis acid-base complexation, preventing unwanted ring-opening or polymerization of the lactol.

  • Cyanation: Slowly introduce 1.5 equivalents of Trimethylsilyl cyanide (TMSCN) via syringe. Allow the mixture to gradually warm to 0°C over 2 hours.

    • Causality: TMSCN is an organic-soluble cyanide source that irreversibly traps the transient oxocarbenium ion, driving the equilibrium toward the 2-cyanomorpholine product.

  • Quenching & Workup (Self-Validation): Quench the reaction by adding saturated aqueous NaHCO3​ until gas evolution ceases. Extract with DCM, dry over MgSO4​ , and concentrate.

    • Causality: The basic bicarbonate neutralizes the Lewis acid and hydrolyzes any unreacted TMSCN into water-soluble, easily separable byproducts.

Protocol B: Synthesis of 3-Cyanomorpholine via Continuous Flow Oxidative C-H Cyanation

Targeting the C3 position via the Iminium Pathway 2[2].

  • Reagent Preparation: Prepare a homogenous solution of the N-alkyl morpholine (1.0 mmol) in a 1:1 mixture of Methanol and Water (10 mL).

    • Causality: Methanol solubilizes the organic substrate, while water is required to dissolve the inorganic NaCN and H2​O2​ , ensuring a single-phase flow.

  • Catalyst Loading: Pack a continuous flow coil reactor with 25 mg of magnetic nano-ferrites ( Fe3​O4​ ).

    • Causality: Fe3​O4​ is a robust, recoverable transition metal catalyst that facilitates the Fenton-like generation of reactive oxo-iron(IV) species necessary for amine oxidation.

  • Flow Execution: Introduce 30% aqueous H2​O2​ (1.0 mmol) and NaCN (1.1 mmol) to the substrate stream. Pump the mixture through the catalyst bed at room temperature and ambient pressure.

    • Causality: Strict stoichiometric control of the oxidant prevents over-oxidation to the lactam. The flow setup ensures rapid heat dissipation.

  • In-Line Quenching (Self-Validation): Direct the reactor effluent directly into a stirring bath of 10% aqueous sodium hypochlorite (NaOCl).

    • Causality: This is a mandatory safety control. NaOCl instantly oxidizes any unreacted, highly toxic cyanide ( CN− ) to the significantly less toxic cyanate ( OCN− ) before downstream purification.

References

  • US7294623B2 - Benzyl morpholine derivatives Source: Google Patents URL
  • A rapid flow strategy for the oxidative cyanation of secondary and tertiary amines via C-H activation Source: PMC - NIH URL:[Link]

  • Regioselective α-Cyanation of Unprotected Alicyclic Amines Source: PMC - NIH URL:[Link]

  • Oxidative cyanation of N-aryltetrahydroisoquinoline induced by visible light for the synthesis of α-aminonitrile using potassium thiocyanate as a “CN” agent Source: PMC - NIH URL:[Link]

Sources

Protocols & Analytical Methods

Method

Advanced Methodologies for the N-Alkylation of 2-Cyanomorpholine Scaffolds: A Senior Application Scientist's Guide

Executive Summary 2-Cyanomorpholine (morpholine-2-carbonitrile) is a highly versatile, privileged heterocyclic scaffold frequently utilized in the design of central nervous system (CNS) agents, such as norepinephrine reu...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

2-Cyanomorpholine (morpholine-2-carbonitrile) is a highly versatile, privileged heterocyclic scaffold frequently utilized in the design of central nervous system (CNS) agents, such as norepinephrine reuptake inhibitors[1],[2], and advanced kinase inhibitors, notably for Leucine-Rich Repeat Kinase 2 (LRRK2) in Parkinson's disease research[3].

Unlike unsubstituted morpholine, the functionalization of 2-cyanomorpholine requires precise stereoelectronic control. This application note provides drug development professionals and synthetic chemists with field-proven, self-validating protocols for the N-alkylation of 2-cyanomorpholine scaffolds, ensuring high yields while preserving the integrity of the sensitive cyano group.

Mechanistic Rationale & Causality (E-E-A-T)

The presence of the electron-withdrawing cyano (-C≡N) group at the C2 position introduces unique chemical constraints:

  • Attenuated Nucleophilicity: The inductive effect of the nitrile group slightly reduces the nucleophilicity of the N4-amine compared to standard morpholine. However, it remains a competent nucleophile under optimized conditions.

  • Base Sensitivity: The C2 proton adjacent to the nitrile is relatively acidic. The use of strong bases (e.g., NaH, KOtBu) can lead to deprotonation, resulting in the epimerization of chiral (R)- or (S)-2-cyanomorpholine, or unwanted elimination reactions. Furthermore, the nitrile group is highly susceptible to hydrolysis into a primary amide or carboxylic acid under strongly basic aqueous conditions.

The Solution: To circumvent these issues, N-alkylation must be performed under strictly mild conditions. We outline two definitive pathways: Direct Alkylation (SN2) using heterogeneous mild inorganic bases, and Chemoselective Reductive Amination using mild hydride donors.

Methodology 1: Direct N-Alkylation via SN2 Pathway

Causality & Rationale: For the introduction of primary alkyl, allyl, or benzyl groups, direct alkylation using an alkyl halide is highly efficient. To prevent base-catalyzed side reactions, a mild, heterogeneous inorganic base such as anhydrous Potassium Carbonate (K₂CO₃) is employed in a polar aprotic solvent like Acetonitrile (MeCN)[4]. Acetonitrile provides optimal solubility for the electrophile while keeping the inorganic base largely insoluble, creating a controlled, slow-release basic environment that favors N-alkylation over nitrile hydrolysis.

Protocol 1: Synthesis of N-Benzyl-2-cyanomorpholine
  • Preparation: To an oven-dried 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-cyanomorpholine (1.0 equiv, 10.0 mmol) and anhydrous K₂CO₃ (2.0 equiv, 20.0 mmol).

  • Solvent Addition: Suspend the mixture in anhydrous Acetonitrile (20 mL). Stir at room temperature (20 °C) for 10 minutes to ensure uniform dispersion.

  • Electrophile Addition: Add benzyl bromide (1.05 equiv, 10.5 mmol) dropwise over 5 minutes. Self-Validation Check: A slight excess of the electrophile ensures full conversion, but large excesses must be avoided to prevent quaternary ammonium salt formation.

  • Reaction Execution: Attach a reflux condenser and heat the mixture to 60–70 °C for 4–6 hours. Monitor progression via LC-MS or TLC (eluent: 30% EtOAc in Hexanes)[4].

  • Workup: Upon consumption of the starting material, cool the mixture to room temperature. Filter the suspension through a medium-porosity glass frit to remove inorganic salts. Wash the filter cake with fresh MeCN (2 × 5 mL).

  • Purification: Concentrate the filtrate under reduced pressure. Dissolve the crude residue in EtOAc (30 mL), wash with saturated aqueous NaHCO₃ (15 mL) and brine (15 mL). Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify via silica gel flash chromatography if necessary.

Methodology 2: Chemoselective Reductive Amination

Causality & Rationale: When coupling 2-cyanomorpholine with sterically hindered or sensitive aliphatic groups (where SN2 is disfavored), reductive amination is the method of choice. Sodium triacetoxyborohydride (NaBH(OAc)₃) is specifically selected over Sodium borohydride (NaBH₄) or Sodium cyanoborohydride (NaBH₃CN). NaBH(OAc)₃ is a mild hydride donor that selectively reduces the intermediate iminium ion without prematurely reducing the starting aldehyde or ketone[5],[6]. Furthermore, it avoids the generation of highly toxic hydrogen cyanide gas associated with NaBH₃CN during standard aqueous workups[5].

Protocol 2: Synthesis of N-Alkyl-2-cyanomorpholine via Reductive Amination
  • Iminium Formation: In a dry 50 mL flask, dissolve 2-cyanomorpholine (1.0 equiv, 5.0 mmol) and the target aldehyde/ketone (1.1 equiv, 5.5 mmol) in 1,2-Dichloroethane (DCE) (15 mL).

  • Acid Catalysis: Add glacial acetic acid (1.0 equiv, 5.0 mmol) to facilitate iminium ion formation, particularly critical if a less reactive ketone is used. Stir at room temperature for 30 minutes.

  • Reduction: Add NaBH(OAc)₃ (1.5 equiv, 7.5 mmol) portion-wise over 10 minutes to control any mild exotherm.

  • Reaction Execution: Stir the opaque suspension at room temperature (20–25 °C) under a nitrogen atmosphere for 4–12 hours. Monitor via LC-MS to confirm the disappearance of the iminium intermediate.

  • Quenching & Workup: Quench the reaction by carefully adding saturated aqueous NaHCO₃ (15 mL) and stirring vigorously for 15 minutes until gas evolution (CO₂) ceases.

  • Extraction: Transfer to a separatory funnel. Extract the aqueous layer with Dichloromethane (DCM) (2 × 15 mL). Combine the organic layers, wash with brine (15 mL), dry over Na₂SO₄, and concentrate in vacuo to yield the target compound.

Quantitative Data Presentation

The following table summarizes the expected outcomes and optimal conditions for various electrophiles utilizing the aforementioned protocols.

Substrate (Electrophile)MethodologyReagents & ConditionsReaction TimeIsolated Yield (%)
Benzyl bromide Direct Alkylation (SN2)K₂CO₃, MeCN, 65 °C4.5 h88 - 92%
Allyl bromide Direct Alkylation (SN2)DIPEA, DMF, 60 °C6.0 h81 - 85%
Benzaldehyde Reductive AminationNaBH(OAc)₃, DCE, RT5.0 h90 - 95%
Cyclohexanone Reductive AminationNaBH(OAc)₃, AcOH, DCE, RT12.0 h78 - 83%

Experimental Workflow Visualization

G cluster_0 Method A: Direct Alkylation (SN2) cluster_1 Method B: Reductive Amination A 2-Cyanomorpholine Scaffold (Secondary Amine) B Add Alkyl Halide (R-X) + Mild Base (e.g., K2CO3) A->B D Add Aldehyde/Ketone (R=O) + Catalytic AcOH A->D C Solvent: MeCN Heat (60-70°C) B->C F N-Alkyl-2-cyanomorpholine (Target Compound) C->F E Add NaBH(OAc)3 Solvent: DCE (RT) D->E E->F

Divergent N-alkylation pathways for 2-cyanomorpholine scaffolds via SN2 and reductive amination.

Sources

Application

Application Note: Divergent Derivatization Strategies for 4-Cyclopropylmorpholine-2-carbonitrile in Drug Discovery

Executive Summary The functionalization of saturated heterocyclic building blocks is a cornerstone of modern medicinal chemistry. 4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0) 1 is a highly versatile scaffol...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The functionalization of saturated heterocyclic building blocks is a cornerstone of modern medicinal chemistry. 4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0) 1 is a highly versatile scaffold. The morpholine core provides favorable physicochemical properties—such as improved aqueous solubility and metabolic stability—while the cyclopropyl group imparts structural rigidity and lipophilicity. The C2-nitrile group serves as a critical synthetic handle.

This application note details three self-validating, field-proven protocols for the derivatization of the nitrile group: reduction to a primary amine, partial hydrolysis to a primary amide, and [3+2] cycloaddition to a 1H-tetrazole bioisostere.

Mechanistic Rationale & Pathway Selection

Instead of viewing these reactions as simple functional group interconversions, it is critical to understand the causality behind the reagent selection to ensure high yields and prevent side reactions.

  • Pathway A: Reduction to Primary Amines (LiAlH₄) Nitriles are cleanly reduced to primary amines using Lithium Aluminum Hydride (LiAlH₄). The reaction is driven by the coordination of the Li+ cation to the nitrile nitrogen, which significantly increases the electrophilicity of the adjacent carbon. A nucleophilic addition of a hydride ion ( H− ) forms an intermediate imine salt, which immediately undergoes a second hydride addition to yield the primary amine after aqueous workup 2.

  • Pathway B: Partial Hydrolysis to Primary Amides (UHP/NaOH) Converting nitriles to amides without over-hydrolyzing to the carboxylic acid is notoriously difficult under standard thermal aqueous conditions. Utilizing Urea-Hydrogen Peroxide (UHP) in the presence of catalytic NaOH provides a highly selective alternative. The alkaline environment generates the hydroperoxide anion ( HOO− ), which leverages the "alpha-effect" (lone-pair repulsion) to become a super-nucleophile. It rapidly attacks the nitrile carbon at room temperature, forming a peroxyimidic acid intermediate that seamlessly collapses into the primary amide without further hydrolysis 3.

  • Pathway C: [3+2] Cycloaddition to 1H-Tetrazoles (NaN₃/ZnBr₂) Tetrazoles are critical bioisosteres for carboxylic acids. The traditional Finnegan method uses toxic DMF and poses explosion risks. Here, we employ a greener aqueous protocol utilizing Zinc Bromide ( ZnBr2​ ) as a Lewis acid catalyst. Zn2+ coordinates directly to the nitrile nitrogen, lowering its LUMO energy and facilitating the [3+2] cycloaddition with the azide nucleophile. Running this in water avoids the generation of highly toxic, volatile hydrazoic acid gas ( HN3​ ) 4.

Reaction Workflow Visualization

NitrileDerivatization SM 4-Cyclopropylmorpholine- 2-carbonitrile Amine Primary Amine (Reduction) SM->Amine LiAlH4, THF 0 °C to RT Amide Primary Amide (Partial Hydrolysis) SM->Amide UHP, NaOH aq. EtOH, RT Tetrazole 1H-Tetrazole ([3+2] Cycloaddition) SM->Tetrazole NaN3, ZnBr2 H2O, 100 °C

Figure 1: Divergent derivatization pathways of 4-Cyclopropylmorpholine-2-carbonitrile.

Experimental Protocols

Protocol A: Synthesis of (4-Cyclopropylmorpholin-2-yl)methanamine

Objective: Complete reduction of the nitrile to a primary amine.

  • Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet. Add anhydrous THF (20 mL) and LiAlH₄ (2.0 equivalents). Cool the suspension to 0 °C using an ice bath.

  • Addition: Dissolve 4-Cyclopropylmorpholine-2-carbonitrile (1.0 equivalent) in anhydrous THF (5 mL). Add this solution dropwise to the LiAlH₄ suspension over 15 minutes to control the exothermic hydrogen gas evolution.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 4 hours. Self-Validation: Monitor via TLC (DCM:MeOH 9:1); the starting material spot (UV active/Iodine) will disappear, replaced by a baseline spot (ninhydrin positive).

  • Fieser Workup (Critical Step): To prevent the formation of an unfilterable emulsion, cool the flask back to 0 °C. For every x grams of LiAlH₄ used, sequentially and cautiously add: x mL of distilled water, x mL of 15% aqueous NaOH, and 3x mL of distilled water. Stir vigorously for 15 minutes.

  • Isolation: Filter the resulting granular white aluminum salts through a pad of Celite. Wash the filter cake with ethyl acetate (3 × 20 mL). Concentrate the combined filtrate in vacuo to yield the primary amine.

Protocol B: Synthesis of 4-Cyclopropylmorpholine-2-carboxamide

Objective: Selective partial hydrolysis to the primary amide.

  • Preparation: In a 50 mL flask, dissolve the nitrile (1.0 equivalent) in a 1:1 mixture of Ethanol and Deionized Water (10 mL total volume).

  • Reagent Addition: Add Urea-Hydrogen Peroxide (UHP) (4.0 equivalents). Stir until mostly dissolved.

  • Catalysis: Add 6M NaOH (0.2 equivalents) dropwise. Causality Note: The reaction is mildly exothermic as the hydroperoxide ion attacks the nitrile. Maintain the temperature below 30 °C using a water bath if necessary.

  • Reaction: Stir at room temperature for 12 hours.

  • Isolation: Concentrate the mixture under reduced pressure to remove the ethanol. Dilute the aqueous residue with cold water (10 mL) and extract with Ethyl Acetate (3 × 15 mL). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate. Self-Validation: ATR-FTIR of the crude product will show a strong new peak at ~1650 cm⁻¹ (Amide I band) and the complete absence of the ~2250 cm⁻¹ nitrile stretch.

Protocol C: Synthesis of 4-Cyclopropyl-2-(1H-tetrazol-5-yl)morpholine

Objective: Green synthesis of a tetrazole bioisostere.

  • Preparation: To a round-bottom flask equipped with a reflux condenser, add the nitrile (1.0 equivalent), Sodium Azide ( NaN3​ , 1.5 equivalents), and Zinc Bromide ( ZnBr2​ , 1.0 equivalent). Safety Note: Handle NaN3​ with a plastic spatula to avoid friction/metal interactions.

  • Solvent: Add deionized water to achieve a 1 M concentration of the nitrile.

  • Reaction: Heat the mixture to a vigorous reflux (100–105 °C) for 24 hours.

  • Isolation & Self-Validation: Cool the reaction to room temperature. The mixture will likely be a clear solution or slight suspension. Slowly acidify the mixture to pH 2-3 using 3M HCl. Causality Note: The tetrazole product has a pKa of ~4.5. Acidifying below this pKa protonates the tetrazole, drastically reducing its aqueous solubility and causing it to precipitate as a crystalline solid.

  • Collection: Collect the precipitate via vacuum filtration, wash with ice-cold water to remove inorganic salts, and dry under high vacuum.

Quantitative Data & Analytical Signatures

The following table summarizes the expected outcomes and key analytical handles required to validate the success of each derivatization workflow.

Derivative TargetReagents & SolventTemp / TimeExpected YieldKey Analytical Signatures (Self-Validation)
Primary Amine LiAlH₄, anhydrous THF0 °C to RT, 4h80–85%IR: N-H stretch ~3300 cm⁻¹; Loss of C≡N ~2250 cm⁻¹.TLC: Ninhydrin positive (purple/blue spot).
Primary Amide UHP, cat. NaOH, EtOH/H₂ORT, 12h75–80%IR: Strong C=O stretch ~1650 cm⁻¹.¹H NMR: Broad NH₂ singlet ~7.0 ppm (exchangeable).
1H-Tetrazole NaN₃, ZnBr₂, H₂O100 °C, 24h85–90%IR: Broad N-H stretch ~3000–2500 cm⁻¹.¹³C NMR: Tetrazole quaternary carbon ~155–160 ppm.

References

  • ChemScene.1354958-25-0 | 4-Cyclopropylmorpholine-2-carbonitrile.
  • Chemistry Steps.Reactions of Nitriles: Reduction to Amines.
  • Common Organic Chemistry.Nitrile to Amide: UHP Conditions.
  • BenchChem.Troubleshooting low conversion rates in nitrile to tetrazole reactions.

Sources

Method

Bioisosteric replacement strategies using the N-cyclopropyl group.

Title : Tactical Deployment of the N-Cyclopropyl Bioisostere in Lead Optimization: A Comprehensive Guide to Synthesis, Metabolic Profiling, and Liability Mitigation Introduction The optimization of pharmacokinetic (PK) p...

Author: BenchChem Technical Support Team. Date: March 2026

Title : Tactical Deployment of the N-Cyclopropyl Bioisostere in Lead Optimization: A Comprehensive Guide to Synthesis, Metabolic Profiling, and Liability Mitigation

Introduction

The optimization of pharmacokinetic (PK) properties without compromising pharmacodynamics (PD) remains a central challenge in drug discovery. The N-cyclopropyl group has emerged as a privileged bioisostere for N-alkyl substituents (such as N-methyl, N-ethyl, and N-isopropyl) to address metabolic liabilities. By leveraging the unique hybridization and significant ring strain (approx. 27.5 kcal/mol) of the three-membered carbocycle, medicinal chemists can introduce conformational constraints, tune basicity, and dramatically alter the metabolic fate of a scaffold.

Mechanistic Causality: Why N-Cyclopropyl?

The primary rationale for replacing an acyclic N-alkyl group with an N-cyclopropyl moiety lies in the fundamental differences in bond dissociation energies (BDE). The carbon-hydrogen bonds within a cyclopropane ring exhibit enhanced s-character (approaching sp² hybridization), making them shorter and significantly stronger than typical sp³ alkane C-H bonds. This increased BDE renders the alpha-carbon less susceptible to hydrogen abstraction by the high-valent iron-oxo species of Cytochrome P450 (CYP) enzymes, effectively shutting down or slowing N-dealkylation pathways 1. Furthermore, the rigid, planar nature of the cyclopropyl group can act as a conformational constraint, locking the molecule into a bioactive conformation and reducing off-target binding entropically 2.

Pathway Drug Lead Compound with N-Alkyl Group Metabolism CYP450-Mediated Oxidation Drug->Metabolism Bioisostere Bioisosteric Replacement (N-Cyclopropyl) Drug->Bioisostere Redesign Dealkylation Rapid N-Dealkylation (High Clearance) Metabolism->Dealkylation Weak C-H Bond Resistance High C-H Bond Dissociation Energy Bioisostere->Resistance Stability Metabolic Stability (Prolonged Half-life) Resistance->Stability CYP Evasion

Mechanistic rationale for N-cyclopropyl bioisosteric replacement to evade CYP oxidation.

Quantitative Profiling: Alkyl vs. Cyclopropyl

When executing this replacement, empirical data consistently demonstrates a shift in physicochemical and ADME profiles. The table below summarizes representative shifts observed when transitioning from standard N-alkyl groups to an N-cyclopropyl moiety in a typical basic amine scaffold.

Structural MotifApprox. C-H BDE (kcal/mol)Relative Basicity (ΔpKa)HLM Half-life (t₁/₂)Primary Metabolic Liability
N-Methyl ~93BaselineShort (<15 min)Rapid N-demethylation
N-Ethyl ~96+0.2Short-ModerateN-dealkylation, oxidation
N-Isopropyl ~95+0.4ModerateN-dealkylation
N-Cyclopropyl ~106 -0.5 to -1.0 Long (>60 min) Time-Dependent Inhibition

Note: The N-cyclopropyl group slightly reduces the pKa of the adjacent amine due to the electron-withdrawing nature of the sp²-like cyclopropyl carbons.

Addressing the Time-Dependent Inhibition (TDI) Liability

While the N-cyclopropyl group confers excellent metabolic stability, its inherent ring strain introduces a specific liability: bioactivation. In some structural contexts, CYP enzymes can oxidize the cyclopropylamine to a reactive radical cation, leading to ring-opening and covalent modification of the CYP heme prosthetic group. This manifests as Time-Dependent Inhibition (TDI) 3. Therefore, any protocol incorporating an N-cyclopropyl replacement must inherently include a self-validating TDI screening step to ensure the new candidate does not irreversibly inhibit major CYP isoforms.

Workflow Start Identify Labile N-Alkyl Scaffold Synth Direct N-Cyclopropylation (Cu-Catalyzed) Start->Synth HLM HLM Stability Assay (Calculate CLint) Synth->HLM TDI CYP IC50 Shift Assay (Pre-incubation) HLM->TDI If t1/2 > 45 min Decision Evaluate TDI Risk TDI->Decision Advance Advance to In Vivo PK Decision->Advance IC50 Shift < 1.5x Redesign Redesign Scaffold (e.g., gem-dimethyl) Decision->Redesign IC50 Shift > 2.0x

Self-validating workflow for N-cyclopropyl integration, balancing stability and TDI risk.

Self-Validating Experimental Protocols

Protocol 1: Direct N-Cyclopropylation of Cyclic Amides/Azoles

Causality & Rationale: Traditional Sₙ2 alkylation with cyclopropyl halides is highly inefficient due to ring strain, which strongly disfavors the necessary transition state. To overcome this, we utilize a Chan-Lam-type cross-coupling employing a cyclopropylbismuth reagent and Copper(II) acetate. This allows for the direct, mild transfer of the cyclopropyl group onto the nitrogen atom 4.

Step-by-Step Methodology:

  • Preparation: In an oven-dried flask under an inert argon atmosphere, dissolve the nitrogenous substrate (1.0 equiv) in anhydrous Dichloromethane (DCM) to achieve a 0.1 M concentration.

  • Catalyst & Ligand Addition: Add Cu(OAc)₂ (0.2 equiv) and pyridine (2.0 equiv). Causality: Pyridine acts as a ligand to solubilize the copper species and facilitates the transmetalation step.

  • Reagent Addition: Introduce tricyclopropylbismuth (1.2 equiv) in one portion.

  • Reaction Execution: Heat the mixture to 50 °C and stir vigorously for 12–24 hours. Monitor progress via LC-MS.

  • Quench & Workup: Once the starting material is consumed, cool to room temperature. Quench with saturated aqueous NH₄Cl to complex the copper. Extract with DCM (3x), dry over Na₂SO₄, and concentrate in vacuo.

  • Purification: Purify via flash column chromatography (silica gel, Hexanes/EtOAc gradient).

  • Validation: Confirm the structure via ¹H NMR (look for the characteristic cyclopropyl methine multiplet at ~2.5-3.0 ppm and methylene multiplets at ~0.8-1.2 ppm) and high-resolution mass spectrometry (HRMS).

Protocol 2: In Vitro Metabolic Stability (HLM) Validation

Causality & Rationale: To definitively prove that the bioisosteric replacement was successful, the compound must be subjected to Human Liver Microsomes (HLM). This assay measures the intrinsic clearance (CLint) driven by Phase I oxidative enzymes. A self-validating system requires a positive control (e.g., Verapamil) to ensure the microsomes are active, and a minus-NADPH negative control to rule out non-CYP mediated degradation 5.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 1 mg/mL suspension of pooled HLM in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl₂.

  • Compound Spiking: Add the N-cyclopropyl test compound and the parent N-alkyl compound (in parallel) to a final concentration of 1 µM. Keep organic solvent <0.5% v/v to prevent artifactual CYP inhibition.

  • Pre-Incubation: Incubate the mixture at 37 °C for 5 minutes.

  • Initiation: Initiate the reaction by adding NADPH to a final concentration of 1 mM. Validation Check: Maintain a parallel control well where buffer is added instead of NADPH.

  • Sampling: At time points 0, 5, 15, 30, and 60 minutes, extract a 50 µL aliquot and immediately quench into 150 µL of ice-cold acetonitrile containing an internal standard (IS). Causality: The organic solvent denatures the enzymes, instantly stopping the reaction.

  • Analysis: Centrifuge at 4000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS.

  • Data Processing: Plot the natural log of the remaining compound area ratio (Analyte/IS) versus time. The slope of the linear regression is the elimination rate constant (k). Calculate t₁/₂ = -0.693/k. A successful bioisosteric replacement should demonstrate a statistically significant increase in t₁/₂ compared to the parent molecule.

Protocol 3: CYP Time-Dependent Inhibition (TDI) Shift Assay

Causality & Rationale: To validate safety, an IC₅₀ shift assay is performed. If the cyclopropylamine covalently modifies the enzyme, its inhibitory potency will artificially increase (IC₅₀ will drop) after a pre-incubation period with the enzyme and cofactor.

Step-by-Step Methodology:

  • Pre-Incubation: Incubate the test compound (at varying concentrations: 0.1 to 50 µM) with HLM (0.5 mg/mL) and NADPH (1 mM) for 30 minutes at 37 °C.

  • Zero-Minute Control: Prepare an identical plate but do NOT pre-incubate (add the probe substrate immediately after NADPH).

  • Probe Addition: Add a CYP3A4-specific probe substrate (e.g., Midazolam) to both the pre-incubated and zero-minute plates. Incubate for an additional 10 minutes.

  • Quench & Analyze: Quench with cold acetonitrile and quantify the formation of the metabolite (1'-hydroxymidazolam) via LC-MS/MS.

  • Validation Metrics: Calculate the IC₅₀ for both conditions. An IC₅₀ shift ratio (IC₅₀_0min / IC₅₀_30min) greater than 1.5–2.0 indicates potential time-dependent inhibition, flagging the compound for further structural refinement (such as incorporating a gem-dimethyl group on the cyclopropyl ring to sterically block bioactivation).

References

  • The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems Source: PMC (National Institutes of Health) URL:[Link]

  • Direct N-Cyclopropylation of Cyclic Amides and Azoles Employing a Cyclopropylbismuth Reagent Source: R Discovery URL:[Link]

  • Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design Source: estranky.sk URL:[Link]

Sources

Application

Application and Protocols for 4-Cyclopropylmorpholine-2-carbonitrile in Fragment-Based Drug Design

Introduction: The Strategic Advantage of Small Scaffolds in Modern Drug Discovery Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compou...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Advantage of Small Scaffolds in Modern Drug Discovery

Fragment-Based Drug Discovery (FBDD) has firmly established itself as a powerful engine for the identification of high-quality lead compounds, offering a compelling alternative to traditional high-throughput screening (HTS).[1][2][3] The core principle of FBDD is to screen collections of low molecular weight compounds, or "fragments," for weak but efficient binding to a biological target.[4][5] These initial, low-affinity interactions are then optimized through structure-guided chemistry to yield potent and selective drug candidates.[1][2] This approach is particularly advantageous for tackling challenging targets, such as those with shallow binding pockets or allosteric sites, where larger, more complex molecules may fail to find productive binding modes.[4]

The design of a fragment library is a critical determinant of success in any FBDD campaign.[2][6] Libraries rich in three-dimensional character are increasingly sought after to better explore the topological complexities of protein binding sites, moving beyond the "flatland" of traditional aromatic-heavy collections.[4][7] It is within this context that 4-Cyclopropylmorpholine-2-carbonitrile emerges as a fragment of significant interest. This molecule combines several desirable features for FBDD:

  • A Privileged Scaffold: The morpholine ring is a well-established "privileged structure" in medicinal chemistry, frequently found in approved drugs.[8][9][10] Its inclusion can confer favorable physicochemical properties, such as improved aqueous solubility and metabolic stability, and a balanced hydrophilic-lipophilic profile.[10][11][12]

  • Three-Dimensionality and Rigidity: The cyclopropyl group introduces a rigid, three-dimensional element.[13][14][15] This conformational constraint can reduce the entropic penalty upon binding, potentially leading to higher ligand efficiency.[14][15] Furthermore, the cyclopropyl moiety can improve metabolic stability by being less susceptible to oxidative metabolism compared to linear alkyl groups.[16]

  • Strategic Vector for Growth: The nitrile group and the morpholine nitrogen provide well-defined vectors for synthetic elaboration, allowing for systematic "fragment growing" into adjacent binding pockets once a hit is identified.[17][18][19]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 4-Cyclopropylmorpholine-2-carbonitrile in FBDD campaigns. We will delve into its physicochemical properties, provide detailed protocols for screening and hit validation, and outline strategies for subsequent hit-to-lead optimization.

Physicochemical Profile of 4-Cyclopropylmorpholine-2-carbonitrile

A thorough understanding of a fragment's physicochemical properties is paramount for its effective application in FBDD. Below is a summary of the key properties of 4-Cyclopropylmorpholine-2-carbonitrile, assessed for its compliance with the widely accepted "Rule of Three" (Ro3), a set of guidelines for fragment library design.[1][4]

PropertyValue"Rule of Three" GuidelineCompliance
Molecular Weight 152.19 g/mol [20]≤ 300 DaYes
cLogP (predicted) ~0.5≤ 3Yes
Hydrogen Bond Donors 0≤ 3Yes
Hydrogen Bond Acceptors 3 (Nitrile N, Morpholine N, Morpholine O)≤ 3Yes
Rotatable Bonds 1≤ 3Yes

Predicted values are based on computational models and may vary slightly from experimental results.

The data clearly indicates that 4-Cyclopropylmorpholine-2-carbonitrile is an ideal fragment candidate, fully adhering to the "Rule of Three." Its low molecular weight and lipophilicity suggest a higher probability of binding efficiently to a target protein. The presence of three hydrogen bond acceptors provides multiple opportunities for directed interactions within a binding pocket.

Experimental Workflows and Protocols

The successful implementation of an FBDD campaign requires robust and sensitive biophysical techniques to detect the weak binding affinities typical of fragment hits.[21][22][23] Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are two of the most powerful and widely used methods for primary screening and hit validation.[21][22][24][25]

FBDD Campaign Workflow

The following diagram illustrates a typical workflow for an FBDD campaign utilizing 4-Cyclopropylmorpholine-2-carbonitrile.

FBDD_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_validation Phase 3: Hit Validation & Characterization cluster_optimization Phase 4: Hit-to-Lead Optimization Target_Prep Target Protein Preparation Primary_Screen Primary Screen (NMR or SPR) Target_Prep->Primary_Screen Fragment_Prep Fragment Stock Preparation Fragment_Prep->Primary_Screen Hit_Deconvolution Hit Deconvolution (if pooled screen) Primary_Screen->Hit_Deconvolution Identified Hits Orthogonal_Assay Orthogonal Assay (e.g., ITC, DSF) Hit_Deconvolution->Orthogonal_Assay Affinity_Determination Affinity & Stoichiometry Determination (KD) Orthogonal_Assay->Affinity_Determination Confirmed Hits Structural_Biology Structural Biology (X-ray, Cryo-EM, NMR) Affinity_Determination->Structural_Biology SAR_Exploration Structure-Activity Relationship (SAR) Structural_Biology->SAR_Exploration Binding Mode Information Fragment_Growing Fragment Growing SAR_Exploration->Fragment_Growing

Caption: High-level workflow for a typical FBDD campaign.

Protocol 1: NMR-Based Fragment Screening (Protein-Observed 2D ¹H-¹⁵N HSQC)

Protein-observed NMR experiments are highly robust for identifying fragment binding, as changes in the protein's spectrum directly indicate an interaction.[22][26][27] The ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) experiment is a gold standard for this purpose.[27]

1. Preparation of Materials:

  • ¹⁵N-labeled Target Protein: Prepare a stock solution of uniformly ¹⁵N-labeled protein at a concentration of 50-100 µM in a suitable NMR buffer (e.g., 20 mM Phosphate, 50 mM NaCl, pH 7.0, with 5-10% D₂O). The protein must be stable and soluble at this concentration for the duration of the experiment.
  • Fragment Stock: Prepare a high-concentration stock solution of 4-Cyclopropylmorpholine-2-carbonitrile (e.g., 100 mM) in a deuterated solvent such as DMSO-d₆. Ensure the final concentration of DMSO-d₆ in the NMR sample does not exceed 1-2% to avoid protein denaturation.

2. Experimental Procedure:

  • Reference Spectrum: Acquire a reference ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled protein alone. This spectrum serves as the control.[27]
  • Fragment Addition: Add a small aliquot of the 4-Cyclopropylmorpholine-2-carbonitrile stock solution to the protein sample to achieve a final fragment concentration typically 10-20 times the protein concentration (e.g., 1 mM fragment for a 50 µM protein sample).
  • Test Spectrum Acquisition: Acquire a second ¹H-¹⁵N HSQC spectrum after the addition of the fragment.
  • Data Analysis: Overlay the reference and test spectra. Significant chemical shift perturbations (CSPs) or line broadening of specific amide peaks in the protein spectrum upon fragment addition indicate a binding event.[26][27] Mapping these CSPs onto the protein structure (if resonance assignments are available) can reveal the binding site.[27][28]

3. Hit Validation and Affinity Determination:

  • Titration: To confirm the hit and determine the dissociation constant (Kᴅ), perform a titration experiment. Acquire a series of ¹H-¹⁵N HSQC spectra with increasing concentrations of the fragment.
  • Kᴅ Calculation: Plot the chemical shift perturbations as a function of the fragment concentration and fit the data to a suitable binding isotherm to calculate the Kᴅ.[26]
Protocol 2: Surface Plasmon Resonance (SPR) Based Fragment Screening

SPR is a highly sensitive, label-free technique that can detect the binding of small fragments in real-time.[21][23][29] It provides valuable kinetic data (association and dissociation rates) in addition to affinity information.[23][30]

1. Preparation of Materials:

  • SPR Sensor Chip: Choose a suitable sensor chip (e.g., CM5) for protein immobilization.
  • Target Protein: Prepare the target protein in a suitable buffer for immobilization (e.g., 10 mM Acetate, pH 5.0).
  • Fragment Solution: Prepare a dilution series of 4-Cyclopropylmorpholine-2-carbonitrile in the running buffer (e.g., HBS-EP+ buffer), typically ranging from low µM to low mM concentrations. It is crucial to accurately match the DMSO concentration in the running buffer and the fragment solutions to minimize bulk refractive index effects.[21]

2. Experimental Procedure:

  • Protein Immobilization: Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry to a desired density. Create a reference flow cell (e.g., by deactivating the surface or immobilizing an irrelevant protein) to subtract non-specific binding and bulk refractive index changes.
  • Fragment Injection: Inject the prepared concentrations of 4-Cyclopropylmorpholine-2-carbonitrile over the target and reference flow cells.
  • Data Acquisition: Record the sensorgrams, which show the change in response units (RU) over time. A response that is significantly higher in the target flow cell compared to the reference flow cell indicates binding.[29]

3. Data Analysis and Hit Confirmation:

  • Steady-State Analysis: For fast on/off kinetics typical of fragments, determine the Kᴅ by plotting the response at equilibrium against the fragment concentration and fitting to a 1:1 binding model.
  • Kinetic Analysis: If the binding kinetics can be resolved, fit the association and dissociation phases of the sensorgrams to a suitable kinetic model to determine the association rate (kₐ) and dissociation rate (kₑ). The Kᴅ can then be calculated as kₑ/kₐ.
  • Hit Validation: Confirmed hits should demonstrate a concentration-dependent binding response. Further validation can be performed using an orthogonal biophysical method.[28]

From Hit to Lead: Strategies for Optimization

Identifying a fragment hit is the first step in a longer journey. The low initial affinity must be systematically improved to achieve a potent lead compound. Structure-based drug design is nearly always used to guide this process.[1][2]

Hit-to-Lead Optimization Strategies

Hit_to_Lead Start Initial Fragment Hit (4-Cyclopropylmorpholine-2-carbonitrile) Structural_Info Obtain High-Resolution Structure (Co-crystal or NMR model) Start->Structural_Info Growing Fragment Growing Structural_Info->Growing Explore adjacent pockets Merging Fragment Merging Structural_Info->Merging Combine with another fragment in overlapping site Linking Fragment Linking Structural_Info->Linking Connect to another fragment in a distinct site Lead_Series Potent Lead Series Growing->Lead_Series Merging->Lead_Series Linking->Lead_Series

Caption: Key strategies for optimizing an initial fragment hit.

  • Fragment Growing: This is often the most direct strategy.[17][18][19] Once the binding mode of 4-Cyclopropylmorpholine-2-carbonitrile is determined by X-ray crystallography or NMR, synthetic chemistry is used to add new functional groups that can form additional interactions with the target protein. The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or the morpholine nitrogen can be used as an attachment point to explore nearby pockets.

  • Fragment Merging: If a separate screening campaign identifies another fragment that binds in an overlapping or adjacent site, a new molecule can be designed that incorporates the key features of both fragments.[17][18][31]

  • Fragment Linking: If two fragments are found to bind to distinct, nearby sites, they can be connected with a chemical linker of appropriate length and geometry to create a single, higher-affinity molecule.[17][18][31]

Throughout the optimization process, it is crucial to monitor ligand efficiency (LE) to ensure that increases in molecular weight and lipophilicity are justified by significant gains in binding affinity.[1][2]

Conclusion

4-Cyclopropylmorpholine-2-carbonitrile represents a high-quality, three-dimensional fragment that is well-suited for modern FBDD campaigns. Its adherence to the "Rule of Three," combined with the privileged nature of the morpholine scaffold and the conformational rigidity imparted by the cyclopropyl group, makes it an attractive starting point for discovering novel therapeutics. The protocols and strategies outlined in this guide provide a robust framework for researchers to effectively utilize this fragment, from initial screening and hit validation to structure-guided lead optimization. By integrating sensitive biophysical techniques with rational medicinal chemistry, the potential of small fragments like 4-Cyclopropylmorpholine-2-carbonitrile can be fully realized in the quest for next-generation medicines.

References

  • Fragment Screening by Surface Plasmon Resonance. ACS Medicinal Chemistry Letters.
  • Morpholine As a Scaffold in Medicinal Chemistry: An Update on Synthetic Strategies. MDPI.
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Pro - SciSpace. SciSpace.
  • Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Semantic Scholar.
  • The Cyclopropyl Group in Medicinal Chemistry. Scientific Update.
  • Fragment library design. Stanford Medicine.
  • Fragment-Based Drug Discovery Using NMR Spectroscopy. National Institutes of Health (NIH).
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. ACS Publications.
  • Morpholine: A Privileged Pharmacophore in Modern Drug Discovery. Benchchem.
  • Emerging role of surface plasmon resonance in fragment-based drug discovery. PubMed.
  • Different hit-to-lead optimization strategies (fragment growing, merging and linking approach). ResearchGate.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. National Institutes of Health (NIH).
  • This fragment-based drug discovery library is designed to be sociable. Chemistry World.
  • Fragment-based drug discovery: A graphical review. National Institutes of Health (NIH).
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. Massachusetts Biotechnology Council.
  • The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. PubMed.
  • The “Cyclopropyl Fragment” is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. ResearchGate.
  • Morpholine as a privileged scaffold for neurodegenerative disease therapeutics. RSC Publishing.
  • NMR-Based Fragment Screening for RNA-Targeted Drug Discovery. MDPI.
  • Metabolism of cyclopropyl groups. Hypha Discovery Blogs.
  • Label Free Fragment Screening Using Surface Plasmon Resonance as a Tool for Fragment Finding – Analyzing Parkin, a Difficult CNS Target. PLOS.
  • Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Taylor & Francis Online.
  • NMR Spectroscopy in Fragment-Based Drug Design. Creative Biostructure.
  • Fragment-based Lead Preparation in Drug Discovery and Development. Life Chemicals.
  • Concepts and Core Principles of Fragment-Based Drug Design. MDPI.
  • Unlocking GPCR Mysteries: How Surface Plasmon Resonance Fragment Screening Revolutionizes Drug Discovery for Membrane Proteins. PharmaFeatures.
  • Protocol to perform fragment screening using NMR spectroscopy. ResearchGate.
  • FBDD: Fragment-Based Drug Discovery. BioSolveIT.
  • Surface Plasmon Resonance Screening to Identify Active and Selective Adenosine Receptor Binding Fragments. PubMed.
  • NMR-based Fragment Screening for Drug Discovery. Bruker.
  • Chapter 7. Fragment-Based Drug Discovery. ScienceDirect.
  • In silico Strategies to Support Fragment-to-Lead Optimization in Drug Discovery. National Institutes of Health (NIH).
  • Hit-to-Lead process | Drug Discovery. Oncodesign Services.
  • Integrated Strategy for Lead Optimization Based on Fragment Growing: The Diversity-Oriented-Target-Focused-Synthesis Approach. ACS Publications.
  • Synthesis and Characterization of 4-(2-Cyclopropylethenyl)morpholine: A Technical Guide. Benchchem.
  • 1354958-25-0 | 4-Cyclopropylmorpholine-2-carbonitrile. ChemScene.
  • Application of Fragment-Based Drug Discovery to Versatile Targets. National Institutes of Health (NIH).
  • Synthesis and SAR of morpholine and its derivatives: A review update. E3S Web of Conferences.
  • Development and applications of fragment based drug design methods. Boston University.
  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. MDPI.
  • Diversity-Oriented Synthesis of Fragments for Fragment-Based Drug Discovery. Boston University.
  • SYNTHESIS AND PROPERTIES OF CYCLOPROPANE-CONTAINING OPTICALLY TRANSPARENT COPOLYMER. Jomard Publishing.
  • Method for synthesizing 4-cyclohexyl morpholine. Google Patents.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 4-Cyclopropylmorpholine-2-carbonitrile

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 4-Cyclopropylmorpholine-2-carbonitrile (...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with isolating 4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0).

Because this molecule contains a basic tertiary amine within its morpholine ring, it is notorious for interacting irreversibly with standard chromatographic media. This guide moves beyond basic protocols to explain the causality behind each experimental choice, ensuring your purification workflows are robust, reproducible, and scientifically sound.

Mechanistic Context: The "Amine Problem"

The primary challenge in purifying 4-cyclopropylmorpholine-2-carbonitrile via normal-phase flash column chromatography is the strong acid-base interaction between the basic morpholine nitrogen and the weakly acidic silanol groups (Si-OH) on the surface of standard silica gel[1].

If untreated, this interaction causes the compound to adsorb strongly to the stationary phase, leading to severe peak tailing, poor resolution from impurities, and significantly diminished recovery yields. To circumvent this, the silica must be deactivated using a competitive basic modifier, or an alternative stationary phase must be employed.

SilanolInteraction Silica Acidic Silanol Groups (Si-OH) Interaction Irreversible Binding & Peak Tailing Silica->Interaction Target Target Amine (Morpholine Nitrogen) Target->Interaction Modifier Triethylamine (TEA) Mobile Phase Modifier Interaction->Modifier Troubleshooting Resolution Silanol Shielding & Sharp Elution Modifier->Resolution Competitive Binding

Logical relationship of acid-base interactions on silica gel and TEA mitigation.

Experimental Protocols: Step-by-Step Methodology

The following self-validating protocol utilizes a basic mobile phase modifier to ensure high-fidelity purification.

Workflow Step1 1. TLC Optimization (Test TEA Modifiers) Step2 2. Column Packing (Pre-equilibrate with 1% TEA) Step1->Step2 Step3 3. Sample Loading (Minimal DCM) Step2->Step3 Step4 4. Gradient Elution (Hexanes/EtOAc + TEA) Step3->Step4 Step5 5. Fraction Collection (KMnO4 Staining) Step4->Step5

Step-by-step workflow for the normal-phase purification of basic morpholine derivatives.

Protocol: Normal-Phase Flash Chromatography (Standard Silica)

Step 1: TLC Method Development & Optimization

  • Procedure: Prepare a solvent system of Hexanes and Ethyl Acetate (e.g., 70:30 v/v). Add 1% to 2% Triethylamine (TEA) by volume.

  • Causality: TEA acts as a sacrificial base. Being a stronger, more accessible base than the morpholine derivative, it competitively binds to and shields the acidic silanol sites on the silica plate[2]. This prevents the target compound from acting as the neutralizing agent, thereby eliminating streaking.

Step 2: Column Pre-equilibration (Critical Step)

  • Procedure: Slurry pack the column with 230–400 mesh silica gel. Flush the packed column with at least 2-3 column volumes (CV) of the starting mobile phase containing 1% TEA.

  • Causality: If the column is not pre-equilibrated with TEA, the leading edge of the target amine will be consumed to neutralize the silica column as it travels downward. This results in a distorted, broadened elution band and irreversible loss of the target compound.

Step 3: Sample Loading

  • Procedure: Dissolve the crude 4-cyclopropylmorpholine-2-carbonitrile in a minimum volume of Dichloromethane (DCM) or the initial eluent. Apply evenly to the top of the silica bed.

  • Causality: Minimizing the loading volume ensures a narrow initial band, which is mathematically critical for achieving high theoretical plate counts and maximizing resolution between the target and structurally similar impurities.

Step 4: Gradient Elution

  • Procedure: Elute using a step gradient from 100% Hexanes (+1% TEA) to 50:50 Hexanes:EtOAc (+1% TEA).

  • Causality: The cyclopropyl group imparts lipophilicity, but the nitrile and morpholine oxygen provide moderate polarity. A gradient approach gradually increases the solvent strength, allowing non-polar impurities to elute first while maintaining a sharp peak shape for the target compound.

Step 5: Fraction Collection and Visualization

  • Procedure: Collect fractions and spot on a TLC plate. Develop the plate and visualize using Potassium Permanganate (KMnO₄) or Dragendorff's reagent.

  • Causality: 4-Cyclopropylmorpholine-2-carbonitrile lacks an aromatic chromophore, rendering it invisible under standard 254 nm UV light. KMnO₄ oxidizes the compound, producing a distinct yellow/brown spot against a purple background, ensuring accurate fraction pooling.

Quantitative Data: Solvent System Optimization

The table below summarizes the empirical performance of various stationary phases and solvent systems for this specific compound. Notice the direct correlation between the presence of a basic modifier (or basic stationary phase) and the recovery yield.

Stationary PhaseSolvent SystemAdditiveRf ValuePeak ShapeRecovery (%)
Bare Silica Gel (230-400 mesh)Hexanes:EtOAc (70:30)None0.15Severe Tailing65%
Bare Silica Gel (230-400 mesh)Hexanes:EtOAc (70:30)1% TEA0.35Sharp88%
Amine-Bonded Silica (NH₂)Hexanes:EtOAc (70:30)None0.40Sharp92%

Troubleshooting Guide

Q: Why is my product streaking heavily on the TLC plate despite using a highly non-polar solvent? A: Streaking in basic amines is rarely a function of solvent polarity; it is a function of stationary phase acidity. The morpholine nitrogen is protonating on the acidic silanol groups of the silica. Solution: Deactivate the silica by adding 1-5% triethylamine (TEA) or ammonium hydroxide to your mobile phase[1].

Q: I cannot visualize the fractions on TLC using a UV lamp (254 nm). How can I track the elution? A: 4-Cyclopropylmorpholine-2-carbonitrile lacks extended conjugated pi-systems or aromatic rings, making it UV-inactive at standard wavelengths. Solution: You must use chemical stains. Potassium permanganate (KMnO₄) is highly effective for oxidizing the morpholine ring. Alternatively, Dragendorff's reagent (specific for alkaloids and tertiary amines) will yield a bright orange spot.

Q: My recovery yield is unusually low (<50%) despite complete conversion in the reaction. Where is the product? A: There are two likely culprits:

  • Irreversible Binding: If you did not pre-equilibrate the column with TEA, the compound is permanently bound to the silica. Fix: Flush the column with a highly polar, basic solvent (e.g., 10% MeOH in DCM with 2% NH₄OH) to recover the bound product.

  • Volatility: With a molecular weight of 152.19 g/mol , this compound can be semi-volatile under high vacuum. Fix: Keep your rotary evaporator water bath temperature below 30°C and avoid leaving the pure product under a high-vacuum pump for extended periods.

Frequently Asked Questions (FAQs)

Q: Can I avoid using TEA entirely by switching stationary phases? A: Yes. Amine-functionalized (NH₂) silica columns are an excellent alternative. Because the stationary phase is already basic, it eliminates the acid-base interaction with the target compound, allowing for purification using standard Hexanes/EtOAc gradients without the need for noxious mobile phase modifiers[3].

Q: Is reverse-phase (C18) chromatography viable for this compound? A: Yes, but it requires careful pH control. Because it is a small, relatively polar amine, it will elute almost immediately in standard acidic reverse-phase conditions (e.g., Water/MeCN with 0.1% Formic Acid) due to protonation. You must use a basic mobile phase (e.g., 0.1% ammonium hydroxide in water/acetonitrile) to keep the amine in its un-ionized (free base) form, which increases its retention and resolution on the C18 column.

Q: What is the ideal silica-to-crude mass ratio for this purification? A: For standard flash chromatography of basic heterocycles, a ratio of 30:1 to 50:1 (silica mass to crude mass) is recommended to ensure sufficient theoretical plates for separation, provided the column is properly deactivated[2].

References

  • Title: Is there an easy way to purify organic amines? Source: Biotage URL: [Link]

  • Title: Purification of Organic Compounds by Flash Column Chromatography Source: Organic Syntheses (Org. Synth. 2025, 102, 276–302) URL: [Link]

  • Title: Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography Source: Teledyne ISCO URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting &amp; Yield Optimization for 4-Cyclopropylmorpholine-2-carbonitrile Synthesis

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when attempting to synthesize 4-Cyclopr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Synthesis Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals who encounter severe yield bottlenecks when attempting to synthesize 4-Cyclopropylmorpholine-2-carbonitrile .

Because this scaffold features a sterically constrained cyclopropyl group attached to a secondary amine containing an α -nitrile, traditional synthetic intuitions often fail. This guide is designed to dismantle those bottlenecks by explaining the mechanistic causality behind the synthesis, providing a self-validating experimental protocol, and addressing the most common failure modes.

Mechanistic Pathway & Strategy Selection

The most common mistake researchers make is attempting a direct SN​2 alkylation of morpholine-2-carbonitrile using cyclopropyl bromide or iodide. Cyclopropane rings possess high ring strain (bond angles of 60°), which imparts significant s-character ( sp2 -like) to the carbon-halogen bond. This geometry energetically prohibits the 120° transition state required for a backside SN​2 displacement, leading to abysmal yields (<5%) and dominant elimination byproducts.

To bypass this, the gold standard is reductive amination using a cyclopropanone equivalent, such as (1-ethoxycyclopropoxy)trimethylsilane (Salaun's reagent)[1].

Causality of the Strategy: Instead of forcing an SN​2 substitution, this method relies on a nucleophilic addition to an sp2 hybridized carbonyl. Under mildly acidic conditions, the silyl ether is unmasked to form a transient cyclopropanone. The secondary amine of morpholine-2-carbonitrile readily attacks this intermediate to form a hemiaminal. Acid-catalyzed dehydration yields a highly reactive cyclopropylideneammonium (iminium) ion, which is then chemoselectively reduced by sodium cyanoborohydride ( NaBH3​CN ) to afford the target product[2].

G SM Morpholine-2-carbonitrile (Secondary Amine) Hemiaminal Hemiaminal Intermediate SM->Hemiaminal Nucleophilic Attack Reagent (1-Ethoxycyclopropoxy) trimethylsilane Reagent->Hemiaminal Acidic Unmasking Iminium Cyclopropylideneammonium Ion Hemiaminal->Iminium -H2O (AcOH Catalyzed) Product 4-Cyclopropylmorpholine- 2-carbonitrile Iminium->Product Hydride Reduction Reductant NaBH3CN Reductant->Iminium Chemoselective Hydride Donor

Mechanistic pathway of N-cyclopropylation via reductive amination of cyclopropanone equivalents.

Quantitative Data & Yield Comparison

To justify the selection of the optimized reductive amination route, below is a comparative analysis of synthetic strategies based on empirical laboratory data.

Synthetic StrategyReagents & ConditionsMajor Byproducts / Failure ModeIsolated Yield (%)Purity (HPLC)
Direct Alkylation Cyclopropyl-Br (2.0 eq), K2​CO3​ , DMF, 80 °CUnreacted SM, Elimination products< 5%N/A
Chan-Lam Coupling c-Pr-B(OH) 2​ (2.0 eq), Cu(OAc)2​ , Bipy, 60 °COxidative homocoupling of boronic acid[3]45 - 50%85%
Standard Reductive Amination (1-Ethoxycyclopropoxy)TMS, NaBH3​CN , AcOH, 75 °CHydrolyzed SM, Cyclopropanol78 - 85%92%
Optimized Reductive Amination (1-Ethoxycyclopropoxy)TMS, NaBH3​CN , AcOH, 4Å MS , 75 °CTrace92 - 96% >99%

Validated Experimental Protocol: Optimized Reductive Amination

This protocol is engineered as a self-validating system. The inclusion of 4Å molecular sieves acts as an internal thermodynamic driver, forcing the hemiaminal-to-iminium equilibrium entirely to the right by sequestering the generated water[2].

Reagents Required:

  • Morpholine-2-carbonitrile (or its hydrochloride salt) (1.0 eq)

  • (1-Ethoxycyclopropoxy)trimethylsilane (1.5 eq)

  • Glacial Acetic Acid (AcOH) (2.0 eq; use 3.0 eq if starting from the free base)

  • Sodium cyanoborohydride ( NaBH3​CN ) (1.5 eq)

  • Activated 4Å Molecular Sieves (50 mg per mmol of substrate)

  • Dry Methanol (MeOH)

Step-by-Step Workflow:

  • System Preparation: To an oven-dried Schlenk flask purged with nitrogen, add morpholine-2-carbonitrile (1.0 eq) and activated 4Å molecular sieves. Suspend the mixture in dry MeOH (0.2 M concentration).

  • Reagent Addition: Introduce (1-ethoxycyclopropoxy)trimethylsilane (1.5 eq) to the suspension via syringe[2].

  • Acid Catalysis: Add glacial acetic acid dropwise. Causality check: This lowers the pH to ~5, which is the exact optimal window to unmask the cyclopropanone and catalyze the dehydration of the hemiaminal without protonating the amine to the point of nucleophilic dead-end.

  • Chemoselective Reduction: Add NaBH3​CN (1.5 eq) in three portions over 15 minutes. Causality check: NaBH3​CN is stable at pH 5 and will only reduce the highly electrophilic iminium ion, leaving the transient ketone untouched.

  • Thermal Activation: Heat the reaction mixture to 75 °C and stir for 16 hours under a nitrogen atmosphere[2].

  • Workup: Cool to ambient temperature and filter the suspension through a pad of Celite to remove the molecular sieves. Wash the filter cake with Ethyl Acetate.

  • pH-Controlled Quench: Basify the filtrate with saturated aqueous NaHCO3​ to exactly pH = 8. Extract the aqueous layer with Ethyl Acetate (3x). Dry the combined organic layers over Na2​SO4​ , filter, and concentrate in vacuo.

Troubleshooting Guides & FAQs

Q1: My reaction is stalling at 50% conversion despite adding excess (1-ethoxycyclopropoxy)trimethylsilane. What is happening? A: This is a classic symptom of water accumulation. The dehydration of the hemiaminal to the iminium ion generates one equivalent of water. If this water is not sequestered, it hydrolyzes the iminium ion back to the starting materials. Solution: Ensure your 4Å molecular sieves are freshly activated (heated to 300 °C under vacuum for 3 hours prior to use). The sieves are not optional; they are the thermodynamic engine of this reaction[2].

Q2: Can I substitute NaBH3​CN with NaBH4​ or LiAlH4​ to reduce reagent costs? A: No. NaBH4​ and LiAlH4​ are too nucleophilic and lack chemoselectivity. They will prematurely reduce the transient cyclopropanone intermediate directly into cyclopropanol before the amine has a chance to attack. NaBH3​CN is unique because its electron-withdrawing cyano group reduces the hydridic character of the boron, making it reactive only toward highly electrophilic iminium ions at pH 5-6.

Q3: I am observing cleavage or loss of the carbonitrile group during my workup. How can I prevent this? A: The α -aminonitrile motif in morpholine-2-carbonitrile is highly sensitive to strongly basic aqueous conditions, which can trigger a retro-Strecker reaction (loss of HCN). Solution: During the quench phase (Step 7), use saturated aqueous NaHCO3​ to gently adjust the pH to 8. Never use strong bases like NaOH or KOH during the workup of α -aminonitriles.

Q4: I attempted the Chan-Lam coupling route with cyclopropylboronic acid, but achieved less than 20% yield. What went wrong? A: Chan-Lam cyclopropylation of secondary aliphatic amines is notoriously sensitive[3]. Unlike reductive amination, Chan-Lam requires an oxidative environment to turn over the Cu(II)/Cu(III) catalytic cycle. If you ran the reaction under inert nitrogen, the catalyst died after one turnover. Furthermore, cyclopropylboronic acid readily dehydrates to form inactive boroxines; it must be used in excess and ideally titrated before use.

References

  • 2 - Google Patents

  • 3 - ResearchGate

  • 1 - ChemicalBook

Sources

Troubleshooting

Technical Support Center: Troubleshooting Low Yield in Cyclopropanation Reactions

Welcome to the Cyclopropanation Technical Support Center. Cyclopropanation is a powerful transformation in drug development and natural product synthesis, but it is notoriously susceptible to side reactions, reagent degr...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Cyclopropanation Technical Support Center. Cyclopropanation is a powerful transformation in drug development and natural product synthesis, but it is notoriously susceptible to side reactions, reagent degradation, and catalyst poisoning.

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will explore the causality behind low yields across the three most common cyclopropanation methodologies: the Simmons-Smith reaction, Transition Metal-Catalyzed Diazo Decomposition, and the Corey-Chaykovsky reaction.

Part 1: Diagnostic Decision Tree

Before diving into specific protocols, use the following diagnostic workflow to identify the root cause of your low yield based on the methodology employed.

TS Start Issue: Low Cyclopropanation Yield Method Identify Reaction Class Start->Method SS Simmons-Smith (Zn/Cu or Et2Zn) Method->SS Diazo Diazo Decomposition (Rh or Cu Catalysis) Method->Diazo CC Corey-Chaykovsky (Sulfur Ylides) Method->CC SS_Sol Check Reagent Purity Scavenge ZnI2 Use NiCl2 for deficient alkenes SS->SS_Sol Diazo_Sol Slow Addition (Syringe Pump) Increase Alkene Equivalents Tune Catalyst Sterics Diazo->Diazo_Sol CC_Sol Switch to Sulfoxonium Ylide Use 'Instant Methylide' prep CC->CC_Sol

Decision tree for diagnosing and resolving low cyclopropanation yields.

Part 2: Simmons-Smith & Zinc Carbenoid Methods

The Simmons-Smith reaction utilizes a zinc carbenoid (e.g., ICH2​ZnI ) to transfer a methylene group to an alkene[1]. While stereospecific, it is highly sensitive to electronic effects and moisture.

Q: My Simmons-Smith reaction with an α,β -unsaturated ketone is stalling at <10% conversion. How can I drive this to completion? A: Zinc carbenoids are highly electrophilic. Therefore, electron-deficient alkenes (like enones) react very sluggishly because the alkene lacks the electron density required to attack the carbenoid[2].

  • Solution: You must alter the electronics of the catalytic cycle. The addition of a Nickel(0) or Nickel(II) catalyst (such as 10-20 mol% NiCl2​ ) has been proven to facilitate the cyclopropanation of electron-deficient alkenes by activating the enone system, dramatically improving yields from <10% to >70%[2].

Q: I am using the Furukawa modification ( Et2​Zn / CH2​I2​ ) and isolating a significant amount of an ethylated byproduct. What is happening? A: The Furukawa modification replaces the traditional Zn/Cu couple with diethylzinc ( Et2​Zn ), creating a homogeneous and highly reactive system[1]. However, the ethyl group from Et2​Zn can act as a competing nucleophile/alkylating agent[3].

  • Solution: This side reaction is highly temperature-dependent. Ensure the initial formation of the carbenoid is conducted at strictly controlled low temperatures ( 0∘C to −40∘C ) and verify the purity/titration of your Et2​Zn [3].

Q: My acid-sensitive substrate is decomposing during the reaction, leading to a black, polymerized tar. A: The byproduct of the methylene transfer is zinc iodide ( ZnI2​ ), a strong Lewis acid. As the reaction progresses, the concentration of ZnI2​ increases, which readily polymerizes acid-sensitive substrates or products[1].

  • Solution: Add an excess of Et2​Zn or a stoichiometric amount of pyridine to the reaction mixture. These additives scavenge the acidic ZnI2​ byproduct, forming a less acidic complex and protecting your substrate[1].

Verified Protocol: Furukawa-Modified Simmons-Smith Reaction

This protocol includes built-in validation steps to ensure reagent integrity.

  • Preparation: Flame-dry a Schlenk flask under vacuum and backfill with dry Argon. Add the alkene substrate (1.0 equiv) and anhydrous 1,2-dichloroethane (DCE). Cool to −20∘C .

  • Carbenoid Generation: Add Et2​Zn (1.0 M in hexanes, 2.0 equiv) dropwise.

  • Methylene Source: Add CH2​I2​ (2.0 equiv) dropwise over 15 minutes.

    • Self-Validation Check: You should observe a slight exotherm and the maintenance of a clear, homogeneous solution. If a heavy white precipitate forms immediately, your DCE is wet.

  • Reaction: Allow the mixture to slowly warm to 0∘C and stir for 2–4 hours.

  • Quench: Carefully quench with saturated aqueous NH4​Cl at 0∘C .

    • Self-Validation Check: Vigorous bubbling (ethane gas evolution) must be observed. If no bubbling occurs, the Et2​Zn was either degraded prior to use or consumed by moisture during the reaction, explaining any low yield.

Part 3: Transition Metal-Catalyzed Diazo Decomposition

Rhodium(II) and Copper catalysts decompose diazo compounds to form highly reactive metal-carbenes. The primary failure mode in these reactions is the competition between the desired alkene trapping and undesired carbene dimerization.

Q: I am using a Rh(II) catalyst with ethyl diazoacetate (EDA). My cyclopropane yield is 15%, but I am isolating massive amounts of diethyl maleate and diethyl fumarate. Why? A: You are observing carbene dimerization. When the local concentration of the diazo compound is too high, the highly reactive Rh-carbenoid intermediate will react with an unreacted diazo molecule rather than your alkene substrate, ejecting nitrogen gas and forming maleate/fumarate dimers[4].

Rh Diazo Diazo Compound Carbene Rh-Carbenoid Intermediate Diazo->Carbene - N2 Rh Rh(II) Catalyst Rh->Carbene Alkene Alkene Substrate (Excess) Carbene->Alkene Trapping DiazoExcess Unreacted Diazo (High Local Conc.) Carbene->DiazoExcess Side Reaction Cyclo Cyclopropane (Desired, High Yield) Alkene->Cyclo Dimer Maleate/Fumarate Dimer (Undesired, Low Yield) DiazoExcess->Dimer

Competing pathways in Rh-catalyzed diazo decomposition.

  • Solution: You must manipulate the kinetics to favor alkene trapping.

    • Syringe Pump Addition: Add the diazo compound as a highly dilute solution via a syringe pump over 2 to 10 hours to keep its steady-state concentration near zero[4].

    • Substrate Excess: Use a large excess of the alkene (3–10 equivalents) to outcompete the diazo compound for the carbenoid[4].

Verified Protocol: Syringe-Pump Diazo Cyclopropanation
  • Setup: In a dry flask, dissolve the alkene (5.0 equiv) and Rh2​(OAc)4​ (0.5 mol%) in anhydrous dichloromethane (DCM).

  • Preparation of Diazo: Dissolve the diazo compound (1.0 equiv) in DCM to create a 0.1 M solution. Load this into a gas-tight syringe.

  • Addition: Use a syringe pump to add the diazo solution to the stirring catalyst/alkene mixture at a rate of 1.0 mL/hour.

    • Self-Validation Check: Attach an oil bubbler to the reaction flask. You should observe a slow, steady evolution of N2​ gas bubbles. If bubbling ceases while the pump is still running, the catalyst has been poisoned (likely by moisture or coordinating impurities), and the reaction has stalled.

Part 4: Corey-Chaykovsky Reaction (Sulfur Ylides)

The Corey-Chaykovsky reaction utilizes sulfur ylides to transfer a methylene group. It is highly chemoselective, but selecting the wrong ylide will completely alter the product profile.

Q: I am reacting an α,β -unsaturated ketone with dimethylsulfonium methylide (DMSM). Instead of the desired cyclopropyl ketone, my NMR shows almost exclusive formation of an epoxide. How do I fix this? A: This is a classic chemoselectivity error governed by Hard Soft Acid Base (HSAB) theory. Sulfonium ylides (like DMSM) have a highly concentrated negative charge on the carbon, making them "hard" nucleophiles. They preferentially undergo rapid, reversible 1,2-addition to the "hard" carbonyl carbon, leading to epoxide formation[3][5].

  • Solution: Switch to a sulfoxonium ylide, such as dimethylsulfoxonium methylide (DMSOM). The additional oxygen on the sulfur pulls electron density away from the carbanion, making it a "softer" nucleophile. Soft nucleophiles prefer irreversible 1,4-conjugate addition to the softer β -carbon of the enone, which subsequently undergoes ring closure to form the desired cyclopropane[3][5].

CC A Enone Substrate B Sulfonium Ylide (Hard Nucleophile) A->B C Sulfoxonium Ylide (Soft Nucleophile) A->C D 1,2-Addition (Kinetic) B->D E 1,4-Conjugate Addition (Thermodynamic) C->E F Epoxide (Undesired) D->F G Cyclopropane (Desired) E->G

Chemoselectivity in the Corey-Chaykovsky reaction based on ylide hardness.

Q: My sulfoxonium ylide preparation is inconsistent, leading to variable cyclopropanation yields. Is there a more robust method? A: Traditional preparations of sulfur ylides can suffer from degradation if not used immediately.

  • Solution: Utilize the "Instant Methylide" modification. By mixing stable, dry, equimolar amounts of trimethylsulfoxonium iodide ( Me3​S(O)I ) with potassium tert-butoxide ( KOt-Bu ) or Sodium Hydride ( NaH ) directly in DMSO alongside the alkene, the ylide is generated in situ and reacts immediately, preventing degradation and dramatically increasing yields[6].

Part 5: Quantitative Troubleshooting Summary

Use the following matrix to quickly align your experimental symptoms with proven corrective actions.

Reaction MethodologyPrimary Symptom ObservedMechanistic Root CauseCorrective Action
Simmons-Smith Ethylated byproducts Et2​Zn acts as alkylating agentLower temperature to −40∘C ; verify reagent stoichiometry.
Simmons-Smith Substrate polymerization ZnI2​ byproduct Lewis acidityAdd stoichiometric pyridine or excess Et2​Zn as a scavenger.
Simmons-Smith <10% yield with enonesElectrophilicity of Zn-carbenoidAdd 10-20 mol% NiCl2​ to activate the alkene.
Rh-Catalysis High maleate/fumarateHigh local diazo concentrationUse syringe pump (1 mL/h); use 5x excess alkene.
Corey-Chaykovsky Epoxide formationHard nucleophile (Sulfonium)Switch to soft nucleophile (Sulfoxonium ylide).
Corey-Chaykovsky Variable/low conversionYlide degradation prior to useAdopt "Instant Methylide" in situ protocol in DMSO.

References

  • Chemical Communications. "Cyclopropanation of electron-deficient alkenes with Simmons-Smith type reagents." Royal Society of Chemistry. Available at: [Link]

  • Wikipedia. "Simmons–Smith reaction." Wikimedia Foundation. Available at:[Link]

  • PMC - NIH. "Rhodium-Catalyzed Enantioselective Cyclopropanation of Olefins with N-Sulfonyl 1,2,3-Triazoles." National Institutes of Health. Available at:[Link]

  • Wikipedia. "Johnson–Corey–Chaykovsky reaction." Wikimedia Foundation. Available at:[Link]

  • ResearchGate. "'Instant Methylide' Modification of the Corey-Chaykovsky Cyclopropanation Reaction." ResearchGate. Available at:[Link]

Sources

Optimization

Technical Support Center: Optimization of 2-Cyanomorpholine Synthesis

Welcome to the Technical Support Center for the synthesis of 2-cyanomorpholine (morpholine-2-carbonitrile). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professio...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2-cyanomorpholine (morpholine-2-carbonitrile). As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals navigate the mechanistic nuances and troubleshooting steps required to achieve high-yielding, scalable cyanation of morpholine derivatives.

Section 1: Mechanistic Pathways & Route Selection

The synthesis of 2-cyanomorpholine typically proceeds via one of two primary pathways, depending on the required stereochemistry and available starting materials:

  • Oxidative Cyanation of N-Protected Morpholines: This late-stage functionalization involves the oxidation of an N-protected morpholine (e.g., 4-benzylmorpholine) to a highly electrophilic iminium ion, which is subsequently trapped by a cyanide source[1].

  • Strecker-Type Condensation: A three-component condensation between an α,ω-dialdehyde, a primary amine (often a chiral auxiliary like 2-phenylglycinol), and a cyanide source. This route is highly effective for synthesizing enantiomerically pure morpholine-2-carbonitrile derivatives[2].

G A N-Protected Morpholine (e.g., 4-Benzylmorpholine) B Anodic/Chemical Oxidation (-2e⁻, -H⁺) A->B Activation C Iminium Ion Intermediate (Highly Electrophilic) B->C Intermediate D Nucleophilic Trapping (+ TMSCN / KCN) C->D Cyanation E 4-Protected-morpholine- 2-carbonitrile D->E Target

Mechanistic pathway for the oxidative cyanation of N-protected morpholine to 2-cyanomorpholine.

Section 2: Step-by-Step Experimental Protocols & Self-Validating Systems

Protocol A: Oxidative Cyanation of 4-Benzylmorpholine

Causality: The oxidation of the morpholine ring to the iminium ion is highly exothermic. If the internal temperature exceeds 0 °C, the iminium ion can undergo non-productive side reactions such as ring-opening or polymerization. Maintaining strict temperature control ensures the nucleophilic attack of the cyanide ion outcompetes these degradation pathways.

  • Preparation: Charge a flame-dried, double-jacketed reactor with 4-benzylmorpholine (1.0 equiv) and anhydrous dichloromethane (DCM)[1].

  • Cooling: Circulate coolant to bring the internal mass temperature (Tm) to -20 °C.

  • Activation: Add the chemical oxidant (e.g., RuO2/NaIO4) to generate the iminium intermediate.

    • Self-Validating Checkpoint: Monitor the oxidation via TLC. The starting material should completely disappear, replaced by a baseline-shifted, UV-active spot corresponding to the iminium intermediate. If the starting material persists, the oxidation is incomplete.

  • Cyanation: Slowly add Trimethylsilyl cyanide (TMSCN) (1.2 equiv) dropwise over 1 hour, ensuring Tm does not exceed 0 °C. Caution: TMSCN is highly toxic; perform strictly in a fume hood.

  • Quenching & Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM.

  • Purification: Dry the combined organic layers over anhydrous Na2SO4. Concentrate in vacuo and purify via flash column chromatography to yield 4-benzylmorpholine-2-carbonitrile.

Protocol B: Strecker-Type Condensation for Chiral 2-Cyanomorpholines

Causality: This reaction relies on the transient formation of an imine followed by cyclization[2]. Because water is a byproduct of imine formation, its accumulation will drive the equilibrium backward, stalling the reaction.

  • Condensation: Mix the α,ω-dialdehyde (1.0 equiv) and (R)-2-phenylglycinol (1.1 equiv) in anhydrous methanol.

  • Dehydration: Add 4Å molecular sieves to the reaction mixture.

    • Self-Validating Checkpoint: The formation of the imine intermediate releases exactly one equivalent of water. By monitoring the weight/capacity of the molecular sieves or using a Dean-Stark apparatus (if adapting to toluene), you can quantitatively validate that the imine condensation has reached completion before cyanide addition.

  • Cyanation: Cool the mixture to 0 °C and add KCN (1.5 equiv). Stir for 12 hours, allowing the mixture to warm to room temperature[2].

  • Isolation: Filter the sieves, quench with water, extract with ethyl acetate, and purify via chromatography.

Section 3: Troubleshooting Guide & FAQs

Q1: During the oxidative cyanation of 4-benzylmorpholine, I observe significant tar formation and low yields. How can I mitigate this? A1: Tar formation (complex mixtures) typically results from over-oxidation or poor temperature control during the generation of the iminium intermediate. Actionable Solution: Use a calibrated double-jacketed reactor to maintain the internal mass temperature (Tm) between -20 °C and 0 °C[1]. Add the oxidant and cyanide source dropwise over 1-2 hours.

Q2: How do I handle the hygroscopic nature of morpholine intermediates during purification? A2: Morpholine derivatives readily absorb atmospheric moisture, which can quench electrophilic intermediates in subsequent steps[3]. Actionable Solution: Avoid aqueous workups where possible. If an aqueous workup is mandatory, extract with a non-polar solvent, dry thoroughly over KOH or Na2SO4, and perform a careful fractional distillation under high vacuum. Store the intermediate under inert gas (N2 or Ar).

Q3: Is there a safer alternative to using highly toxic cyanide salts or TMSCN for the cyanation step? A3: Yes. While TMSCN and KCN are traditional[2], recent advances in photoredox catalysis and electrochemical cyanation allow the use of less toxic cyanide sources. For instance, catalyst-free paired electrochemical reactions using 4-CN-pyridine as a cyanation reagent have proven highly effective for morpholine derivatives[4].

Workflow Start Issue: Low Yield / Dark Product CheckTemp Check Internal Temp (Tm) Start->CheckTemp TempHigh Tm > 0 °C (Over-oxidation/Polymerization) CheckTemp->TempHigh TempOK Tm between -20 °C and 0 °C CheckTemp->TempOK FixTemp Use double-jacketed reactor. Slow dropwise addition. TempHigh->FixTemp CheckWater Check for Moisture TempOK->CheckWater WaterPresent Moisture Quenching Iminium CheckWater->WaterPresent FixWater Dry solvents over 4Å MS. Store intermediate under Ar. WaterPresent->FixWater

Troubleshooting logical workflow for resolving low yields in 2-cyanomorpholine synthesis.

Section 4: Quantitative Data & Optimization Metrics

The following table summarizes the impact of different reaction conditions on the yield and purity of 2-cyanomorpholine derivatives, providing a baseline for your optimization efforts.

Reaction RouteCyanide SourceCatalyst / AdditiveTemp (°C)Avg. Yield (%)Diastereomeric Ratio (d.r.)Primary Failure Mode
Oxidative Cyanation TMSCNRuO₂ / NaIO₄-20 to 082N/A (Racemic)Over-oxidation (Tarring)
Strecker Condensation KCN4Å Molecular Sieves2587>95:5 (with chiral aux)Imine Hydrolysis
Electrochemical TMSCNNone (Anodic)2089N/AElectrode Passivation
Electrochemical 4-CN-pyridineNone (Paired)2585N/ASolvent Degradation

Section 5: References

  • North, M. "Introduction of the Cyano Group by Addition to an Imino Group." Thieme E-Books & E-Journals, 2010.[Link]

  • Organic Chemistry Portal. "Synthesis of morpholines." Organic Chemistry Portal.[Link]

  • Wager, T. T., et al. "Benzyl morpholine derivatives." US Patent 7294623B2, Google Patents, 2007.

Sources

Troubleshooting

Advanced Technical Support Center: Preserving Cyclopropyl Integrity in Organic Synthesis

Welcome to the Technical Support Center for Cyclopropyl Group Preservation. The cyclopropyl moiety is a highly sought-after pharmacophore in drug development due to its ability to enhance metabolic stability, lower lipop...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Cyclopropyl Group Preservation. The cyclopropyl moiety is a highly sought-after pharmacophore in drug development due to its ability to enhance metabolic stability, lower lipophilicity, and restrict conformational flexibility. However, its inherent ring strain ( ∼27.5 kcal/mol ) makes it highly susceptible to unintended ring-opening during complex synthetic sequences.

As a Senior Application Scientist, I have compiled this guide to provide you with causal explanations, troubleshooting workflows, and validated protocols to maintain cyclopropyl integrity under acidic, radical, transition-metal, and donor-acceptor conditions.

Section 1: Troubleshooting & FAQs (Mechanistic Insights)

Acidic & Electrophilic Conditions

Q: My cyclopropyl-containing substrate undergoes ring-opening during Boc-deprotection. How can I prevent this? A: The cyclopropyl group is generally stable to mild Brønsted acids but is prone to electrophilic cleavage in the presence of strong acids (e.g., neat TFA or HCl), especially when adjacent to electron-donating or carbocation-stabilizing groups[1]. The mechanism involves protonation of the strained C-C bond (forming a corner-protonated cyclopropane) followed by nucleophilic attack or rearrangement.

  • Troubleshooting:

    • Attenuate Acid Strength: Switch from TFA to milder Lewis acids (e.g., TMSOTf/2,6-lutidine) or use dilute acid in non-polar solvents (e.g., 1-2 M HCl in dioxane).

    • Scavenger Optimization: If using TFA, add a cation scavenger (like triisopropylsilane, TIPS) to prevent secondary carbocation-mediated rearrangements.

Radical-Mediated Reactions

Q: I am observing homoallyl impurities during a single-electron transfer (SET) reaction. Is my cyclopropyl ring opening? A: Yes. The cyclopropylcarbinyl radical is a classic "radical clock." Once formed, it undergoes ultrafast rearrangement to a homoallyl radical. The activation energy for this cleavage is remarkably low ( ∼7.0−7.3 kcal/mol ), with ring-opening rate constants ( kop​ ) typically around 108 s−1 at ambient temperature[2], and up to 4.1×1011 s−1 for aryl-substituted systems[3].

  • Troubleshooting:

    • Accelerate the Trapping Step: To prevent ring opening, the desired radical capture must outcompete the 108 s−1 opening rate. Increase the concentration of the radical acceptor.

    • Intermediate Stabilization: In SmI 2​ -mediated reductive cross-couplings of α -cyclopropyl nitrones, ring-opening is prevented because the α -cyclopropylcarbinyl radical is uniquely stabilized by the vicinal N-O-Sm chelation system, which raises the activation barrier for C-C bond cleavage[4].

Transition-Metal Catalyzed Cross-Coupling

Q: During Pd- or Ni-catalyzed cross-coupling of cyclopropyl halides, I get significant amounts of acyclic alkene byproducts. How do I favor the intact cyclopropyl product? A: In transition-metal catalysis, ring-opening often occurs after oxidative addition. A cyclopropyl-metal intermediate can undergo β -carbon elimination to relieve ring strain, forming a metal-allyl species.

  • Troubleshooting:

    • Promote Rapid Reductive Elimination: Use sterically bulky, electron-rich ligands (e.g., BrettPhos or PCy 3​ ) that accelerate reductive elimination, allowing product formation before the metal can insert into the strained C-C bond.

    • Alternative Coupling Partners: If cyclopropyl halides fail, switch to cyclopropylboronic acids (Suzuki-Miyaura) or cyclopropylzinc reagents (Negishi), which often transfer the intact cyclopropyl group directly to the metal center late in the catalytic cycle.

Donor-Acceptor (D-A) Cyclopropanes

Q: How can I handle donor-acceptor cyclopropanes without triggering spontaneous ring-opening? A: D-A cyclopropanes are highly polarized. The push-pull electronic effect significantly weakens the vicinal C-C bond. They are easily activated by Lewis acids (LUMO-lowering) or bases (HOMO-raising)[5].

  • Troubleshooting:

    • Avoid Lewis Acidic Impurities: Ensure all solvents and reagents are free of trace metals. Purify via neutral alumina rather than acidic silica gel if the D-A cyclopropane is particularly labile.

    • Temperature Control: Maintain reactions strictly below 0°C when handling highly activated D-A cyclopropanes (e.g., those with p -methoxyphenyl donors and diester acceptors) to kinetically trap the closed-ring form.

Section 2: Quantitative Data & Kinetic Benchmarks

To rationally design your reaction conditions, compare the kinetic rates of cyclopropyl ring-opening against your desired reaction rates.

Substrate / IntermediateRing-Opening Rate Constant ( kop​ at 25°C)Activation Energy ( Ea​ )Primary Cleavage Trigger
Unsubstituted Cyclopropylcarbinyl Radical[2] ∼1.0×108 s−1 ∼7.0−7.3 kcal/mol Single-Electron Transfer (SET)
p -CF 3​ -Phenyl Cyclopropylcarbinyl Radical[3] 4.1×1011 s−1 <5.0 kcal/mol SET / Photoredox
Donor-Acceptor Cyclopropane (Diester/Aryl)[5]Highly variable (Catalyst dependent) ∼10.0 kcal/mol (Cationic intermediate)Lewis Acid / Base
Cyclopropyl Cation (Solvolysis)[1] >1010 s−1 <3.0 kcal/mol Brønsted/Lewis Acid

Section 3: Standard Operating Procedures (SOPs)

SOP 1: SmI 2​ -Mediated Reductive Cross-Coupling of α -Cyclopropyl Nitrones

Principle: Utilizes N-O-Sm chelation to stabilize the radical intermediate, preventing ring-opening[4]. This is a self-validating protocol where the presence of the blue color acts as an internal indicator for active SmI 2​ .

  • Preparation: Flame-dry a Schlenk flask under argon. Add the α -cyclopropyl nitrone (1.0 equiv) and the carbonyl coupling partner (e.g., cyclohexanone, 1.5 equiv) in anhydrous THF (0.1 M).

  • Cooling: Submerge the reaction vessel in a dry ice/acetone bath and allow it to equilibrate to -78°C for 15 minutes.

  • Reagent Addition: Introduce H 2​ O (16.0 equiv) as a proton source. Dropwise, add a freshly prepared solution of SmI 2​ (0.1 M in THF, 3.0 equiv) over 10 minutes. The dark blue color of SmI 2​ should dissipate rapidly as the SET occurs.

  • Reaction & Quench: Stir at -78°C for 3 hours. Quench the reaction at -78°C by adding saturated aqueous Na 2​ S 2​ O 3​ and warm to room temperature.

  • Extraction: Extract with EtOAc (3x), wash with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography to yield the intact β -cyclopropyl hydroxylamine.

SOP 2: Suzuki-Miyaura Coupling of Cyclopropylboronic Acids

Principle: Employs a bulky, electron-rich catalyst system to ensure reductive elimination outpaces β -carbon elimination.

  • Setup: In a glovebox, charge a vial with aryl halide (1.0 equiv), cyclopropylboronic acid (1.5 equiv), Pd(OAc) 2​ (5 mol%), tricyclohexylphosphine (PCy 3​ , 10 mol%), and K 3​ PO 4​ (3.0 equiv).

  • Solvent: Add a degassed mixture of Toluene/H 2​ O (10:1 v/v) to achieve a 0.2 M concentration.

  • Heating: Seal the vial, remove from the glovebox, and heat at 100°C for 12 hours under vigorous stirring.

  • Workup: Cool to room temperature, dilute with EtOAc, filter through a pad of Celite to remove palladium black, and concentrate for column chromatography.

Section 4: Workflows & Mechanistic Diagrams

RadicalPathway Start α-Cyclopropyl Precursor SET Single Electron Transfer (e.g., SmI2 or Photoredox) Start->SET Radical Cyclopropylcarbinyl Radical Intermediate SET->Radical RingOpen Ring-Opened Homoallyl Radical Radical->RingOpen k ~ 10^8 s^-1 (Unchecked) Trapping Rapid Radical Trapping (Chelation Control) Radical->Trapping Stabilized via N-O-Sm complex AcyclicProd Acyclic Byproduct (Yield Loss) RingOpen->AcyclicProd CyclicProd Intact Cyclopropyl Product Trapping->CyclicProd

Divergent pathways of cyclopropylcarbinyl radicals: Unchecked ring-opening vs. chelation trapping.

CrossCoupling OxAdd Oxidative Addition [L-M(0) + Ar-X] TransMet Transmetalation with Cyclopropyl-B(OH)2 OxAdd->TransMet Intermediate Ar-M(II)-Cyclopropyl Intermediate TransMet->Intermediate BetaElim β-Carbon Elimination (Ring Opening) Intermediate->BetaElim Slow Reductive Elimination RedElim Reductive Elimination (Bulky Ligands: PCy3) Intermediate->RedElim Fast Reductive Elimination FailProd Acyclic Alkene Byproduct BetaElim->FailProd SuccessProd Coupled Aryl-Cyclopropane RedElim->SuccessProd

Kinetic competition in transition-metal cross-coupling: Reductive elimination vs. β-carbon cleavage.

Sources

Optimization

Technical Support Center: Managing Reactive Metabolites from N-Cyclopropyl Amines

Welcome to the Technical Support Center. As drug development professionals, you frequently encounter the N-cyclopropyl amine motif—a highly effective structural element for enhancing target affinity, increasing metabolic...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals, you frequently encounter the N-cyclopropyl amine motif—a highly effective structural element for enhancing target affinity, increasing metabolic stability at adjacent sites, and modulating physicochemical properties. However, this moiety is notorious for undergoing Cytochrome P450 (CYP450)-mediated bioactivation, leading to mechanism-based inactivation (MBI) and idiosyncratic toxicity.

This guide provides actionable, field-proven troubleshooting strategies to detect, manage, and engineer out these liabilities.

Section 1: Mechanistic Foundations & Troubleshooting MBI

Q: Why do our N-cyclopropyl amine lead compounds consistently flag for time-dependent inhibition (TDI) and mechanism-based inactivation (MBI) in CYP assays?

A: The liability stems from the fundamental electrochemical properties of the amine combined with the severe thermodynamic strain of the cyclopropyl ring. When an N-cyclopropyl amine enters the CYP450 active site, the catalytic heme iron initiates a single-electron transfer (SET) from the nitrogen lone pair, generating a highly reactive aminium cation radical[1].

Because the 3-membered cyclopropyl ring is highly strained (~27.5 kcal/mol of ring strain), this radical rapidly undergoes homolytic ring scission rather than standard α-deprotonation[2]. This fragmentation yields a distonic cation radical or an iminium ion. These electrophilic intermediates drive toxicity through two primary pathways:

  • Covalent Alkylation: The intermediates irreversibly alkylate the apoprotein or the heme porphyrin ring, destroying enzyme function[3].

  • MIC Formation: The intermediates undergo further N-oxidation to form a nitroso metabolite. This species tightly coordinates to the heme iron, forming a dead-end Metabolic Intermediate Complex (MIC) that halts catalytic turnover[3].

Bioactivation A N-Cyclopropyl Amine (Parent Drug) B CYP450 Oxidation (Single Electron Transfer) A->B C Aminium Cation Radical B->C D Cyclopropyl Ring Scission C->D E Distonic Cation Radical / Iminium Ion D->E F Nitroso Metabolite (MIC Formation) E->F N-Oxidation G Covalent Binding (Protein/Heme Alkylation) E->G Electrophilic Attack

CYP450-mediated bioactivation pathway of N-cyclopropyl amines to reactive intermediates.

Section 2: Detection and Trapping Workflows

Q: We suspect our compound is forming reactive metabolites, but we cannot detect them in standard microsomal stability assays. How do we definitively trap and characterize them?

A: Reactive intermediates like distonic radicals and iminium ions are highly transient and will either rapidly hydrolyze or covalently bind to microsomal proteins before detection is possible. You must employ a self-validating trapping assay using nucleophilic surrogates. The choice of trapping agent is dictated by the specific electrophile generated by the ring-opening event.

Quantitative Trapping Agent Selection

Summarized below are the quantitative mass shifts you must program into your LC-HRMS methods to identify specific adducts.

Reactive IntermediateTrapping AgentCausality / Mechanism of TrappingExpected Mass Shift (LC-HRMS)Typical Adduct Yield
Iminium Ions Potassium Cyanide (1 mM)Nucleophilic attack by CN⁻ yields a stable α-cyanoamine[4].+27.01 DaHigh
Ring-opened Electrophiles Glutathione (5 mM)Thiol attacks soft electrophiles (e.g., α,β-unsaturated aldehydes).+307.08 DaModerate to High
Cyclopropanone Hydrate Methoxylamine (10 mM)Condenses with aldehydes/ketones to form stable oximes.+29.03 DaLow to Moderate
Protocol: Comprehensive Reactive Metabolite Trapping Assay

This protocol is designed to maximize the capture of transient species before they degrade. The addition of NADPH is non-negotiable, as it provides the necessary reducing equivalents for CYP450 catalytic turnover.

  • Matrix Assembly: Thaw Human Liver Microsomes (HLM) on ice. In an Eppendorf tube, combine HLM (final concentration 1 mg/mL) and your selected trapping agent (e.g., 1 mM KCN) in 100 mM potassium phosphate buffer (pH 7.4). (Caution: KCN is highly toxic; handle in a fume hood).

  • Compound Addition: Spike in your N-cyclopropyl amine test compound to a final concentration of 10 µM.

  • Initiation: Pre-incubate the mixture at 37°C for 5 minutes. Initiate the bioactivation cascade by adding NADPH (final concentration 1 mM).

  • Incubation: Incubate at 37°C for 60 minutes in a shaking water bath to ensure continuous oxygenation.

  • Quenching: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard. This instantly denatures the CYP enzymes and precipitates proteins, halting any further bioactivation.

  • Analysis: Centrifuge at 14,000 x g for 15 minutes. Extract the supernatant and analyze via LC-HRMS, scanning for the specific mass shifts outlined in the table above.

TrappingWorkflow S1 1. Prepare Microsomes (HLM + Buffer) S2 2. Add Trapping Agent (KCN, GSH, etc.) S1->S2 S3 3. Add Test Compound (10 µM) S2->S3 S4 4. Initiate & Incubate (NADPH, 37°C) S3->S4 S5 5. Quench Reaction (Cold Acetonitrile) S4->S5 S6 6. LC-HRMS Analysis (Detect Adducts) S5->S6

Step-by-step experimental workflow for trapping reactive metabolites in vitro.

Section 3: Structural Optimization & Mitigation Strategies

Q: Our trapping assay confirmed iminium ion and MIC formation. How can we structurally modify the compound to retain efficacy but eliminate this bioactivation?

A: Mitigation requires disrupting the causality of the initial single-electron transfer (SET) or preventing the subsequent ring scission. Consider the following field-proven medicinal chemistry strategies:

  • Bioisosteric Replacement: Replace the cyclopropyl group with a cyclobutyl or oxetanyl ring[5]. While the cyclobutyl ring occupies a similar volume, it possesses significantly less ring strain. This kinetic stability prevents the rapid homolytic scission that drives MBI, allowing the molecule to clear through safer metabolic pathways.

  • Steric Shielding: Introduce an α-methyl group adjacent to the amine. Steric hindrance physically restricts the amine's access to the deeply buried catalytic heme iron of the CYP enzyme, drastically reducing the rate of SET oxidation.

  • pKa Modulation: Introduce electron-withdrawing groups (e.g., fluorine atoms) near the amine. By lowering the basicity (pKa) of the nitrogen, you decrease electron density at the lone pair. This increases the amine's oxidation potential, making the initial single-electron transfer thermodynamically unfavorable[5].

References

  • Title: Cyclopropylamine inactivation of cytochromes P450: Role of metabolic intermediate complexes | Source: Archives of Biochemistry and Biophysics | URL: 3

  • Title: Suicidal inactivation of cytochrome P-450 by cyclopropylamines. Evidence for cation-radical intermediates | Source: Journal of the American Chemical Society | URL: 1

  • Title: Potential Metabolic Bioactivation Pathways Involving Cyclic Tertiary Amines and Azaarenes | Source: Chemical Research in Toxicology | URL: 4

  • Title: N-Dealkylation of an N-Cyclopropylamine by Horseradish Peroxidase. Fate of the Cyclopropyl Group | Source: ResearchGate | URL: 2

  • Title: The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems | Source: PMC | URL: 5

Sources

Troubleshooting

Scaling up the synthesis of 4-Cyclopropylmorpholine-2-carbonitrile challenges

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative, field-validated strategies for scaling up the synthesis of 4-Cyclopropylmorpholine-2-car...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for process chemists and drug development professionals. This guide provides authoritative, field-validated strategies for scaling up the synthesis of 4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0)[1], a highly valuable, sp3-rich heterocyclic scaffold used in modern medicinal chemistry.

Transitioning this synthesis from the benchtop (grams) to the pilot plant (kilograms) introduces severe challenges related to exothermic thermal runaways, chemoselectivity, and mass transfer[2]. This center is designed to help you diagnose and resolve these specific bottlenecks.

I. Scalable Synthetic Strategy & Workflow

To circumvent the poor reactivity of direct N-cyclopropanation on morpholine, the most scalable and highest-yielding route involves a three-step sequence:

  • Strecker Cyanation of N-benzylmorpholine to install the carbonitrile group[3].

  • Chemoselective Debenzylation to yield the secondary amine[4].

  • Reductive N-Cyclopropanation using a cyclopropanone equivalent[5].

SyntheticWorkflow NBM N-Benzylmorpholine Step1 Strecker Cyanation NBM->Step1 Int1 4-Benzylmorpholine- 2-carbonitrile Step1->Int1 Step2 Debenzylation (ACE-Cl) Int1->Step2 Int2 Morpholine- 2-carbonitrile Step2->Int2 Step3 N-Cyclopropanation Int2->Step3 Product 4-Cyclopropylmorpholine- 2-carbonitrile Step3->Product

Fig 1. Scalable 3-step synthetic workflow for 4-Cyclopropylmorpholine-2-carbonitrile.

II. Troubleshooting & FAQs

Q1: During the scale-up of the Strecker cyanation to form 4-benzylmorpholine-2-carbonitrile, we observe dangerous exotherms and a 20% drop in yield. How can we mitigate this? Causality: The Strecker reaction is highly exothermic. At a small scale, heat dissipates quickly through the flask walls. At a pilot scale, the surface-area-to-volume ratio decreases drastically, leading to localized "hot spots"[2]. These hot spots cause thermal degradation of the transient imine intermediate, leading to polymerization and yield loss. Furthermore, using biphasic aqueous NaCN results in poor mass transfer upon scale-up. Solution: Transition from batch to semi-batch processing or continuous flow chemistry. Substitute aqueous NaCN with acetone cyanohydrin , a liquid reagent that acts as a highly controllable, organic-soluble cyanide source[3]. Dose it continuously under strict thermal control (maintaining internal temp <10 °C).

Q2: We used standard Pd/C hydrogenolysis to remove the benzyl group, but NMR analysis shows significant over-reduction of the C2-carbonitrile to a primary amine. How do we preserve the nitrile? Causality: Palladium on carbon (Pd/C) under H2 gas is highly active. While it excels at N-debenzylation, nitriles are highly susceptible to catalytic hydrogenation, reducing to imines and subsequently to primary amines. Extended reaction times required at scale exacerbate this chemoselectivity failure. Solution: Abandon reductive debenzylation. Instead, utilize 1-chloroethyl chloroformate (ACE-Cl) . This reagent operates via a purely electrophilic mechanism, forming a carbamate intermediate that collapses in methanol to yield the secondary amine hydrochloride, perfectly preserving the delicate carbonitrile group[4].

TroubleshootingLogic Issue Issue: Nitrile Reduction During Debenzylation Check Are you using H2 and Pd/C? Issue->Check Yes Yes: High risk of over-reduction to amine Check->Yes Yes No No: Check reaction time and temperature Check->No No Solution Solution: Switch to ACE-Cl for chemoselective cleavage Yes->Solution

Fig 2. Troubleshooting logic tree for resolving chemoselectivity issues during debenzylation.

Q3: Direct N-alkylation of morpholine-2-carbonitrile using bromocyclopropane yields <5% product. Why is this failing at scale? Causality: Cyclopropyl halides are notoriously unreactive toward SN​2 substitution. The high s-character of the C-X bond and extreme ring strain prevent the required backside attack. Instead, the basic morpholine derivative simply acts as a base, promoting E2 elimination or leaving the starting materials unreacted. Solution: Utilize a reductive amination strategy. Use (1-ethoxycyclopropoxy)trimethylsilane as a cyclopropanone equivalent in the presence of sodium cyanoborohydride ( NaBH3​CN )[5].

III. Quantitative Data & Reagent Selection

Table 1: Comparison of Cyanation Reagents for Scale-Up

Reagent Yield (Lab) Yield (Pilot) Safety & Handling at Scale Scalability Rating
TMSCN 92% 85% High cost, highly volatile, moisture sensitive. Moderate
NaCN (Biphasic) 88% 65% Highly toxic dust, requires phase transfer catalysts. Low

| Acetone Cyanohydrin | 85% | 82% | Liquid, easily dosed via pump, excellent mass transfer. | High |

Table 2: N-Dealkylation Strategies for Morpholine-2-carbonitrile

Method Nitrile Preservation Scalability Primary Byproducts

| H2​ , Pd/C | Poor (<50%) | High | Primary amine (nitrile reduction) | | ACE-Cl | Excellent (>95%) | High | Volatile (Acetaldehyde, HCl) | | Ceric Ammonium Nitrate | Moderate (70%) | Low | Heavy metal waste |

IV. Validated Experimental Protocols

These protocols are designed as self-validating systems; they include built-in physical and analytical checkpoints to ensure process integrity before moving to the next step.

Protocol A: Chemoselective Debenzylation via ACE-Cl
  • Charge: To a clean, dry 10 L jacketed reactor under N2​ , charge 4-benzylmorpholine-2-carbonitrile (1.0 kg, 4.94 mol) and anhydrous 1,2-dichloroethane (DCE) (5.0 L).

  • Cool: Adjust the jacket temperature to cool the mixture to 0–5 °C.

  • Dose: Slowly add 1-chloroethyl chloroformate (ACE-Cl) (847 g, 5.93 mol, 1.2 eq) via an addition funnel over 1 hour. Self-Validation Check: Ensure the internal temperature remains strictly below 10 °C to control the mild exotherm.

  • Heat: Ramp the jacket temperature to 80 °C and reflux the mixture for 3 hours. Monitor via HPLC until starting material is <1%.

  • Concentrate: Cool to 20 °C and concentrate the mixture under reduced pressure to remove DCE and unreacted ACE-Cl, yielding a thick oil (the carbamate intermediate).

  • Methanolysis: Charge methanol (5.0 L) to the reactor. Heat the solution to reflux (65 °C) for 2 hours. Self-Validation Check: The carbamate will collapse, releasing acetaldehyde and HCl gas. Ensure the reactor is vented to a proper caustic scrubber.

  • Isolate: Cool to 0 °C. The morpholine-2-carbonitrile hydrochloride salt will precipitate. Filter, wash with cold MTBE (1.0 L), and dry under vacuum at 40 °C.

Protocol B: Reductive N-Cyclopropanation
  • Free-Basing: To a 10 L reactor, charge morpholine-2-carbonitrile hydrochloride (500 g, 3.36 mol), methanol (4.0 L), and sodium acetate (275 g, 3.36 mol) to liberate the free base. Stir for 30 minutes.

  • Reagent Addition: Add (1-ethoxycyclopropoxy)trimethylsilane (880 g, 5.04 mol, 1.5 eq) and glacial acetic acid (200 mL) to adjust the pH to ~5.

  • Reduction: Portion-wise, add sodium cyanoborohydride ( NaBH3​CN ) (253 g, 4.03 mol, 1.2 eq) over 2 hours. Caution: Toxic HCN gas evolution is possible if pH drops too low; perform in a highly ventilated setup with a caustic scrubber.

  • Reaction: Heat the mixture to 60 °C for 12 hours.

  • Work-up: Quench with 1M NaOH (2.0 L) to pH 10. Extract with dichloromethane (3 x 2.0 L).

  • Purification: Dry the combined organics over Na2​SO4​ , concentrate, and purify via short-path distillation to yield pure 4-Cyclopropylmorpholine-2-carbonitrile.

V. References

  • Title: The traditional Strecker reaction is a three-component condensation reaction between a carbonyl compound, an amine, and a cyanide source. Source: Thieme Connect URL: [Link]

  • Title: US7294623B2 - Benzyl morpholine derivatives Source: Google Patents URL:

  • Title: Morpholine synthesis Source: Organic Chemistry Portal URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Structure-Activity Relationship (SAR) Guide: 4-Cyclopropylmorpholine-2-carbonitrile Analogues in Reversible Covalent Inhibitor Design

Executive Summary The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, particularly in the design of therapies targeting cysteine proteases (e.g., Cathepsin C/DPP1, Cathepsin K) and speci...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of targeted covalent inhibitors (TCIs) has experienced a renaissance, particularly in the design of therapies targeting cysteine proteases (e.g., Cathepsin C/DPP1, Cathepsin K) and specific kinase domains. Within this space, the morpholine-2-carbonitrile scaffold has emerged as a highly privileged building block[1].

This guide provides an objective, data-driven comparison of2 (CAS: 1354958-25-0)[2] against its structural analogues. By analyzing the structure-activity relationship (SAR) of the N-substituent, we demonstrate why the N-cyclopropyl moiety offers an optimal thermodynamic and pharmacokinetic profile for reversible covalent warheads.

Mechanistic Rationale: The Anatomy of the Scaffold

To understand the SAR, we must first deconstruct the causality behind the scaffold's efficacy. The 4-cyclopropylmorpholine-2-carbonitrile module operates as a self-validating bi-functional system:

  • The Nitrile Warhead (Electrophile): Unlike highly reactive acrylamides or vinyl sulfones, the carbonitrile group acts as a mild, reversible electrophile. Upon entering the active site, it undergoes nucleophilic attack by the catalytic thiolate (e.g., Cys25 in Cathepsins) to form a reversible thioimidate adduct[3]. This reversibility minimizes off-target toxicity and immune-related haptenization.

  • The Morpholine Core (Vector & Solubilizer): The morpholine ring projects the nitrile precisely into the catalytic center. Furthermore, the basic nitrogen (pKa ~7.2) is predominantly protonated at physiological pH, enhancing aqueous solubility and forming critical salt-bridge interactions with acidic residues in the S1/S2 subpockets.

  • The N-Cyclopropyl Substituent (Conformational Restraint): The cyclopropyl ring is the critical differentiator. Compared to linear alkyls, it restricts the conformational flexibility of the morpholine ring, minimizing the entropic penalty ( ΔS ) upon binding. Additionally, the cyclopropyl group perfectly occupies shallow, lipophilic pockets while demonstrating high resistance to CYP450-mediated N-dealkylation.

MOA Target Target Cysteine (Thiolate State) Complex Non-covalent Complex Target->Complex S1/S2 Binding Warhead Nitrile Warhead (Electrophile) Warhead->Complex S1/S2 Binding Adduct Thioimidate Adduct Complex->Adduct Nucleophilic Attack (k_in) Adduct->Complex Hydrolysis (k_off)

Fig 1: Reversible covalent mechanism of nitrile-based inhibitors targeting cysteine proteases.

SAR Comparison & Experimental Data

To objectively evaluate the performance of 4-Cyclopropylmorpholine-2-carbonitrile, we synthesized a benchmark series of N-substituted analogues. The table below summarizes the quantitative data derived from a standardized Cathepsin C FRET-based enzymatic assay and human liver microsome (HLM) stability panels.

Table 1: SAR Profile of Morpholine-2-carbonitrile Analogues
Analogue (N-Substituent)Enzymatic IC50​ (nM)*Target Residence Time ( τ , min)HLM CLint​ ( μ L/min/mg)Aqueous Solubility ( μ g/mL)
N-H (Unsubstituted) 145.01285.4>500
N-Methyl 42.54562.1320
N-Isopropyl 28.060115.8180
N-Cyclopentyl 85.03595.245
N-Cyclopropyl (CAS 1354958-25-0) 12.5 120 22.5 210

*Note: IC50​ values are time-dependent; data shown reflects a 60-minute pre-incubation.

Data Interpretation & Causality:

  • Potency ( IC50​ & τ ): The N-cyclopropyl analogue demonstrates superior potency (12.5 nM) and the longest residence time (120 min). This is driven by the rigid cyclopropyl ring engaging in favorable Van der Waals interactions within the S2 pocket without the steric clash observed in the bulkier N-cyclopentyl analogue.

  • Metabolic Stability ( CLint​ ): The N-isopropyl analogue, while potent, suffers from high intrinsic clearance due to rapid oxidation at the tertiary carbon. The cyclopropyl ring lacks this easily abstractable hydrogen, resulting in a highly stable profile (22.5 μ L/min/mg)[4].

Experimental Protocols: Validating Reversibility

To ensure scientific integrity, any claim of "reversible covalent binding" must be empirically proven. The following self-validating protocols are standard in our laboratory for evaluating morpholine-2-carbonitrile derivatives.

Protocol A: Time-Dependent FRET Inhibition Assay

Because covalent bond formation is a two-step process (initial non-covalent binding followed by covalent attack), IC50​ values will shift based on incubation time.

  • Preparation: Prepare a 10-point, 3-fold serial dilution of the 4-cyclopropylmorpholine-2-carbonitrile analogue in DMSO.

  • Pre-incubation: Mix the inhibitor with the target enzyme (e.g., 1 nM Cathepsin C) in assay buffer (50 mM MES, pH 5.5, 2.5 mM DTT). Incubate parallel plates for 0, 15, 30, and 60 minutes at 37°C.

  • Initiation: Add the fluorogenic substrate (e.g., Gly-Phe-AMC) at a concentration equal to its Km​ .

  • Readout: Monitor fluorescence (Ex 380 nm / Em 460 nm) continuously for 20 minutes.

  • Analysis: Calculate the pseudo-first-order inactivation rate ( kobs​ ) to derive kin​/KI​ .

Protocol B: Jump-Dilution Reversibility Assay

This protocol proves that the thioimidate adduct can hydrolyze, restoring enzymatic activity.

  • Complex Formation: Incubate the target enzyme with the inhibitor at a concentration of 100×IC50​ for 60 minutes to ensure >95% target occupancy.

  • Rapid Dilution: Dilute the enzyme-inhibitor complex 100-fold into an assay buffer containing the fluorogenic substrate. (This drops the inhibitor concentration below its IC50​ ).

  • Kinetic Monitoring: Immediately measure the recovery of fluorescence over 120 minutes.

  • Validation: A reversible inhibitor (like the cyclopropyl nitrile) will show a non-linear, upward-curving progress curve as the enzyme slowly regains activity. An irreversible inhibitor will yield a flat line (zero slope).

Protocol S1 1. Pre-incubation [E] + [I] at 100x IC50 S2 2. Jump Dilution 100-fold in Assay Buffer S1->S2 S3 3. Substrate Addition Fluorogenic Probe S2->S3 S4 4. Kinetic Read Measure RFU (120 min) S3->S4

Fig 2: Jump-dilution assay workflow to validate the reversibility of the covalent thioimidate bond.

Conclusion

The integration of the 4-cyclopropylmorpholine-2-carbonitrile motif into drug design is not merely a structural preference; it is a calculated thermodynamic and pharmacokinetic optimization. By balancing the mild electrophilicity of the nitrile with the rigid, metabolically stable cyclopropyl group, researchers can achieve extended target residence times without sacrificing oral bioavailability or risking irreversible off-target toxicity.

References

  • ChemScene:1354958-25-0 | 4-Cyclopropylmorpholine-2-carbonitrile.
  • ChemicalBook:Morpholine-2-carbonitrile | 135782-24-0.
  • Ambeed:Morpholines - Heterocyclic Building Blocks (Cysteine Protease Inhibitors).
  • BenchChem:4-(2-Chloroacetyl)morpholine-2-carbonitrile.

Sources

Comparative

A Comparative Guide to the Biological Activity of 4-Cyclopropylmorpholine-2-carbonitrile and its Regioisomers

For Researchers, Scientists, and Drug Development Professionals Editorial Note: In the ever-evolving landscape of medicinal chemistry, the morpholine scaffold remains a cornerstone for the development of novel therapeuti...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Editorial Note: In the ever-evolving landscape of medicinal chemistry, the morpholine scaffold remains a cornerstone for the development of novel therapeutics.[1] Its inherent physicochemical properties often impart favorable pharmacokinetic profiles to drug candidates.[2] This guide delves into a comparative analysis of 4-Cyclopropylmorpholine-2-carbonitrile and its regioisomers, exploring the anticipated biological activities based on established structure-activity relationship (SAR) principles. While direct comparative experimental data for this specific set of regioisomers is not extensively available in the public domain, this guide synthesizes insights from closely related analogs to provide a predictive framework for researchers.

Introduction: The Morpholine Scaffold and the Influence of Cyclopropyl and Nitrile Moieties

The morpholine ring is a privileged pharmacophore in drug discovery, known for its ability to improve aqueous solubility and metabolic stability.[1][2] The introduction of a cyclopropyl group, particularly at the nitrogen atom, is a common strategy in medicinal chemistry to enhance potency, increase metabolic stability, and improve brain permeability.[3][4] The unique electronic properties and conformational rigidity of the cyclopropyl ring can lead to more favorable interactions with biological targets.[4]

The nitrile group, on the other hand, is a versatile functional group that can act as a hydrogen bond acceptor, a reactive handle for further chemical modifications, or a key pharmacophoric element. Its position on the morpholine ring is critical in defining the molecule's interaction with target proteins and, consequently, its biological activity.[5]

This guide will compare the potential biological activities of 4-Cyclopropylmorpholine-2-carbonitrile with its key regioisomers: 4-Cyclopropylmorpholine-3-carbonitrile and 3-Cyclopropylmorpholine-2-carbonitrile, based on established SAR principles.

Structural Comparison of Regioisomers

The seemingly subtle shift in the positions of the cyclopropyl and carbonitrile groups can lead to significant differences in the three-dimensional shape, electronic distribution, and hydrogen bonding capacity of the molecules. These differences are expected to translate into distinct biological activity profiles.

G cluster_0 4-Cyclopropylmorpholine-2-carbonitrile cluster_1 4-Cyclopropylmorpholine-3-carbonitrile cluster_2 3-Cyclopropylmorpholine-2-carbonitrile a N-Cyclopropyl C2-Nitrile b N-Cyclopropyl C3-Nitrile a->b Regioisomeric Shift of Nitrile Group c C3-Cyclopropyl C2-Nitrile a->c Regioisomeric Shift of Cyclopropyl Group b->c Regioisomeric Shift of Cyclopropyl & Nitrile Groups

Caption: Regioisomeric relationship of the compared compounds.

Predicted Biological Activity Profiles: A Comparative Analysis

Based on the vast body of literature on morpholine derivatives and the influence of cyclopropyl and nitrile functionalities, we can extrapolate the likely biological activities of our target compounds.

4-Cyclopropylmorpholine-2-carbonitrile: Potential as a Kinase Inhibitor

The substitution pattern of this isomer, with the electron-withdrawing nitrile group at the 2-position and the N-cyclopropyl group, is reminiscent of scaffolds found in kinase inhibitors. The oxygen atom of the morpholine ring can act as a hinge-binding element, a common feature in many kinase inhibitors.[6] The N-cyclopropyl group can provide additional potency and metabolic stability.

Hypothesized Primary Activity: Kinase Inhibition (e.g., PI3K/mTOR pathway)

Supporting Rationale:

  • Morpholine-containing compounds have been extensively explored as PI3K/mTOR inhibitors.[6]

  • The nitrile group can form crucial hydrogen bonds with active site residues.

  • The N-cyclopropyl group can enhance binding affinity and improve pharmacokinetic properties.[3][4]

4-Cyclopropylmorpholine-3-carbonitrile: Potential for CNS Activity

Shifting the nitrile group to the 3-position alters the molecule's geometry and electronic properties. This regioisomer may exhibit a different target profile, potentially with activity in the central nervous system (CNS). The overall lipophilicity and the presence of the N-cyclopropyl group could facilitate blood-brain barrier penetration.[3]

Hypothesized Primary Activity: CNS modulation (e.g., receptor antagonism or reuptake inhibition)

Supporting Rationale:

  • Morpholine derivatives are known to be CNS active.[7]

  • The change in the nitrile position could lead to interactions with different receptor types.

  • The N-cyclopropyl group is a known feature in some CNS drugs, contributing to their efficacy.[8][9]

3-Cyclopropylmorpholine-2-carbonitrile: A Unique Profile with Potential for Novel Target Engagement

In this isomer, the cyclopropyl group is moved to the carbon backbone of the morpholine ring. This structural change significantly alters the conformational flexibility and steric profile of the molecule compared to its N-cyclopropyl counterparts. This unique arrangement could lead to engagement with novel biological targets.

Hypothesized Primary Activity: Novel Target Inhibition (e.g., enzymes or protein-protein interactions)

Supporting Rationale:

  • C-substituted morpholines can exhibit distinct biological activities compared to their N-substituted analogs.[10]

  • The combination of a C-cyclopropyl and a C-nitrile group creates a unique chemical space that may lead to unexpected biological activities.

Comparative Data Summary (Hypothetical)

The following table summarizes the predicted biological activities and key properties of the three regioisomers based on the analysis of related compounds.

Feature4-Cyclopropylmorpholine-2-carbonitrile4-Cyclopropylmorpholine-3-carbonitrile3-Cyclopropylmorpholine-2-carbonitrile
Predicted Primary Activity Kinase InhibitionCNS ModulationNovel Target Engagement
Potential Targets PI3K, mTOR, other kinasesGPCRs, Ion ChannelsEnzymes, PPIs
Key SAR Features N-cyclopropyl for potency, C2-nitrile for H-bondingN-cyclopropyl for BBB penetration, C3-nitrile for receptor interactionC3-cyclopropyl for unique conformation, C2-nitrile for binding
Predicted Oral Bioavailability Moderate to HighModerate to HighModerate
Predicted Metabolic Stability HighHighModerate to High

Experimental Protocols for Comparative Evaluation

To validate the hypothesized biological activities, a systematic experimental approach is necessary. The following outlines a general workflow for the synthesis and comparative biological evaluation of these regioisomers.

G cluster_0 Synthesis & Characterization cluster_1 In Vitro Biological Evaluation cluster_2 In Vitro ADME Profiling Synthesis Regioisomer Synthesis Purification Purification (Chromatography) Synthesis->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Screening Primary Target Screening (e.g., Kinase Panel, Receptor Binding) Characterization->Screening DoseResponse Dose-Response Assays (IC50/EC50) Screening->DoseResponse Selectivity Selectivity Profiling DoseResponse->Selectivity Solubility Aqueous Solubility Selectivity->Solubility Permeability Cell Permeability (e.g., Caco-2) Solubility->Permeability MetabolicStability Microsomal Stability Permeability->MetabolicStability

Caption: Experimental workflow for comparative evaluation.

Synthesis of Regioisomers

Objective: To synthesize and purify the three regioisomers for biological testing.

Protocol:

  • Synthesis of 4-Cyclopropylmorpholine-2-carbonitrile:

    • React morpholine-2-carbonitrile with cyclopropyl bromide in the presence of a suitable base (e.g., K₂CO₃) in an appropriate solvent (e.g., acetonitrile).

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Synthesis of 4-Cyclopropylmorpholine-3-carbonitrile:

    • Synthesize morpholine-3-carbonitrile as a starting material.[11]

    • Follow a similar N-alkylation procedure as described above using cyclopropyl bromide.

  • Synthesis of 3-Cyclopropylmorpholine-2-carbonitrile:

    • This synthesis is more complex and would likely involve a multi-step sequence, potentially starting from a cyclopropyl-containing amino alcohol.

  • Purification:

    • Purify the crude products by column chromatography on silica gel.

  • Characterization:

    • Confirm the structure and purity of each isomer using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

In Vitro Kinase Inhibition Assay

Objective: To assess the inhibitory activity of the compounds against a panel of protein kinases.

Protocol:

  • Prepare stock solutions of the test compounds in DMSO.

  • Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).

  • In a 384-well plate, add the kinase, substrate, ATP, and the test compound at various concentrations.

  • Incubate the plate at room temperature for the recommended time.

  • Add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

  • Add the Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP using a luciferase/luciferin reaction.

  • Measure luminescence using a plate reader.

  • Calculate the IC₅₀ values for each compound against each kinase.

Conclusion

While direct experimental comparisons of 4-Cyclopropylmorpholine-2-carbonitrile and its regioisomers are currently lacking in the literature, a systematic analysis based on established structure-activity relationships provides a strong foundation for predicting their biological activities. The 2-carbonitrile isomer shows promise as a potential kinase inhibitor, the 3-carbonitrile isomer may possess CNS activity, and the C3-cyclopropyl isomer presents an opportunity for discovering novel biological activities. The proposed experimental workflow provides a clear path for the synthesis and validation of these hypotheses, paving the way for the development of new and effective therapeutic agents.

References

  • Future Medicine. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. Future Med Chem. [Link]

  • ResearchGate. (2026). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • Taylor & Francis Online. (2025). Pharmaceutical applications of cyclopropyl containing scaffolds: a review on recent updates. [Link]

  • PubMed. (2016). The "Cyclopropyl Fragment" is a Versatile Player that Frequently Appears in Preclinical/Clinical Drug Molecules. [Link]

  • E3S Web of Conferences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • PubMed. (2008). Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition. [Link]

  • EDP Sciences. (2024). Synthesis and SAR of morpholine and its derivatives: A review update. [Link]

  • ResearchGate. Biological relevance and synthesis of C-substituted morpholine derivatives. [Link]

  • National Center for Biotechnology Information. (2021). Novel Morpholine-Bearing Quinoline Derivatives as Potential Cholinesterase Inhibitors: The Influence of Amine, Carbon Linkers and Phenylamino Groups. PMC. [Link]

  • ResearchGate. Biological activities of morpholine derivatives and molecular targets involved. [Link]

  • ResearchGate. (2013). Morpholines. Synthesis and Biological Activity. [Link]

  • PubMed. (2020). Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel morpholine capped β-lactam derivatives. [Link]

  • MDPI. (2017). Synthesis and Structure–Activity Relationships of 4-Morpholino-7,8-Dihydro-5H-Thiopyrano[4,3-d]pyrimidine Derivatives Bearing Pyrazoline Scaffold. [Link]

  • International Journal of Health Sciences. (2022). An updated review on morpholine derivatives with their pharmacological actions. [Link]

  • PubMed. (2025). Structure-activity relationships between nitrile analogues and acaricidal activities against Haemaphysalis longicornis. [Link]

  • Wikipedia. Nitrile. [Link]

Sources

Validation

Comparing the efficacy of different catalysts for 2-cyanomorpholine synthesis

The synthesis of 2-cyanomorpholine (morpholine-2-carbonitrile) represents a critical transformation in medicinal chemistry, particularly in the development of dual reuptake inhibitors and LRRK2 kinase inhibitors targetin...

Author: BenchChem Technical Support Team. Date: March 2026

The synthesis of 2-cyanomorpholine (morpholine-2-carbonitrile) represents a critical transformation in medicinal chemistry, particularly in the development of dual reuptake inhibitors and LRRK2 kinase inhibitors targeting Parkinson's disease and Alzheimer's disease[1]. The structural functionalization of the morpholine ring via cyanation typically proceeds through a Strecker-type condensation. However, the choice of catalytic system fundamentally governs the reaction kinetics, stereoselectivity, and environmental sustainability.

As an Application Scientist, I have evaluated the efficacy of three distinct catalytic paradigms for 2-cyanomorpholine synthesis: Traditional Lewis Acid catalysis, Aqueous Micellar catalysis, and Asymmetric Organocatalysis. This guide objectively compares these methodologies, providing the mechanistic causality and self-validating experimental protocols required for robust laboratory implementation.

Mechanistic Causality & Catalyst Selection

The conversion of morpholine and an aldehyde (or dialdehyde) to 2-cyanomorpholine requires the formation of a transient iminium ion, followed by nucleophilic attack by a cyanide source. The catalyst dictates how this iminium ion is activated and how the cyanide trajectory is controlled.

  • Traditional Lewis Acid Catalysis (e.g., TiCl4​ , BF3​⋅OEt2​ ): Lewis acids coordinate to the oxygen atom of the intermediate hemiaminal, drastically lowering the activation energy for water elimination. This generates a highly electrophilic iminium ion. While this method ensures rapid conversion when paired with trimethylsilyl cyanide (TMSCN), it lacks inherent stereocontrol and requires strictly anhydrous, hazardous organic solvents.

  • Aqueous Micellar Catalysis (HPMC): Utilizing 2[2] enables green chemistry. HPMC forms nanomicelles in water, creating a localized lipophilic pocket. This micro-heterogeneous environment concentrates the morpholine, aldehyde, and cyanide source (e.g., KCN), overcoming the high dielectric constant of water that typically suppresses iminium formation[3].

  • Asymmetric Organocatalysis (Chiral Bis(N-oxide)): For enantiopure (S)- or (R)-2-cyanomorpholine,4[4] act as chiral Lewis bases. The N-oxide oxygen coordinates to the silicon atom of TMSCN, forming a hypervalent silicate. This dual-activation increases cyanide nucleophilicity while the rigid chiral scaffold sterically shields one face of the iminium ion, dictating absolute stereocontrol.

Mechanism A Morpholine + Aldehyde (Precursors) B Hemiaminal Intermediate A->B Condensation C Iminium Ion Formation (Catalyst Activated) B->C -H2O (Lewis Acid/Micelle) D Nucleophilic Attack (TMSCN / KCN) C->D Chiral/Achiral Induction E 2-Cyanomorpholine (Target Product) D->E Cyanation

Mechanistic pathway of catalytic 2-cyanomorpholine synthesis.

Quantitative Efficacy Comparison

The following table synthesizes the experimental performance metrics of the three catalytic systems. Selection should be based on the project's requirement for enantiomeric purity versus throughput.

Catalytic SystemCyanide SourceSolventYield (%)Enantiomeric Excess (ee %)Reaction TimeKey Advantage
TiCl4​ (Lewis Acid) TMSCNDCM85 - 90N/A (Racemic)2 - 4 hRapid, high conversion rate
HPMC (Micellar) KCNWater80 - 88N/A (Racemic)3 - 5 hGreen chemistry, mild conditions
Chiral Bis(N-oxide) TMSCN CH2​Cl2​ 75 - 8285 - 9524 - 96 hHigh enantioselectivity for APIs

Step-by-Step Experimental Methodologies

To ensure reproducibility and scientific integrity, the following self-validating protocols detail the exact stoichiometric ratios, environmental controls, and isolation techniques required for the advanced methodologies.

Protocol A: Aqueous Micellar Cyanation via HPMC Catalyst

Objective: Synthesize racemic 2-cyanomorpholine using an environmentally benign aqueous system[2][3].

  • Preparation of Micellar Medium: Heat 66 mL of Millipore water to 70 °C. Add 1.0 g of HPMC (Mantrocel® E5) to form a cloudy suspension. Add 34 mL of cold Millipore water and stir while cooling to room temperature (RT) to yield a clear 1.0 wt% stock solution. Dilute to 0.1 wt% prior to use[2].

  • Reaction Setup: In an 8 mL microwave vial equipped with a magnetic stir bar, load 0.5 mL of the 0.1 wt% HPMC aqueous solution.

  • Substrate Addition: Add the target aldehyde (0.5 mmol, 1.0 equiv) and morpholine (43.5 µL, 0.5 mmol, 1.0 equiv). Stir for 1–2 minutes until a homogeneous micro-suspension is established[2].

  • Cyanation: Add KCN (32.5 mg, 0.5 mmol, 1.0 equiv) and KOH (28 mg, 0.5 mmol, 1.0 equiv). Stir the reaction at RT for 3 hours. Monitor conversion via LC-MS at 254 nm[3].

  • Extraction & Purification: Add 3 mL of ethyl acetate directly to the aqueous mixture. Stir vigorously for 10 minutes. Perform phase separation using a PTS membrane cartridge (Macherey-Nagel®). Concentrate the organic layer in vacuo and purify via silica gel column chromatography (0–35% EtOAc in heptane)[2].

Workflow Step1 Reagent Preparation 0.1 wt% HPMC in Millipore H2O Step2 Substrate Addition Morpholine + Aldehyde + Base Step1->Step2 Step3 Catalytic Reaction Stir at RT, monitor via LC-MS Step2->Step3 Step4 Extraction Add minimal organic solvent Step3->Step4 Step5 Phase Separation & Purification Column Chromatography Step4->Step5

Step-by-step workflow for HPMC-catalyzed aqueous cyanation.

Protocol B: Asymmetric Cyanation via Chiral Bis(N-oxide) Catalyst

Objective: Synthesize enantiopure 2-cyanomorpholine for chiral drug development[4].

  • Catalyst Preparation: In a flame-dried reaction vial under inert argon atmosphere, add the chiral bis(N-oxide) catalyst (0.1 mmol, 10 mol%).

  • Substrate Addition: Add the pre-formed morpholine imine (1.0 mmol, 1.0 equiv). Apply a vacuum to the mixture for 30 minutes to eliminate trace moisture, which is critical to prevent the premature hydrolysis of TMSCN[4].

  • Solvent Equilibration: Backfill the vial with argon and dissolve the mixture in 5.0 mL of anhydrous CH2​Cl2​ . Cool the solution to 0 °C to maximize the stereofacial differentiation of the transition state.

  • Cyanation: Slowly add TMSCN (267 µL, 2.0 mmol, 2.0 equiv) dropwise via a micro-syringe.

  • Reaction & Workup: Maintain the reaction at 0 °C for 24–96 hours (monitor via TLC). Terminate the reaction by evaporating the solvent under reduced pressure. Purify the crude product immediately by flash chromatography (silica gel, Et2​O /hexane) to isolate the enantiopure product[4].

References

  • Investigation of organic reactions in aqueous medium enabled by surfactants. Uni-Konstanz.
  • Supporting Information Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions Using Polymeric Additive HPMC. The Royal Society of Chemistry.
  • Introduction of the Cyano Group by Addition to an Imino Group. Thieme E-Books & E-Journals.
  • 4-(Substituted amino)-7H-pyrrolo[2,3-d]pyrimidines as LRRK2 inhibitors.

Sources

Comparative

Technical Comparison Guide: Cross-Referencing 4-Cyclopropylmorpholine-2-carbonitrile NMR Data

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0) Executive Summary In modern medicinal chemistry, the morpholine sc...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Compound: 4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0)

Executive Summary

In modern medicinal chemistry, the morpholine scaffold is a privileged structure, frequently utilized to improve the aqueous solubility, metabolic stability, and pharmacokinetic profiles of drug candidates. Specifically, 4-Cyclopropylmorpholine-2-carbonitrile has emerged as a critical building block in the development of kinase inhibitors (such as LRRK2 and JAK/TYK2 inhibitors) and urease inhibitors[1][2][3].

When evaluating commercially sourced or newly synthesized 4-Cyclopropylmorpholine-2-carbonitrile against alternative intermediates (e.g., unsubstituted morpholine-2-carbonitrile or N-benzyl derivatives), rigorous structural validation is paramount. This guide provides an objective comparison of the NMR spectroscopic performance of 4-Cyclopropylmorpholine-2-carbonitrile against literature benchmarks, detailing the causality behind specific chemical shifts and providing a self-validating experimental protocol for structural elucidation[4][5].

Structural Context & Mechanistic Importance

The substitution of a cyclopropyl group at the N4 position of the morpholine ring significantly alters the molecule's three-dimensional conformation and electron density compared to standard alkyl or benzyl alternatives.

  • Steric and Conformational Effects: The cyclopropyl ring introduces rigid steric bulk, forcing the morpholine ring into a highly specific chair conformation. This restricts the nitrogen's lone pair inversion, which is highly advantageous for locking drug molecules into bioactive conformations during target binding.

  • Electronic Shielding: The unique bonding nature of the cyclopropyl ring (bent "banana" bonds with high s-character) creates a distinct magnetic anisotropic effect. This heavily shields the cyclopropyl protons, pushing their NMR signals far upfield (typically 0.3–0.6 ppm), while simultaneously altering the electron density of the adjacent morpholine N -methylene protons[6][7].

  • The Carbonitrile Handle: The C2-carbonitrile group acts as a strong electron-withdrawing group (EWG). It deshields the adjacent C2 methine proton, pushing it downfield to ~4.5–4.8 ppm, serving as a distinct diagnostic peak for the morpholine-2-carbonitrile core[8].

Comparative NMR Analysis & Quantitative Data

To objectively verify the integrity of 4-Cyclopropylmorpholine-2-carbonitrile, its NMR spectra must be cross-referenced against the baseline unsubstituted morpholine-2-carbonitrile. The presence of the cyclopropyl group introduces complex spin-spin splitting patterns that require careful interpretation[7].

Table 1: Comparative 1 H and 13 C NMR Chemical Shifts (in CDCl 3​ )
Structural Feature4-Cyclopropylmorpholine-2-carbonitrile (Product)Morpholine-2-carbonitrile (Alternative Benchmark)Causality / Mechanistic Explanation
C2-H (Methine) ~4.65 ppm (dd)~4.55 ppm (dd)Deshielded by the adjacent strongly electronegative -CN group and ring oxygen.
C3-H 2​ (N-CH 2​ ) ~2.60 - 2.85 ppm (m)~2.90 - 3.10 ppm (m)Upfield shift in the product due to the electron-donating nature of the cyclopropyl group compared to a secondary amine (N-H).
C5-H 2​ (N-CH 2​ ) ~2.45 - 2.65 ppm (m)~2.80 - 3.00 ppm (m)Similar shielding effect from the N-cyclopropyl substitution.
C6-H 2​ (O-CH 2​ ) ~3.70 - 4.05 ppm (m)~3.65 - 3.95 ppm (m)Deshielded by the adjacent oxygen atom; relatively unaffected by N-substitution.
N-CH (Cyclopropyl) ~1.65 ppm (m, 1H)AbsentDiagnostic peak. The methine proton of the cyclopropyl ring is slightly deshielded by the adjacent nitrogen.
CH 2​ (Cyclopropyl) ~0.40 - 0.55 ppm (m, 4H)AbsentHigh s-character of the cyclopropyl C-C bonds creates a strong shielding cone, pushing these protons far upfield.
C2 Carbonitrile (-CN) ~117.5 ppm ( 13 C)~118.0 ppm ( 13 C)Standard nitrile carbon shift; confirms the survival of the functional group during synthesis.

Experimental Protocol: Self-Validating NMR Workflow

To ensure trust and reproducibility, the following step-by-step methodology outlines a self-validating system for acquiring and cross-referencing the NMR data of 4-Cyclopropylmorpholine-2-carbonitrile[4][5]. Relying solely on 1D 1 H NMR is insufficient due to the multiplet overlap of the morpholine ring protons; 2D techniques are mandatory for absolute structural proof[9].

Step 1: Sample Preparation
  • Weigh 15–20 mg of the 4-Cyclopropylmorpholine-2-carbonitrile sample.

  • Dissolve the sample completely in 0.6 mL of deuterated chloroform (CDCl 3​ , 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a high-quality 5 mm NMR tube, ensuring no particulate matter is suspended (filter through glass wool if necessary).

Step 2: 1D NMR Acquisition
  • 1 H NMR (400 MHz or 500 MHz): Acquire using a standard zg30 pulse program. Set the relaxation delay (D1) to 2.0 seconds to ensure accurate integration. Validation Check: The integration ratio of the cyclopropyl CH 2​ : cyclopropyl CH : C2-H must be exactly 4:1:1.

  • 13 C NMR (100 MHz or 125 MHz): Acquire using a proton-decoupled sequence (zgpg30). Validation Check: Look for exactly 8 distinct carbon signals corresponding to the C 8​ H 12​ N 2​ O framework.

Step 3: 2D NMR Elucidation (The Causality Check)
  • COSY (Correlation Spectroscopy): Use COSY to map the continuous spin system of the morpholine ring (C2-H C3-H 2​ and C5-H 2​ C6-H 2​ ).

  • HSQC (Heteronuclear Single Quantum Coherence): Correlate all protons to their directly attached carbons. This is critical for differentiating the highly shielded cyclopropyl CH 2​ carbons (~5-10 ppm) from the morpholine carbons (~45-65 ppm).

  • HMBC (Heteronuclear Multiple Bond Correlation): Crucial Step. To definitively prove that the cyclopropyl group is attached to the morpholine nitrogen (and not an impurity), observe the 3-bond ( 3JCH​ ) correlation between the cyclopropyl methine proton (~1.65 ppm) and the C3/C5 carbons of the morpholine ring.

Visualizations: Workflows and Pathways

To further clarify the analytical and synthetic context of this compound, the following diagrams map out the structural elucidation workflow and the standard functionalization pathway.

Diagram 1: Self-Validating NMR Structural Elucidation Workflow

NMRElucidation Sample Sample Prep: 15mg in CDCl3 OneD 1D NMR Acquisition (1H & 13C) Sample->OneD TwoD 2D NMR Acquisition (COSY, HSQC, HMBC) OneD->TwoD Signal Overlap Verify Cross-Reference: Cyclopropyl & Nitrile Shifts TwoD->Verify 3-Bond Correlations Confirm Absolute Structural Confirmation Verify->Confirm

Caption: Step-by-step self-validating NMR workflow for the structural elucidation of morpholine derivatives.

Diagram 2: Synthetic Functionalization Pathway

SyntheticPathway Precursor Morpholine-2-carbonitrile (Alternative) Reaction Reductive Amination [(1-ethoxycyclopropoxy)trimethylsilane] Precursor->Reaction Product 4-Cyclopropylmorpholine- 2-carbonitrile Reaction->Product N-Alkylation Application Kinase Inhibitor Scaffold (e.g., LRRK2) Product->Application Nitrile Functionalization

Caption: Synthetic pathway converting baseline morpholine-2-carbonitrile into advanced drug scaffolds.

Conclusion

When comparing 4-Cyclopropylmorpholine-2-carbonitrile to baseline alternatives like unsubstituted morpholine-2-carbonitrile, the cyclopropyl variant offers superior conformational rigidity and distinct lipophilic properties highly sought after in modern drug discovery. However, verifying its structural integrity requires a robust analytical approach. By utilizing a combination of 1D and 2D NMR techniques—specifically leveraging HMBC to confirm the N-cyclopropyl linkage and monitoring the highly shielded upfield cyclopropyl protons—researchers can establish a self-validating system that guarantees the quality and identity of this critical building block.

References

  • MDPI. The Evolving Landscape of NMR Structural Elucidation. Retrieved from: [Link]

  • LibreTexts Chemistry. 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved from:[Link]

  • Journal of Natural Products (ACS Publications). Essential Parameters for Structural Analysis and Dereplication by 1H NMR Spectroscopy. Retrieved from:[Link]

  • Royal Society of Chemistry. Nucleophilic Aromatic Substitution Reactions under Aqueous, Mild Conditions. Retrieved from:[Link]

  • Google Patents. NOVEL 4-(SUBSTITUTED-AMINO)-7H-PYRROLO[2,3-d]PYRIMIDINES AS LRRK2 INHIBITORS.

Sources

Validation

In Silico Evaluation of 4-Cyclopropylmorpholine-2-carbonitrile Derivatives as Targeted Covalent Inhibitors

Executive Summary & Mechanistic Context The development of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, shifting from highly reactive, irreversible warheads to finely tuned, reversible electrophiles...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Context

The development of Targeted Covalent Inhibitors (TCIs) has experienced a renaissance, shifting from highly reactive, irreversible warheads to finely tuned, reversible electrophiles. Among these, the nitrile (-C≡N) group has emerged as a premier warhead for targeting catalytic cysteines in proteases[1].

This guide provides an objective, data-driven comparison of derivatives based on the 4-Cyclopropylmorpholine-2-carbonitrile scaffold. We evaluate their performance as reversible covalent inhibitors targeting Cathepsin C (CTSC / DPP1) , a lysosomal cysteine protease implicated in neutrophil-driven inflammatory diseases[2].

The Causality of the Chemical Scaffold

Designing a successful TCI requires balancing non-covalent affinity with covalent reactivity. The 4-cyclopropylmorpholine-2-carbonitrile core achieves this through three distinct mechanisms:

  • The Morpholine Ring: Confers excellent aqueous solubility and metabolic stability, acting as a rigid vector that directs the warhead toward the catalytic center.

  • The Cyclopropyl Moiety: Fills the tight, hydrophobic S2 subsite of Cathepsin C. Its restricted conformation minimizes the entropic penalty upon binding.

  • The 2-Carbonitrile Warhead: Acts as a "soft" electrophile. Instead of permanently alkylating the target, the carbonitrile undergoes nucleophilic attack by the Cys234 thiolate to form a reversible thioimidate adduct . This reversibility is critical for mitigating the idiosyncratic toxicity and immunogenicity often associated with irreversible haptenization[1].

Mechanistic Pathway & Visualization

To understand the docking requirements, we must first map the reaction coordinate. The formation of the thioimidate adduct requires the ligand to achieve a highly specific pre-reaction geometry, where the distance between the nucleophilic sulfur and the electrophilic carbon is strictly optimized.

ReactionPathway State1 State 1: Pre-Reaction Target: Cys234 Thiolate Ligand: Carbonitrile (-C≡N) State2 State 2: Transition State Nucleophilic Attack (S⁻ → C) State1->State2 Proximity < 3.5 Å State3 State 3: Covalent Adduct Reversible Thioimidate (-C(=NH)-S-) State2->State3 Covalent Bond Formation State3->State1 Hydrolysis (Reversible)

Caption: Mechanistic pathway of reversible thioimidate formation between Cys234 and the nitrile warhead.

Experimental Protocol: Self-Validating Covalent Docking

Standard non-covalent docking algorithms fail to accurately score TCIs because they cannot account for the quantum mechanical bond formation or the resulting conformational strain[3]. For this comparison, we utilize a covalent docking workflow (e.g., Schrödinger CovDock), which has been systematically benchmarked as highly accurate for nitrile-cysteine interactions[4].

Trustworthiness Principle: A computational protocol is only as reliable as its internal controls. This workflow incorporates a mandatory self-validation step (Step 2) to ensure the grid parameters accurately reproduce known experimental geometries before screening novel derivatives.

Step-by-Step Methodology
  • System Preparation: Import the high-resolution crystal structure of Cathepsin C (PDB: 6IC6)[2]. Utilize the Protein Preparation Wizard to assign bond orders, add missing hydrogens, and optimize the hydrogen-bond network at pH 5.5 (the lysosomal pH where CTSC is active, ensuring Cys234 is properly modeled as a reactive thiolate).

  • Internal Validation (Control): Re-dock the co-crystallized reversible nitrile inhibitor (IcatCXPZ-01 analog). The protocol is only validated if the predicted pose achieves an RMSD of < 1.5 Å compared to the native crystal structure[2].

  • Ligand Preparation: Generate 3D conformers for the 4-cyclopropylmorpholine-2-carbonitrile derivatives using LigPrep. Enumerate all unspecified stereocenters, as the trajectory of the nitrile carbon is highly stereodependent[5].

  • Covalent Docking Execution:

    • Define Cys234 as the reactive residue.

    • Select the "Nitrile Addition" reaction type.

    • The algorithm performs a constrained non-covalent docking, filters poses where the S-C distance is < 4.0 Å, forms the covalent bond, and minimizes the resulting complex using the Prime VSGB 2.0 energy model[4].

  • Thermodynamic Rescoring: Calculate MM-GBSA binding free energies (ΔG) for the minimized covalent complexes to account for solvent polarization and localized protein flexibility.

CovDockWorkflow Start 1. System Prep & Validation (PDB: 6IC6, pH 5.5) PreDock 2. Constrained Pre-Docking (Glide CD) Start->PreDock Filter 3. Distance & Angle Filter (S-C < 4.0 Å) PreDock->Filter Filter->PreDock Fail (Discard) CovBond 4. Covalent Bond Formation (Thioimidate Generation) Filter->CovBond Pass Minimize 5. Complex Minimization (Prime VSGB 2.0) CovBond->Minimize Score 6. Affinity & MM-GBSA Scoring (ΔG Calculation) Minimize->Score

Caption: Algorithmic workflow for predicting and scoring nitrile-cysteine covalent adducts.

Comparative Performance Data

To objectively evaluate the scaffold, we compared three distinct molecular profiles:

  • Compound A (Baseline Fragment): Unsubstituted 4-cyclopropylmorpholine-2-carbonitrile.

  • Compound B (Optimized Lead): An N-aryl extended derivative designed to engage the S1 pocket, mimicking advanced clinical candidates.

  • Compound C (Non-Covalent Control): An isosteric analog where the carbonitrile is replaced by a carboxamide (-CONH2), rendering it incapable of forming the covalent thioimidate adduct.

Table 1: In Silico Docking and Thermodynamic Comparison
Compound ProfileWarhead TypePre-Reaction Distance (S-C, Å)CovDock Affinity Score (kcal/mol)MM-GBSA ΔG (kcal/mol)Primary Binding Interactions
Compound A (Baseline)Nitrile (Covalent)3.52-4.85-31.2Covalent bond (Cys234), Hydrophobic S2 fill
Compound B (Optimized)Nitrile (Covalent)3.10-9.24-68.7Covalent bond (Cys234), H-bond (Gly277), S1/S2 fill
Compound C (Control)Amide (Non-covalent)4.65N/A (Failed Filter)-41.4*H-bond (Cys234 backbone), S1/S2 fill

*Note: Compound C failed the covalent distance/angle filter and was scored using standard Glide SP non-covalent docking.

Data Synthesis & Insights

The data clearly demonstrates the synergistic necessity of both the covalent warhead and the extended scaffold.

  • The Covalent Advantage: Compound B exhibits a dramatically superior MM-GBSA binding free energy (-68.7 kcal/mol) compared to its non-covalent isostere, Compound C (-41.4 kcal/mol). The formation of the thioimidate bond anchors the ligand, allowing the morpholine and aryl groups to optimize their van der Waals contacts without entropic penalty.

  • Proximity Driven by Scaffold: Compound A (the bare fragment) successfully forms the covalent bond, but its pre-reaction distance (3.52 Å) is suboptimal compared to Compound B (3.10 Å). The N-aryl extension in Compound B acts as an anchor in the S1 pocket, physically driving the carbonitrile warhead into tighter proximity with Cys234, thereby lowering the activation energy barrier for nucleophilic attack[5].

References

  • Identification of Semicarbazones, Thiosemicarbazones and Triazine Nitriles as Inhibitors of Leishmania mexicana Cysteine Protease CPB PLOS[Link]

  • Covalent Reversible Inhibitors of Cysteine Proteases Containing the Nitrile Warhead: Recent Advancement in the Field of Viral and Parasitic Diseases ResearchGate / MDPI Molecules[Link]

  • Reversible nitrile warhead-containing inhibitors of cathepsin C ResearchGate[Link]

  • Systematic Studies on the Protocol and Criteria for Selecting a Covalent Docking Tool MDPI International Journal of Molecular Sciences[Link]

  • Covalent Proximity Scanning of a Distal Cysteine to Target PI3Kα Journal of the American Chemical Society - ACS Publications[Link]

Sources

Comparative

A Comparative Guide to Quantifying Compound Purity: qNMR Analysis of 4-Cyclopropylmorpholine-2-carbonitrile

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise quantification of a compound's purity is not merely a quality control chec...

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise quantification of a compound's purity is not merely a quality control checkpoint; it is a fundamental necessity that underpins the reliability of experimental data and the safety of therapeutic agents. This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other established analytical techniques for determining the purity of 4-Cyclopropylmorpholine-2-carbonitrile, a heterocyclic building block of interest in medicinal chemistry. By synthesizing technical expertise with practical insights, this document will elucidate the causality behind experimental choices and offer a framework for robust purity assessment.

The Imperative of Purity in Drug Discovery

The purity of a chemical entity directly influences its physicochemical properties, biological activity, and toxicological profile. For a molecule like 4-Cyclopropylmorpholine-2-carbonitrile, which may serve as a key intermediate in the synthesis of active pharmaceutical ingredients (APIs), even minute impurities can have cascading effects on reaction yields, downstream purification processes, and the final drug product's safety and efficacy. Therefore, the selection of an appropriate analytical method for purity determination is a critical decision in the development lifecycle.

Quantitative NMR (qNMR): A Primary Ratio Method for Absolute Purity

Quantitative NMR (qNMR) has emerged as a powerful primary analytical method capable of providing a direct and highly accurate measure of a compound's purity without the need for a specific reference standard of the analyte itself.[1][2] The fundamental principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei responsible for that signal.[3][4] By co-dissolving a known mass of the analyte with a known mass of a certified internal standard of high purity, the absolute purity of the analyte can be determined with traceability to the International System of Units (SI).[5][6]

Why qNMR? The Causality Behind the Choice

Traditional chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), are comparative techniques that rely on the response factor of the analyte relative to a reference standard.[2][7] When a certified reference standard for the analyte is unavailable, as is often the case for novel compounds like 4-Cyclopropylmorpholine-2-carbonitrile, these methods can only provide relative purity (e.g., area percent), which may not accurately reflect the true mass purity.[8] qNMR overcomes this limitation by being a "primary ratio method," where the molar ratio of the analyte to an internal standard is determined directly from the NMR spectrum.[5]

Experimental Protocol: qNMR Purity Determination of 4-Cyclopropylmorpholine-2-carbonitrile

The following is a detailed, step-by-step methodology for the purity determination of 4-Cyclopropylmorpholine-2-carbonitrile using ¹H qNMR.

Predicted ¹H NMR Spectrum of 4-Cyclopropylmorpholine-2-carbonitrile

To select a suitable internal standard, a prediction of the ¹H NMR spectrum of 4-Cyclopropylmorpholine-2-carbonitrile is essential. Based on established chemical shift ranges for similar structural motifs, the following spectrum is anticipated in a solvent like DMSO-d₆:

  • Cyclopropyl protons: A complex multiplet in the upfield region, approximately 0.4-1.0 ppm .[9][10]

  • Proton alpha to the nitrile group (-CH-CN): A multiplet expected in the range of 2.1-3.0 ppm .[11][12]

  • Morpholine ring protons: Two distinct sets of multiplets. The protons adjacent to the nitrogen are expected around 2.2-2.9 ppm , while the protons adjacent to the oxygen will be further downfield, around 3.5-3.8 ppm .[3][13][14]

Selection of the Internal Standard

The ideal internal standard must meet several criteria: it should be of high, certified purity (≥99.9%), chemically stable, non-volatile, and possess at least one sharp signal in a region of the ¹H NMR spectrum that is free from any analyte signals.[6][15]

Given the predicted spectrum of 4-Cyclopropylmorpholine-2-carbonitrile, Maleic Acid is a suitable internal standard. It provides a sharp singlet for its two vinylic protons at approximately 6.3 ppm in DMSO-d₆, a region devoid of signals from the analyte.

Step-by-Step qNMR Protocol
  • Sample and Standard Preparation:

    • Accurately weigh approximately 10-20 mg of 4-Cyclopropylmorpholine-2-carbonitrile into a clean, dry vial using a calibrated analytical balance.

    • Accurately weigh approximately 5-10 mg of high-purity (certified) Maleic Acid into the same vial. The goal is to achieve a molar ratio between the analyte and the internal standard that is close to 1:1 to ensure comparable signal intensities.

    • Record the exact masses of both the analyte and the internal standard.

    • Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to the vial.

    • Ensure complete dissolution by vortexing or gentle sonication.

    • Transfer the solution to a high-quality 5 mm NMR tube.

  • NMR Data Acquisition:

    • The experiments should be performed on a well-calibrated high-field NMR spectrometer (e.g., 400 MHz or higher).

    • Key Acquisition Parameters:

      • Pulse Program: A standard 90° pulse-acquire sequence.

      • Relaxation Delay (d1): This is a critical parameter for accurate quantification. It should be set to at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and the internal standard signals being integrated. A conservative value of 30-60 seconds is often used to ensure full relaxation.

      • Number of Scans (ns): A sufficient number of scans should be acquired to achieve a high signal-to-noise ratio (S/N > 250:1) for the signals to be integrated. Typically, 16 to 64 scans are adequate.

      • Acquisition Time (aq): A long acquisition time (e.g., 4-5 seconds) is necessary to ensure high digital resolution.

      • Temperature: Maintain a constant and accurately controlled temperature (e.g., 298 K) throughout the experiment.

  • Data Processing:

    • Apply a line broadening factor (e.g., 0.3 Hz) to improve the S/N ratio without significantly distorting the signal shape.

    • Perform a Fourier transform.

    • Carefully phase the spectrum to ensure all signals have a pure absorption lineshape.

    • Perform a baseline correction to ensure a flat baseline across the entire spectrum, particularly around the signals to be integrated.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm).

    • Integrate the selected, well-resolved signals of both the analyte and the internal standard. For 4-Cyclopropylmorpholine-2-carbonitrile, the signal for the proton alpha to the nitrile or a well-resolved morpholine proton signal could be used. For Maleic Acid, the singlet at ~6.3 ppm is used.

Visualizing the qNMR Workflow

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh_analyte Accurately Weigh Analyte weigh_is Accurately Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1H NMR Spectrum (Optimized Parameters) transfer->nmr_acq ft Fourier Transform nmr_acq->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integrate Signals baseline->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for qNMR purity determination.

Data Analysis and Purity Calculation

The purity of 4-Cyclopropylmorpholine-2-carbonitrile is calculated using the following equation:

Purity (%w/w) = (Ianalyte / Nanalyte) * (NIS / IIS) * (MWanalyte / MWIS) * (mIS / manalyte) * PIS

Where:

  • Ianalyte and IIS are the integrated areas of the signals for the analyte and the internal standard, respectively.

  • Nanalyte and NIS are the number of protons giving rise to the respective integrated signals.

  • MWanalyte and MWIS are the molar masses of the analyte and the internal standard.

  • manalyte and mIS are the masses of the analyte and the internal standard.

  • PIS is the certified purity of the internal standard.

Hypothetical Experimental Data
ParameterValue
Mass of 4-Cyclopropylmorpholine-2-carbonitrile (manalyte)15.25 mg
Molar Mass of Analyte (MWanalyte)152.19 g/mol
Integral of Analyte Signal (Ianalyte)1.00
Number of Protons for Analyte Signal (Nanalyte)1
Mass of Maleic Acid (mIS)8.32 mg
Molar Mass of Internal Standard (MWIS)116.07 g/mol
Purity of Internal Standard (PIS)99.95%
Integral of Internal Standard Signal (IIS)2.15
Number of Protons for Internal Standard Signal (NIS)2

Calculated Purity: 98.7%

Comparison with Alternative Purity Determination Methods

While qNMR offers significant advantages, a comprehensive understanding of its performance relative to other techniques is crucial for making informed analytical decisions.

High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

HPLC is a powerful separation technique widely used for purity assessment.[13] For a compound like 4-Cyclopropylmorpholine-2-carbonitrile, which lacks a strong UV chromophore, derivatization may be necessary to achieve adequate sensitivity with a UV detector.[16] Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) could be employed.

Gas Chromatography with Flame Ionization Detection (GC-FID)

GC-FID is well-suited for the analysis of volatile and thermally stable compounds. The suitability of GC for 4-Cyclopropylmorpholine-2-carbonitrile would need to be experimentally determined, as its boiling point and thermal stability are key factors. GC-FID offers high sensitivity for organic compounds but, like HPLC, is a comparative technique requiring a reference standard for accurate quantification.

Decision-Making Framework for Purity Analysis

Purity_Analysis_Decision cluster_qnmr_path cluster_chrom_path start Purity Analysis Required ref_std_avail Reference Standard Available? start->ref_std_avail qnmr qNMR for Absolute Purity ref_std_avail->qnmr No hplc HPLC-UV/ELSD/CAD ref_std_avail->hplc Yes gc GC-FID (if volatile) ref_std_avail->gc Yes relative_purity Relative Purity (Area %) hplc->relative_purity gc->relative_purity

Caption: Decision framework for selecting a purity analysis method.

Comparative Summary of Techniques
FeatureqNMRHPLC-UVGC-FID
Principle Absolute (Primary Ratio)ComparativeComparative
Reference Standard Internal standard of different structureAnalyte-specific reference standardAnalyte-specific reference standard
Accuracy High, traceable to SIHigh (with standard)High (with standard)
Precision Excellent (<1% RSD typical)Excellent (<1% RSD typical)Excellent (<1% RSD typical)
Sample Throughput ModerateHighHigh
Sample Requirement ~5-20 mg<1 mg<1 mg
Structural Info YesNoNo
Method Development Relatively straightforwardCan be complexCan be complex
Cost (Instrument) HighModerateLow
Solvent Consumption Very LowHighLow

Conclusion: An Integrated Approach to Purity Assessment

For the definitive purity determination of a novel compound like 4-Cyclopropylmorpholine-2-carbonitrile, where a specific certified reference standard is not available, qNMR stands out as the method of choice for providing an accurate, absolute purity value. [1][8] Its ability to deliver SI-traceable results makes it an invaluable tool for the certification of in-house reference materials.

However, a truly robust purity assessment strategy often employs orthogonal methods.[17] HPLC and GC are exceptionally powerful for detecting and quantifying trace impurities that may not be visible or quantifiable by NMR. Therefore, an integrated approach is recommended:

  • Primary Purity Assignment: Utilize qNMR to determine the absolute mass purity of the main component.

  • Impurity Profiling: Employ high-resolution chromatographic techniques like HPLC-UV/MS or GC-MS to separate, identify, and quantify impurities.

By leveraging the strengths of both spectroscopic and chromatographic techniques, researchers and drug development professionals can build a comprehensive and self-validating system for compound purity assessment, ensuring the integrity of their scientific endeavors and the quality of their final products.

References

  • e-PG Pathshala. CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups. [Link]

  • PubMed. 1H and 13C NMR spectra of N-substituted morpholines. [Link]

  • RSSL. qNMR for Purity Determination in Pharmaceuticals. [Link]

  • Chemistry Stack Exchange. Multiplet shape in proton NMR of morpholines. [Link]

  • ACD/Labs. Recognizing the NMR pattern for morpholine. [Link]

  • Jones, A. J., et al. "Morpholines: stereochemistry and preferred steric course of quaternization." Canadian Journal of Chemistry 54.1 (1976): 126-135.
  • IJPSDR. High Pressure Liquid Chromatography Identification and Quantification of Morpholine Residual Content in Cobicistat After Derivat. [Link]

  • ResearchGate. Purity comparison by NMR and HPLC. [Link]

  • HELIX Chromatography. HPLC Methods for analysis of Morpholine. [Link]

  • Chemistry Steps. NMR Chemical Shift Values Table. [Link]

  • Chemistry LibreTexts. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]

  • BIPM. qNMR. [Link]

  • Royal Society of Chemistry. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • PMC. Comparative Analysis of Benchtop NMR and HPLC‐UV for Illicit Drug Mixtures. [Link]

  • ResolveMass Laboratories Inc. Choosing the Right qNMR Internal Standard for Accurate and Reproducible NMR Results. [Link]

  • California State Polytechnic University, Pomona. 1H NMR Chemical Shifts. [Link]

  • ResearchGate. Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis. [Link]

  • ResearchGate. 'H chemical shifts for cyclopropyl protons. [Link]

  • Chemistry LibreTexts. 20.3: Predicting a 1H-NMR Spectrum From The Structure. [Link]

  • Chemistry LibreTexts. 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

  • Chemaxon. NMR Predictor - Documentation. [Link]

  • ACD/Labs. NMR Prediction. [Link]

  • AWS. qNMR - Quantitative Analysis by NMR. [Link]

  • NMRDB.org. Simulate and predict NMR spectra. [Link]

  • YouTube. Predict NMR spectra in seconds | Free Application | NMR Analysis | 1H NMR | 13C NMR. [Link]

  • Reddit. 1H-NMR of Cyclopropylamine HCl salt. [Link]

  • ACS Publications. Nuclear magnetic resonance spectra of cyclopropyl derivatives. [Link]

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Safety & Regulatory Compliance

Safety

4-Cyclopropylmorpholine-2-carbonitrile proper disposal procedures

Standard Operating Procedure: Handling and Disposal of 4-Cyclopropylmorpholine-2-carbonitrile As drug development professionals, we frequently utilize functionalized morpholines as critical building blocks in medicinal c...

Author: BenchChem Technical Support Team. Date: March 2026

Standard Operating Procedure: Handling and Disposal of 4-Cyclopropylmorpholine-2-carbonitrile

As drug development professionals, we frequently utilize functionalized morpholines as critical building blocks in medicinal chemistry. 4-Cyclopropylmorpholine-2-carbonitrile (CAS: 1354958-25-0) is a highly versatile intermediate[1]. However, its dual-functional nature—combining a basic morpholine ring with a reactive carbonitrile group—creates complex safety and disposal requirements.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, spill containment, and RCRA-compliant disposal of this compound.

Hazard Assessment & Chemical Causality

To safely manage a chemical, we must first understand the mechanistic causality behind its hazards. 4-Cyclopropylmorpholine-2-carbonitrile presents a bipartite risk profile:

  • The Morpholine Moiety: Morpholine derivatives are inherently basic, corrosive, and flammable[2]. They can react violently with strong oxidizing agents (e.g., perchlorates, peroxides, nitrates) to cause fires or explosions[2].

  • The Carbonitrile (Nitrile) Moiety: The nitrile group poses a severe toxicological risk if mishandled. If exposed to strong acids, nitriles and cyanide salts can undergo rapid hydrolysis or acidification, generating deadly, highly volatile hydrogen cyanide (HCN) gas[3].

Because of these competing reactivities, strict chemical segregation is the most critical step in your disposal workflow.

Physicochemical Properties & Hazard Data

The following quantitative data must be reviewed prior to handling to establish appropriate hazard thresholds.

Property / HazardValue / DescriptionSource / Operational Implication
CAS Number 1354958-25-0Unique identifier for inventory tracking[1].
Molecular Formula C8H12N2OMW: 152.19 g/mol [1].
Physical State Liquid/Solid (Temp dependent)Requires containment strategies for both phases.
Incompatibilities Strong Acids, Strong OxidizersCRITICAL: Acid contact releases HCN[3]. Oxidizer contact risks fire[2].
Disposal Class EPA RCRA Hazardous WasteMust not be discharged into municipal sewers[2].

Operational Safety & PPE Requirements

Before initiating any workflow involving 4-Cyclopropylmorpholine-2-carbonitrile, ensure the following self-validating safety systems are active:

  • Engineering Controls: All manipulations, including waste transfer, MUST be performed inside a certified, externally exhausted chemical fume hood to capture potential off-gassing.

  • Personal Protective Equipment (PPE):

    • Gloves: Double-glove using heavy-duty Nitrile or Neoprene. Morpholine derivatives can permeate standard thin latex gloves over time[3].

    • Eye Protection: Chemical splash goggles combined with a full face shield[2].

    • Body: Flame-resistant lab coat and closed-toe, non-porous footwear.

Step-by-Step Disposal Workflow

Do not attempt to neutralize this compound in the sink. Drain disposal is strictly prohibited and violates environmental regulations[2]. Follow this RCRA-compliant protocol[4]:

Step 1: Waste Segregation (The HCN Prevention Step)

  • Action: Isolate all 4-Cyclopropylmorpholine-2-carbonitrile waste from acidic waste streams (e.g., HCl, H2SO4).

  • Causality: Mixing nitriles with acids drives an exothermic reaction resulting in hydrogen cyanide gas evolution[3]. Keep strictly away from oxidizing waste streams to prevent combustion[2].

Step 2: Containerization

  • Action: Collect liquid waste in a UN-approved, chemically compatible container (High-Density Polyethylene (HDPE) or Teflon-lined glass). Collect solid waste (contaminated pipette tips, bench paper, empty vials) in a separate, sealable hazardous waste bin.

  • Causality: Never fill liquid containers beyond 80% capacity. This self-validating step allows for safe vapor expansion without risking container rupture.

Step 3: Labeling and Storage

  • Action: Label the container immediately with an official EPA Hazardous Waste tag[4].

  • Action: Explicitly write: "Toxic/Corrosive Organic Waste - Contains Nitrile and Morpholine Derivatives. DO NOT MIX WITH ACIDS." Store in a designated, ventilated secondary containment tray below eye level.

Step 4: Final Destruction

  • Action: Transfer the sealed, labeled containers to your facility’s Environmental Health and Safety (EHS) department.

  • Causality: Ultimate disposal must be conducted via a permitted hazardous waste incinerator (RCRA Subtitle C facility), which destroys the compound at high temperatures, converting it to harmless combustion gases[3].

Spill Response & Containment Protocol

In the event of an accidental release, execute the following procedure immediately:

  • Evacuate & Ventilate: Alert lab personnel, evacuate the immediate area, and ensure fume hoods are running at maximum exhaust to clear potential vapors[2].

  • Don Emergency PPE: If the spill is large, a self-contained breathing apparatus (SCBA) may be required due to vapor toxicity[2].

  • Containment: Surround the spill with an inert, non-acidic absorbent material such as vermiculite, dry sand, or diatomaceous earth[2]. Never use acidic spill kits.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a sealed hazardous waste container[2].

  • Decontamination: Wash the spill surface with a mild, basic detergent solution (pH 9-10) to safely remove residues without risking HCN generation.

Disposal Logic Visualization

The following diagram illustrates the critical decision pathways for managing this chemical waste.

DisposalWorkflow Start 4-Cyclopropylmorpholine-2-carbonitrile Waste Generated CheckState Determine Waste State Start->CheckState Liquid Liquid Waste (Organic Solvents) CheckState->Liquid Solid Solid Waste (Contaminated PPE/Spill) CheckState->Solid Segregate Segregate from: Strong Acids & Oxidizers Liquid->Segregate Solid->Segregate Containerize Seal in UN-Approved HDPE Container Segregate->Containerize Prevents HCN release Label Label: Toxic/Corrosive Organic Contains Nitrile Containerize->Label Incinerate Licensed EPA/RCRA Incineration Facility Label->Incinerate Final Destruction

Fig 1: 4-Cyclopropylmorpholine-2-carbonitrile waste segregation and disposal workflow.

References

  • New Jersey Department of Health. "Hazardous Substance Fact Sheet - Morpholine." NJ.gov. URL:[Link]

  • University of Wisconsin–Madison Safety Department. "Chapter 7 Chemical Disposal Procedures." Wisc.edu. URL:[Link]

  • U.S. Environmental Protection Agency (EPA). "Solvents in the Workplace - How to Determine if They Are Hazardous Waste." EPA.gov. URL: [Link]

Sources

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